molecular formula C15H16BNO4 B1373129 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid CAS No. 914452-61-2

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Cat. No.: B1373129
CAS No.: 914452-61-2
M. Wt: 285.1 g/mol
InChI Key: IFXKQHGDWGCLKL-UHFFFAOYSA-N
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Description

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a useful research compound. Its molecular formula is C15H16BNO4 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO4/c18-15(21-11-13-4-2-1-3-5-13)17-10-12-6-8-14(9-7-12)16(19)20/h1-9,19-20H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKQHGDWGCLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674623
Record name [4-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid
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Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914452-61-2
Record name Carbamic acid, [(4-boronophenyl)methyl]-, C-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914452-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid: A Keystone Reagent for Advanced Synthesis

An Introduction for the Advanced Practitioner

In the landscape of modern drug discovery and complex molecule synthesis, the strategic incorporation of specific structural motifs is paramount. This compound, identified by CAS Number 914452-61-2 , has emerged as a highly valuable and versatile building block.[1][2][3][4] This reagent uniquely combines the reactivity of an arylboronic acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with a latent primary amine, masked by the robust and selectively cleavable benzyloxycarbonyl (Cbz) protecting group.

This guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth examination of the compound's properties, synthesis, and critical applications. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a deeper understanding of how to leverage this reagent to its full potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 914452-61-2[1][2][3][4]
Molecular Formula C₁₅H₁₆BNO₄[1][2][4]
Molecular Weight 285.11 g/mol [2][4][5]
Purity Typically ≥96-98%[1][4]
Appearance White to off-white crystalline powder[6]
Storage Store refrigerated (2-8 °C), under an inert atmosphere. The compound is hygroscopic and air-sensitive.[6][7][8]

Expert Insights on Handling and Stability:

Arylboronic acids are susceptible to dehydration, forming cyclic anhydride trimers known as boroxines. This process can reduce the effective molarity of the active boronic acid in a reaction, leading to diminished yields. For this reason, it is imperative to store the compound under dry, inert conditions. While stable under recommended storage, prolonged exposure to air and moisture will lead to degradation. For highly sensitive applications, it is best practice to use freshly opened material or to dry it under vacuum before use.

Synthesis and Purification Strategy

While not commercially available from all suppliers, a reliable synthesis can be achieved through a straightforward N-protection of a precursor.

Plausible Synthetic Pathway:

The most logical synthetic route involves the protection of the primary amine of 4-(aminomethyl)phenylboronic acid using benzyl chloroformate (Cbz-Cl).

Synthesis_Pathway cluster_0 Synthetic Route Start 4-(Aminomethyl)phenylboronic Acid Reagent + Benzyl Chloroformate (Cbz-Cl) + Base (e.g., Na₂CO₃) + Solvent (e.g., Dioxane/Water) Start->Reagent N-Protection Product This compound Reagent->Product Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OH)₂ (Boronic Acid) + Base R2B->Transmetal Suzuki_Workflow Setup 1. Reaction Setup - Add reagents to Schlenk flask - Seal and purge with Argon Solvent 2. Solvent Addition - Add degassed solvent system - Purge again with Argon Setup->Solvent Heat 3. Reaction - Heat to 80-100 °C - Stir for 4-24h (monitor by TLC/LC-MS) Solvent->Heat Workup 4. Aqueous Work-up - Cool to RT - Partition between water and organic solvent Heat->Workup Purify 5. Purification - Dry organic layer - Concentrate and purify by column chromatography Workup->Purify Analyze 6. Analysis - Characterize pure product (NMR, MS) Purify->Analyze

References

A Technical Guide to the Chemical Properties and Applications of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Identified by its CAS Number 914452-61-2, this compound uniquely combines the versatile reactivity of an arylboronic acid with a latent primary amine, protected by the robust benzyloxycarbonyl (Cbz) group.[1][2] This structural arrangement makes it an invaluable reagent for introducing a protected aminomethylphenyl moiety into complex molecular architectures.

The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] Simultaneously, the Cbz-protected amine offers a stable yet readily cleavable handle, allowing for subsequent elaboration of the molecule. This dual functionality facilitates the streamlined synthesis of diverse compound libraries, particularly in the development of novel pharmaceutical agents where the aminomethylphenyl scaffold is a common pharmacophore.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile compound, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its constituent functional groups. The arylboronic acid moiety imparts the potential for dehydration to form a cyclic anhydride trimer (a boroxine), while the Cbz-protected amine contributes to its solubility and thermal stability. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 914452-61-2[1][2]
Molecular Formula C₁₅H₁₆BNO₄[1][2][7]
Molecular Weight 285.10 g/mol [2][7]
Appearance White to off-white solid/powder
Purity Typically >96%[7]
Solubility Soluble in organic solvents like methanol, DMF, and DMSO. Limited solubility in water.Inferred from related compounds
Storage Store refrigerated (2-8 °C), under a dry, inert atmosphere.Inferred from safety data of similar boronic acids

Note: Boronic acids often exist in equilibrium with their corresponding boroxine anhydrides. This can affect properties like melting point and spectral data. Recrystallization from water is a common method to hydrolyze the boroxine back to the boronic acid.[8]

Synthesis and Purification

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a logical and robust synthetic strategy involves a palladium-catalyzed Miyaura borylation reaction. This approach starts with a commercially available Cbz-protected 4-bromobenzylamine.

The causality behind this choice is twofold:

  • Atom Economy and Convergence: Borylation of a pre-functionalized aryl halide is a highly convergent and efficient method.

  • Protecting Group Stability: The Cbz group is exceptionally stable under the basic conditions required for the Miyaura borylation, preventing unwanted side reactions.[9][10]

A proposed workflow is detailed below.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methods for Miyaura borylation.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Benzyl (4-bromobenzyl)carbamate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent must be anhydrous to prevent premature hydrolysis of the diboron reagent and deactivation of the catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).

  • Workup and Hydrolysis: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine. The organic layer is concentrated in vacuo. The resulting crude pinacol ester is then subjected to hydrolysis with aqueous acid (e.g., 2M HCl) in a solvent like acetone or THF to cleave the pinacol group and afford the boronic acid.

  • Purification: The crude boronic acid is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product as a crystalline solid.

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is its use in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[4][11] The boronic acid serves as the organoboron component, which, after activation with a base, transfers its aryl group to a palladium center.

The reaction is highly valued for its:

  • Mild Reaction Conditions: It proceeds under conditions that are tolerant of a wide array of functional groups.

  • High Yields and Selectivity: The reaction is generally high-yielding and predictable.

  • Commercial Availability of Reagents: A vast library of boronic acids and palladium catalysts are commercially available.

SuzukiCycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2 Ar-Pd(II)-X L₂ add->pd2 trans Transmetalation pd2->trans pd2_ar Ar-Pd(II)-Ar' L₂ trans->pd2_ar elim Reductive Elimination pd2_ar->elim elim->pd0 Catalyst Regeneration product Ar-Ar' elim->product aryl_halide Ar-X aryl_halide->add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Protocol
  • Reagent Preparation: In a suitable reaction vessel, combine this compound (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Solvent System: Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O).[12][13] The aqueous phase is crucial for activating the boronic acid and facilitating the transmetalation step.

  • Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to a temperature between 80-100 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water to remove the inorganic base and salts. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization.

Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is a classic and highly reliable protecting group for amines.[9][14] Its selection in this building block is strategic:

  • Stability: It is stable to the basic and often heated conditions of Suzuki-Miyaura coupling, as well as many other synthetic transformations.[15] It is also stable to mildly acidic conditions.

  • Orthogonality: It is "orthogonal" to many other protecting groups, such as the acid-labile Boc group, allowing for selective deprotection in complex syntheses.[10]

  • Mild Removal: The Cbz group is most commonly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[16] This process is very clean, producing the deprotected amine, toluene, and carbon dioxide as byproducts, which simplifies purification.

This latent reactivity allows chemists to first construct a complex carbon skeleton using the boronic acid and then unmask the primary amine for further functionalization, such as amide bond formation, reductive amination, or elaboration into other nitrogen-containing functional groups.

Applications in Drug Discovery

Boronic acids and their derivatives are increasingly important in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores themselves.[4][6][17] The title compound serves as a precursor to molecules containing the phenyl-CH₂-NH₂ motif, which can interact with biological targets through hydrogen bonding and ionic interactions.

The ability to use this reagent in Suzuki coupling allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. By coupling this boronic acid with a diverse set of aryl and heteroaryl halides, medicinal chemists can efficiently explore how different aromatic systems attached to the aminomethylphenyl core affect biological activity.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and reactivity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) under a dry, inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen.

  • Stability: Like many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride known as a boroxine. While boroxines are often still reactive in Suzuki couplings, their presence can complicate stoichiometry. The boronic acid form can typically be regenerated by stirring the compound in a biphasic mixture of ether and water or by recrystallization from an aqueous solvent.

  • Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust, as fine powders can be easily inhaled.

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its key strengths lie in the robust, orthogonal nature of the Cbz-protected amine combined with the powerful C-C bond-forming capability of the arylboronic acid. This combination provides a streamlined pathway for the synthesis of complex molecules bearing a crucial aminomethylphenyl moiety. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel and functional compounds.

References

An In-Depth Technical Guide to 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and drug development. This bifunctional molecule incorporates three key structural motifs: a versatile phenylboronic acid for palladium-catalyzed cross-coupling reactions, a stable benzyloxycarbonyl (Cbz) protected amine that serves as a latent nucleophile, and a methylene spacer that provides conformational flexibility. With a calculated molecular weight of 285.11 g/mol , this reagent is an invaluable tool for constructing complex molecular architectures, particularly biaryl and heteroaryl structures central to many pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic methodology, and explores its primary application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Introduction: The Strategic Value of Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives are a class of organoboron compounds that have become indispensable in organic synthesis. Their stability, low toxicity, and remarkable reactivity profile make them superior reagents for a variety of chemical transformations. Boronic acids are mild Lewis acids that are generally stable to air and moisture, facilitating their handling and storage.

A unique and powerful feature of phenylboronic acids is their ability to engage in reversible covalent bonding with 1,2- and 1,3-diols, such as those found in carbohydrates.[1][2] This interaction forms the basis for their use in creating stimuli-responsive materials for drug delivery, glucose sensors, and diagnostic platforms.[1][3][4] However, their most prominent role remains in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the efficient synthesis of biaryl compounds—a common motif in biologically active molecules.[5]

This compound emerges as a particularly strategic reagent. It not only provides the phenylboronic acid moiety for coupling but also introduces a protected primary amine. The benzyloxycarbonyl (Cbz) group is a workhorse protecting group in peptide synthesis and medicinal chemistry, known for its stability under a wide range of conditions and its clean removal via hydrogenolysis. This dual functionality allows for a modular synthetic approach: first, the boronic acid is used to construct a core scaffold via a Suzuki-Miyaura reaction; subsequently, the Cbz group is removed to reveal a primary amine, which can be further functionalized to append side chains, improve solubility, or attach conjugation payloads.

Physicochemical Properties

A precise understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis and process development. The key characteristics of this compound are summarized below.

Chemical Structure

Caption: Structure of this compound.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₅H₁₆BNO₄Calculated
Molecular Weight 285.11 g/mol Calculated
IUPAC Name (4-(((Benzyloxycarbonyl)amino)methyl)phenyl)boronic acidIUPAC Nomenclature
Appearance Typically a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in methanol, DMF, DMSO; sparingly soluble in waterInferred from structural components

Synthesis and Purification Workflow

The synthesis of this compound is not a trivial, single-step process due to the reactivity of the functional groups. A robust and logical synthetic route involves a two-step process starting from a commercially available precursor, which ensures functional group compatibility and high yields. The chosen strategy is: (1) Protection of the amine, followed by (2) Miyaura borylation.

Rationale Behind Experimental Choices
  • Starting Material Selection : 4-(Bromomethyl)phenylboronic acid pinacol ester is an ideal starting material. Using the pinacol ester form of the boronic acid enhances its stability and simplifies purification compared to the free boronic acid. The bromomethyl group provides a reactive site for introducing the amine.

  • Amine Protection : The benzyloxycarbonyl (Cbz) group is installed using benzyl chloroformate. This protection is crucial as a free amine would be incompatible with the subsequent palladium-catalyzed borylation conditions.

  • Borylation Reaction : The Miyaura borylation reaction is a reliable method for converting aryl halides into arylboronic esters.[5] It uses a palladium catalyst and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), under basic conditions.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Deprotection of Boronic Ester start 4-(Bromomethyl)phenylboronic acid pinacol ester reagent1 Sodium Azide (NaN₃) DMF start->reagent1 intermediate1 4-(Azidomethyl)phenylboronic acid pinacol ester reagent1->intermediate1 reagent2 H₂, Pd/C Benzyl Chloroformate (Cbz-Cl) intermediate1->reagent2 product_ester Cbz-protected aminomethyl phenylboronic acid pinacol ester reagent2->product_ester reagent3 Acidic Hydrolysis (e.g., HCl) or Oxidative Cleavage (NaIO₄) product_ester->reagent3 product_ester->reagent3 final_product This compound reagent3->final_product

Caption: Proposed two-stage synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Benzyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

  • Setup : To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq), sodium azide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction 1 (Azidation) : Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup 1 : Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azidomethyl intermediate.

  • Reaction 2 (Reduction and Protection) : Dissolve the crude intermediate in methanol in a hydrogenation vessel. Add Palladium on carbon (10 wt%, 0.05 eq). Pressurize the vessel with hydrogen gas (50 psi) and shake for 4-6 hours.

  • Filtration : Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Protection : Transfer the filtrate to a new flask, cool to 0 °C, and add a base such as triethylamine (1.5 eq). Slowly add benzyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup 2 : Concentrate the mixture, redissolve in ethyl acetate, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the crude product ester. Purify by column chromatography.

Step 2: Hydrolysis to this compound

  • Setup : Dissolve the purified pinacol ester from Step 1 in a 2:1 mixture of acetone and water.

  • Reaction : Add sodium periodate (NaIO₄, 3.0 eq) and ammonium acetate (1.5 eq). Stir vigorously at room temperature for 12 hours.

  • Workup : Filter the reaction mixture to remove inorganic salts. Extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The resulting solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to yield the final product as a white solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount tool for forging carbon-carbon bonds, particularly for synthesizing biaryls and their analogs, which are prevalent in pharmaceuticals.[5][6] The reaction couples an organoboron species (like our title compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[7]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-assisted.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 2-bromopyridine, a common heterocyclic fragment in pharmaceuticals.

Materials:

  • This compound (1.0 eq)

  • 2-Bromopyridine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • JohnPhos (Ligand, 0.04 eq)[8]

  • Potassium carbonate (K₂CO₃, 3.0 eq), finely ground

  • Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add this compound, 2-bromopyridine, potassium carbonate, Pd(OAc)₂, and JohnPhos.

  • Atmosphere Control (Trustworthiness Step) : Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction : Place the vessel in a preheated oil bath at 100 °C (or use a microwave reactor set to 120 °C for 30 minutes). Stir vigorously for 4-12 hours.

  • Monitoring (Validation Step) : Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The disappearance of the limiting reagent (the boronic acid) and the appearance of a new, higher Rƒ or different m/z product spot indicates a successful reaction. A negative control (a reaction run without the palladium catalyst) should show no product formation, confirming the catalytic nature of the process.

  • Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization : Purify the crude residue by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Advanced Applications in Drug Development

Beyond its role in core scaffold construction, the unique structure of this compound lends itself to more advanced applications.

  • Linker Technology : After the Suzuki coupling, the Cbz group can be selectively removed by catalytic hydrogenation (H₂/Pd-C). This unmasks a primary benzylic amine, which is a common attachment point for linkers used in Antibody-Drug Conjugates (ADCs) or PROTACs. This allows the core biaryl structure to be tethered to antibodies, targeting ligands, or E3 ligase recruiters.

  • Targeted Drug Delivery : While the primary application is Suzuki coupling, the boronic acid moiety itself has therapeutic potential. Phenylboronic acids can form reversible covalent bonds with the diol groups on sialic acids, which are often overexpressed on the surface of cancer cells.[3] This interaction can be exploited to create nanoparticles or drug conjugates that selectively target tumor tissues.[9] For example, a drug could be attached via the amine, and the boronic acid could serve as the tumor-targeting "warhead."

  • Stimuli-Responsive Systems : The boronic acid-diol interaction is pH-sensitive.[1] This property can be leveraged to design drug delivery systems that release their payload in the acidic microenvironment of a tumor or within the endosome of a cell.[10]

Conclusion

This compound is a sophisticated and highly valuable building block for medicinal chemists and drug development professionals. Its well-defined structure allows for the strategic and sequential introduction of molecular complexity. It serves as a reliable partner in the powerful Suzuki-Miyaura cross-coupling reaction for the synthesis of core molecular skeletons. Furthermore, its latent amine functionality and inherent reactivity as a boronic acid open avenues for its use in advanced linker technologies and targeted drug delivery systems. A thorough understanding of its properties and reaction protocols, as detailed in this guide, empowers researchers to harness its full potential in the quest for novel and effective therapeutics.

References

An In-depth Technical Guide to 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in a multitude of synthetic endeavors, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a phenylboronic acid moiety, a benzyloxycarbonyl (Cbz)-protected amine, and a central phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, synthesis, and key applications, with a focus on the practical insights relevant to researchers in the field.

The boronic acid group is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1][2][3] The Cbz-protected aminomethyl group offers a latent primary amine, which can be unveiled under specific conditions, providing a site for further functionalization. This strategic protection is essential for controlling reactivity during multi-step syntheses.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. These properties dictate its solubility, stability, and reactivity.

PropertyValueSource(s)
CAS Number 914452-61-2[7][8][9][10]
Molecular Formula C₁₅H₁₆BNO₄[7][8][10]
Molecular Weight 285.11 g/mol [8][10]
Appearance White to off-white crystalline powder[11]
Purity Typically >96-98%[7][10]
Storage Conditions Store at 2-8 °C, often under an inert atmosphere.[11] Phenylboronic acids can be air and moisture sensitive.[12][11][12]

The Crucial Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely employed amine protecting group in organic synthesis, particularly in peptide chemistry.[4][13] Its primary function is to temporarily mask the nucleophilicity of the amine, preventing it from participating in unwanted side reactions.

The Cbz group is introduced by reacting the amine with benzyl chloroformate under basic conditions.[4][6] A key advantage of the Cbz group is its stability to a wide range of reaction conditions, including acidic and basic environments, making it orthogonal to many other protecting groups.[4] Deprotection is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene.[5] This clean deprotection strategy is a major reason for its continued prevalence in complex molecule synthesis.

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available precursor, 4-(aminomethyl)phenylboronic acid or its pinacol ester derivative. The synthesis involves the protection of the primary amine with the Cbz group.

A general synthetic approach is outlined below:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Protection Step cluster_product Final Product Start 4-(Aminomethyl)phenylboronic acid or its pinacol ester Protect React with Benzyl Chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃, Et₃N) Start->Protect Amine Protection Product This compound Protect->Product Formation of Cbz-protected product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:
  • Dissolution: Dissolve 4-(aminomethyl)phenylboronic acid hydrochloride (1 equivalent) in a suitable solvent mixture, such as aqueous sodium bicarbonate or a biphasic system of an organic solvent (e.g., dioxane, THF) and water.

  • Basification: Cool the solution in an ice bath and slowly add a base (e.g., sodium bicarbonate, triethylamine) to neutralize the hydrochloride salt and create the appropriate pH for the reaction.

  • Protection: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (typically 1.1-1.2 equivalents) dropwise to the reaction mixture. The reaction is often exothermic and should be controlled by the rate of addition and external cooling.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, perform an aqueous work-up. This may involve acidification to precipitate the product, followed by filtration, or extraction with an organic solvent.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications in Research and Development

The utility of this compound spans several areas of chemical research, primarily driven by its capacity to participate in Suzuki-Miyaura cross-coupling reactions and the subsequent deprotection and functionalization of the aminomethyl group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[14][15][16] In this reaction, the boronic acid acts as the organoboron nucleophile that couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid 4-((Cbz-amino)methyl)phenylboronic acid CoupledProduct Coupled Biaryl Product BoronicAcid->CoupledProduct Organohalide Aryl or Heteroaryl Halide (R-X) Organohalide->CoupledProduct Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CoupledProduct Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->CoupledProduct Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->CoupledProduct

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The presence of the Cbz-protected aminomethyl group allows for the introduction of this functionality into the target molecule, which can be crucial for its biological activity or material properties.

Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[17] this compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[11][18] The ability to construct complex scaffolds via Suzuki coupling and then deprotect the amine for further elaboration (e.g., amide bond formation, reductive amination) provides a powerful strategy for generating libraries of compounds for drug discovery programs.

Bioconjugation and Materials Science

The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in the development of sensors for saccharides and in bioconjugation techniques.[11][18] While the primary application of this specific compound is in cross-coupling, the underlying boronic acid chemistry is relevant to these fields. In materials science, this compound can be used to synthesize polymers and other materials with specific functionalities.[11][18]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Handling: Avoid inhalation, and contact with skin and eyes.[19][20] Use in a well-ventilated area, preferably in a fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Storage: Store in a cool, dry, and well-ventilated place.[19] Keep the container tightly sealed to prevent moisture absorption, as boronic acids can be hygroscopic.[12][20] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility is primarily derived from the strategic combination of a reactive boronic acid group for Suzuki-Miyaura cross-coupling and a Cbz-protected amine that allows for subsequent functionalization. A thorough understanding of its properties, synthesis, and the critical role of the Cbz protecting group is essential for its effective application in the design and synthesis of novel compounds for drug discovery, materials science, and other areas of chemical research.

References

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid

In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex molecular architectures.[1][2] The efficiency and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures common in pharmaceutical agents.[3][4] Central to this methodology is the use of organoboron reagents, with arylboronic acids being the most prominent coupling partners.[5]

This compound (CAS No: 914452-61-2) has emerged as a particularly valuable building block.[6] It provides a strategic gateway for introducing a protected aminomethylphenyl moiety into a target molecule. The aminomethyl group serves as a critical linker or pharmacophoric element in many drug candidates, while the benzyloxycarbonyl (Cbz) protecting group offers robust stability under various reaction conditions, including Suzuki coupling, and is readily removable under mild hydrogenolysis conditions. This guide provides a detailed examination of the most efficient and reliable synthetic route to this key intermediate, tailored for researchers and scientists in the field.

Retrosynthetic Analysis and Strategic Selection

From a retrosynthetic perspective, two primary strategies present themselves for the synthesis of the target molecule. The choice between them hinges on starting material availability, scalability, and overall efficiency.

G cluster_0 Route 1: Late-Stage Borylation cluster_1 Route 2: Early-Stage Borylation target 4-((Cbz-amino)methyl)phenylboronic acid borylation Miyaura Borylation target->borylation C-B bond formation protection N-Protection target->protection N-C bond formation precursor1 Cbz-protected 4-halobenzylamine borylation->precursor1 precursor2 4-(Aminomethyl)phenylboronic acid protection->precursor2

Caption: Retrosynthetic approaches to the target molecule.

  • Route 1 (Late-Stage Borylation): This approach involves the synthesis of a Cbz-protected 4-halobenzylamine followed by a palladium-catalyzed Miyaura borylation to install the boronic acid group. While feasible, this route is longer and requires an additional catalytic step, which can present challenges in optimization and purification.

  • Route 2 (Early-Stage Borylation): This strategy begins with the commercially available 4-(aminomethyl)phenylboronic acid (often as a hydrochloride salt) and applies the Cbz protecting group in a direct fashion.[7][8] This route is significantly more convergent and is the preferred method due to its simplicity and high efficiency.

This guide will focus on the detailed execution of Route 2, the most logical and field-proven approach.

Core Synthesis: N-Protection of 4-(Aminomethyl)phenylboronic Acid

The most direct synthesis relies on the acylation of the primary amine in 4-(aminomethyl)phenylboronic acid hydrochloride with benzyl chloroformate. This reaction proceeds via a classic Schotten-Baumann mechanism, which is highly effective for N-acylation in an aqueous biphasic system.

Causality and Mechanistic Considerations

The choice of reaction conditions is critical for success. The starting material is a hydrochloride salt, meaning the amine is protonated. A base is required to neutralize the salt and to scavenge the HCl generated during the acylation reaction.

  • Deprotonation: The added base (e.g., Na₂CO₃ or NaHCO₃) deprotonates the aminomethylammonium chloride to liberate the free, nucleophilic primary amine.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the chloride leaving group.

  • Proton Transfer: The base removes the proton from the newly acylated nitrogen, yielding the final Cbz-protected product and neutralizing the generated HCl.

Using a biphasic system (e.g., water and an organic solvent like dioxane or THF) is advantageous. The inorganic base remains primarily in the aqueous phase, while the organic starting materials and product are in the organic phase, minimizing base-mediated degradation of the reactants and product while ensuring efficient acid scavenging at the interface.

Caption: Reaction scheme for Cbz protection.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes justifications to ensure trustworthiness and technical understanding.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Eq.Notes
4-(Aminomethyl)phenylboronic acid HCl75705-21-4187.4310.01.0Commercially available.[7][8] Ensure it is a fine, free-flowing powder.
Benzyl Chloroformate (Cbz-Cl)501-53-1170.5911.01.1Use a high-purity grade. Handle in a fume hood as it is a lachrymator.
Sodium Carbonate (Na₂CO₃)497-19-8105.9925.02.5Anhydrous. Acts as the base to neutralize HCl salt and HCl byproduct.
1,4-Dioxane123-91-188.1150 mL-Reagent grade. Serves as the organic solvent.
Deionized Water7732-18-518.0250 mL-Used for the aqueous phase.
Ethyl Acetate141-78-688.11~150 mL-For extraction.
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-For acidification during workup.
BrineN/AN/A~50 mL-Saturated NaCl solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-For drying the organic layer.
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)phenylboronic acid hydrochloride (1.87 g, 10.0 mmol) and sodium carbonate (2.65 g, 25.0 mmol) in a mixture of deionized water (50 mL) and 1,4-dioxane (50 mL).

    • Expert Insight: The use of 2.5 equivalents of base ensures complete neutralization of the starting material's HCl salt (1.0 eq.) and the HCl generated during the reaction (1.0 eq.), with a slight excess to drive the reaction to completion.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring. A fine, white slurry should form.

    • Expert Insight: Cooling is crucial to control the exothermicity of the acylation and to minimize potential hydrolysis of the benzyl chloroformate.

  • Reagent Addition: Add benzyl chloroformate (1.58 mL, 11.0 mmol) dropwise to the cold suspension over 15-20 minutes using a syringe. Ensure the temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

    • Self-Validation: Reaction completion can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amine.

  • Workup - Quenching and Phase Separation: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (100 mL) and mix. The layers should separate. Discard the lower aqueous layer.

  • Acidification and Extraction: Wash the organic layer with 1 M HCl (2 x 25 mL). Carefully acidify the combined initial aqueous layer and the HCl washes to pH ~2-3 with concentrated HCl while cooling in an ice bath. A white precipitate (the product) should form. Extract this acidified aqueous layer with ethyl acetate (2 x 50 mL).

    • Expert Insight: The boronic acid is acidic and can be deprotonated at neutral or basic pH, increasing its water solubility. Acidification protonates the boronic acid, making it less polar and more soluble in the organic extraction solvent.

  • Washing and Drying: Combine all organic extracts. Wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Quality Control: The resulting crude solid is often of high purity. However, for exacting applications, recrystallization from an ethyl acetate/hexanes solvent system is recommended.

    • Trustworthiness: Arylboronic acids are prone to forming trimeric anhydrides known as boroxines upon standing or heating.[9] Recrystallization from a water-containing solvent or a final aqueous wash helps to ensure the product exists predominantly as the free boronic acid, which is more active in coupling reactions. The purity should be assessed by ¹H NMR and LC-MS.

Conclusion

The synthesis of this compound is most effectively achieved through the direct N-protection of commercially available 4-(aminomethyl)phenylboronic acid hydrochloride. The detailed protocol above, grounded in the well-established Schotten-Baumann reaction, provides a reliable, scalable, and high-yielding route to this essential building block. By understanding the causality behind each step—from the choice of base to the specifics of the acidic workup—researchers can confidently and reproducibly synthesize this key intermediate for application in Suzuki-Miyaura cross-coupling and accelerate their drug discovery programs.

References

The Solubility of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of a Key Synthetic Building Block

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a vital reagent in contemporary organic synthesis, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, allows for the construction of complex molecular architectures. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the amine functionality, which is readily removable under specific conditions, making this compound a versatile tool for medicinal chemists. However, the successful application of this reagent is intrinsically linked to its solubility in the organic solvents commonly employed in synthesis, purification, and formulation.

This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related boronic acids, delve into the physicochemical properties that govern its solubility, and provide detailed, field-proven experimental protocols for both determining its solubility and for its accurate quantification. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important synthetic building block.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is dictated by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several key features influence its behavior in organic solvents.

Molecular Structure and Functional Group Analysis

The structure of this compound comprises several distinct functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor. It is also a Lewis acid. A significant challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility.

  • Phenyl Ring: A nonpolar, aromatic core.

  • Methylene Linker (-CH₂-): This flexible linker separates the polar aminomethyl group from the phenyl ring, potentially influencing crystal packing and solvent interactions compared to a direct aniline-type structure.

  • Carbamate Group (-NHC(=O)O-): This group contains both a hydrogen bond donor (N-H) and acceptors (C=O), contributing to the molecule's polarity.

  • Benzyloxycarbonyl (Cbz) Group: The benzyl portion of this group introduces a significant nonpolar character, which will influence solubility in less polar solvents.

Predicted Physicochemical Parameters

While experimental data is limited, computational tools can provide valuable estimates of key physicochemical properties that are predictive of solubility.

ParameterPredicted ValueImplication for Solubility
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5A positive logP value suggests a preference for lipophilic (nonpolar) environments over aqueous ones. This indicates that the compound will likely have better solubility in organic solvents than in water.
pKa (Acid Dissociation Constant) Boronic Acid: ~8.0 - 9.0The boronic acid moiety is weakly acidic. In non-aqueous solvents, its ionization state is less of a factor, but its ability to engage in hydrogen bonding remains critical.

Note: These values are estimations derived from computational models and should be used as a guide. The experimental pKa of the boronic acid group in phenylboronic acid is approximately 8.8.[1] The presence of the electron-donating aminomethyl group would be expected to slightly increase this pKa.

Qualitative Solubility Prediction

Based on the structural analysis and a comparison with related compounds, a qualitative solubility profile in common organic solvents can be predicted. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2] N-protected aminophenylboronic acids, such as (4-Boc-aminophenyl)boronic acid, are reported to be soluble in polar organic solvents like methanol and DMSO.[3][4] Fmoc-protected amino acids generally show good solubility in polar aprotic solvents like DMF and NMP.[5]

Therefore, this compound is expected to exhibit the following solubility trends:

  • High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . These solvents are effective at solvating the polar carbamate and boronic acid functionalities.

  • Moderate to Good Solubility: In polar protic solvents like Methanol and Ethanol , and in ethers like Tetrahydrofuran (THF) . The ability to hydrogen bond with protic solvents will aid dissolution.

  • Moderate Solubility: In chlorinated solvents such as Dichloromethane (DCM) and Chloroform . The Cbz group's phenyl ring and the compound's phenyl ring will interact favorably with these solvents.

  • Low to Insoluble: In nonpolar hydrocarbon solvents like Hexanes and Toluene .

Experimental Determination of Solubility: A Step-by-Step Guide

For critical applications in process development and formulation, empirical determination of solubility is indispensable. The dynamic (or synthetic) method is a reliable and widely used technique for measuring the solubility of boronic acids in organic solvents.

The Dynamic Method: Principle and Causality

The dynamic method involves preparing a series of mixtures of the solute and solvent of known composition. Each mixture is heated at a controlled rate with vigorous stirring until complete dissolution is observed. The temperature at which the last solid particles disappear is the equilibrium solubility temperature for that specific composition. This method is advantageous as it approaches equilibrium from a state of undersaturation, which can help to avoid the formation of metastable supersaturated solutions.

Experimental Workflow Diagram

dynamic_method_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh 4-((Cbz-amino)methyl)phenylboronic acid prep3 Combine in a jacketed glass vessel to a known composition prep1->prep3 prep2 Accurately weigh organic solvent prep2->prep3 meas1 Heat at a slow, constant rate (e.g., 0.1 K/min) prep3->meas1 meas2 Vigorously stir to ensure homogeneity meas1->meas2 meas3 Continuously monitor turbidity with a luminance probe meas2->meas3 meas4 Record temperature at the point of complete dissolution (clear point) meas3->meas4 an1 Repeat for multiple compositions meas4->an1 an2 Construct solubility curve (mole fraction vs. temperature) an1->an2

Caption: Workflow for the dynamic method of solubility determination.

Detailed Experimental Protocol

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Calibrated temperature probe (e.g., Pt100)

  • Heating/cooling circulator

  • Luminance probe or a laser and photodiode detector to monitor turbidity

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.

  • Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the mixture at a slow, constant rate (e.g., 0.1 K/min) using the circulator. A slow heating rate is crucial to maintain thermal equilibrium between the solid and liquid phases.

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. As the temperature increases, the solid will dissolve, and the turbidity will decrease. The luminance probe will detect an increase in light transmission as the solution becomes clearer.

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, marked by a sharp and stable increase to maximum light transmission, is recorded as the equilibrium solubility temperature for that specific mole fraction.

  • Data Collection: Repeat this procedure for several different compositions of the solute and solvent to generate a series of data points.

  • Solubility Curve Construction: Plot the mole fraction of the solute against the corresponding equilibrium solubility temperature to construct the solubility curve.

Quantitative Analysis of Solubility: A UPLC-MS/MS Approach

Once a saturated solution is prepared (for example, by equilibrating an excess of the solid in the solvent at a constant temperature), an accurate and sensitive analytical method is required to determine the concentration of the dissolved compound. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for this purpose due to its high selectivity and sensitivity.

Rationale for UPLC-MS/MS

UPLC provides rapid and high-resolution separation of the analyte from any potential impurities or degradants. Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target molecule. This is particularly useful for quantifying boronic acids, which can be challenging to analyze by other methods.

UPLC-MS/MS Workflow Diagram

uplc_ms_workflow cluster_sample Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification sample1 Prepare saturated solution at constant temperature sample2 Filter through a 0.22 µm syringe filter sample1->sample2 sample3 Dilute accurately with a suitable solvent (e.g., mobile phase) sample2->sample3 analysis1 Inject sample onto a C18 UPLC column sample3->analysis1 analysis2 Gradient elution with acetonitrile and water (with formic acid) analysis1->analysis2 analysis3 Electrospray Ionization (Negative Ion Mode) analysis2->analysis3 analysis4 Tandem MS detection (MRM) analysis3->analysis4 quant2 Integrate peak area of the analyte analysis4->quant2 quant1 Prepare a calibration curve with standards of known concentration quant3 Calculate concentration from the calibration curve quant1->quant3 quant2->quant3

Caption: Workflow for the quantification of solubility by UPLC-MS/MS.

Detailed UPLC-MS/MS Protocol

This protocol is a starting point and should be optimized for the specific instrumentation used.

Sample Preparation:

  • Equilibrate an excess of this compound in the chosen organic solvent at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Accurately dilute the filtered solution with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the calibration curve.

UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative. Boronic acids often ionize well in negative mode.

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion masses will need to be determined by infusing a standard solution of the compound. For this compound (M.W. 299.13), the precursor ion would likely be [M-H]⁻ at m/z 298.1. Product ions would be generated by fragmentation of the precursor ion.

  • Optimization: The cone voltage and collision energy should be optimized to maximize the signal for the chosen MRM transition.

Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations in the same diluent as the samples.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

  • Calculate the original solubility in the organic solvent by applying the dilution factor.

Field-Proven Insights and Troubleshooting

  • The Boroxine Equilibrium: The presence of boroxines can lead to variability in solubility measurements. It is advisable to use fresh, high-purity material. Performing experiments under an inert atmosphere (e.g., nitrogen or argon) can minimize dehydration.

  • Solvent Purity: The presence of water in organic solvents can significantly affect the solubility of boronic acids. Always use anhydrous solvents for solubility determinations.

  • Temperature Control: Precise and stable temperature control is paramount for accurate solubility measurements, especially when using the dynamic method.

  • Analytical Method Validation: For regulatory submissions or critical process development, the UPLC-MS/MS method should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, and specificity.

Conclusion

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a critical component for Suzuki-Miyaura cross-coupling reactions and for constructing sensors for carbohydrates, linked to an amine protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group strategy is fundamental in peptide synthesis and complex molecule assembly. Accurate structural verification and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this molecule, offering a detailed interpretation grounded in established principles for professionals in drug development and chemical research.

Part 1: Molecular Structure and Predicted NMR Environments

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the electronic environment of each nucleus. The structure of this compound contains several distinct spin systems that give rise to a characteristic and interpretable NMR spectrum.

Structure with Atom Numbering:

(Note: This is a simplified 2D representation. The actual structure is 3D.)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals corresponding to each unique proton environment. The expected chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Proton(s) Label Environment Expected δ (ppm) Expected Multiplicity Integration
Phenylboronic AcidHa, Ha'Aromatic, ortho to -B(OH)₂7.7 - 7.9Doublet2H
Phenylboronic AcidHb, Hb'Aromatic, ortho to -CH₂NH-7.2 - 7.4Doublet2H
Cbz PhenylHcAromatic (Cbz)7.3 - 7.4Multiplet5H
Cbz MethyleneHdBenzylic (-O-CH₂-Ph)~5.1Singlet2H
Methylene BridgeHeBenzylic (-Ar-CH₂-NH-)~4.3Doublet2H
AmideHfAmide (-NH-)7.8 - 8.2Triplet1H
Boronic AcidHgHydroxyl (-B(OH)₂)8.0 - 8.3 (Broad)Singlet (Broad)2H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.

Carbon(s) Label Environment Expected δ (ppm)
CarbonylC1Amide C=O156 - 158
Cbz MethyleneC2Benzylic (-O-CH₂-Ph)65 - 67
Methylene BridgeC3Benzylic (-Ar-CH₂-NH-)44 - 46
Phenylboronic AcidC4Aromatic C-H (ortho to -CH₂)127 - 129
Phenylboronic AcidC5Aromatic C-H (ortho to -B(OH)₂)134 - 136
Phenylboronic AcidC6Aromatic C-ipso (to -CH₂)141 - 143
Phenylboronic AcidC7Aromatic C-ipso (to -B(OH)₂)~130 (often weak/broad)
Cbz PhenylC8, C9, C10Aromatic (Cbz)127 - 129
Cbz PhenylC11Aromatic C-ipso (Cbz)136 - 138

Part 2: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Methodology: Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the compound, and its hydrogen-bond accepting nature slows down the chemical exchange of the N-H and B(OH)₂ protons, allowing them to be observed as distinct, albeit sometimes broad, signals. Solvents like CDCl₃ may lead to poor solubility and signal broadening due to oligomerization of the boronic acid.[1] Methanolic solvents (CD₃OD) can be used to break up boronic acid anhydrides but will cause the exchangeable N-H and B(OH)₂ protons to be lost.[1]

  • Transfer: Using a clean pipette, transfer the dissolved sample into a standard 5 mm NMR tube.

  • Instrumentation: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C, and desired 2D NMR experiments (COSY, HSQC, HMBC). For specialized analysis, ¹¹B NMR can also be performed.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument proton Acquire 1H Spectrum instrument->proton carbon Acquire 13C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC, HMBC) carbon->two_d boron Acquire 11B Spectrum (Optional) two_d->boron process Process FID (FT, Phasing, Baseline) boron->process assign Assign Signals process->assign elucidate Confirm Structure & Purity assign->elucidate

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Part 3: Detailed ¹H NMR Spectrum Interpretation

A detailed examination of the ¹H NMR spectrum allows for the assignment of each signal to its corresponding protons.

  • Aromatic Region (7.2-7.9 ppm): This region is typically the most complex.

    • The protons on the phenylboronic acid ring (Ha and Hb) form a characteristic AA'BB' system for a 1,4-disubstituted ring. This appears as two distinct doublets. The doublet at the lower field (downfield, ~7.8 ppm) is assigned to the protons ortho to the electron-withdrawing boronic acid group (Ha).[2][3] The doublet at a higher field (upfield, ~7.3 ppm) corresponds to the protons ortho to the electron-donating methylene-amino group (Hb).

    • The five protons of the Cbz group's phenyl ring (Hc) will appear as a multiplet, typically around 7.3-7.4 ppm, often overlapping with the Hb signal.[4]

  • Exchangeable Protons (7.8-8.3 ppm):

    • The amide proton (Hf, -NH-) signal is expected to be a triplet around 7.8-8.2 ppm due to coupling with the two adjacent methylene protons (He). Its chemical shift is highly dependent on concentration and temperature.

    • The two protons of the boronic acid hydroxyls (Hg, -B(OH)₂) typically appear as a very broad singlet. Their position is variable, and they readily exchange with any trace water in the solvent, which can further broaden the signal or cause it to disappear entirely.

  • Aliphatic Region (4.0-5.5 ppm):

    • The Cbz methylene protons (Hd, -O-CH₂-Ph) are deshielded by the adjacent oxygen and the carbonyl group, appearing as a sharp singlet around 5.1 ppm.[4]

    • The methylene bridge protons (He, -Ar-CH₂-NH-) are coupled to the amide proton, resulting in a doublet around 4.3 ppm. The coupling constant (J-value) for this doublet should match that of the amide proton's triplet.

Part 4: Detailed ¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum complements the ¹H data, confirming the carbon framework.

  • Carbonyl Carbon (~156 ppm): The signal for the amide carbonyl carbon (C1) is characteristically found in the 155-170 ppm region and is often of lower intensity.[5]

  • Aromatic Carbons (127-143 ppm): Six distinct signals are expected for the eight aromatic carbons due to the symmetry of the phenyl rings. The carbon attached to the boron atom (C7) is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[6] The quaternary carbons (C6, C7, C11) will typically be less intense than the protonated carbons.

  • Aliphatic Carbons (44-67 ppm): The two methylene carbons are well-resolved. The Cbz methylene carbon (C2), attached to oxygen, is further downfield (~66 ppm) compared to the methylene bridge carbon (C3) which is attached to nitrogen (~45 ppm).[5][7]

Part 5: Advanced 2D NMR for Unambiguous Assignment

For complex molecules, 2D NMR is essential for definitive structural proof.[8][9]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key expected correlations include:

    • A cross-peak between the amide proton (Hf, ~8.0 ppm) and the methylene bridge protons (He, ~4.3 ppm).

    • Cross-peaks between the ortho and meta protons on the phenylboronic acid ring (Ha and Hb).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning the protonated carbons.

    • Correlation between Hd (~5.1 ppm) and C2 (~66 ppm).

    • Correlation between He (~4.3 ppm) and C3 (~45 ppm).

    • Correlations for all aromatic C-H pairs (Ha/C5, Hb/C4, Hc/C8,9,10).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the molecular fragments.

Key Expected HMBC Correlations:

Proton (¹H) Correlates to Carbon (¹³C) Significance
Methylene (He, ~4.3 ppm)Carbonyl (C1, ~156 ppm)Confirms the CH₂-NH-C=O linkage.
Methylene (He, ~4.3 ppm)Aromatic (C4, C6)Links the methylene bridge to the phenylboronic acid ring.
Cbz Methylene (Hd, ~5.1 ppm)Carbonyl (C1, ~156 ppm)Confirms the O-CH₂-Ph linkage to the carbamate.
Cbz Methylene (Hd, ~5.1 ppm)Aromatic (C11)Links the Cbz methylene to its own phenyl ring.
Amide (Hf, ~8.0 ppm)Methylene (C3), Carbonyl (C1)Confirms the amide environment.

HMBC Connectivity Diagram

G cluster_mol Key HMBC Correlations He He (~4.3 ppm) C1 C1 (C=O) He->C1 3J C6 C6 (Ar-ipso) He->C6 2J Hd Hd (~5.1 ppm) Hd->C1 2J C11 C11 (Cbz-ipso) Hd->C11 2J C3 C3 (-CH2-N)

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Part 6: The Role of ¹¹B NMR Spectroscopy

For compounds containing boron, ¹¹B NMR provides direct information about the boron center.[10][11][12]

  • Expected Chemical Shift: Phenylboronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. The sp²-hybridized trigonal planar boronic acid should appear in the range of δ 27-30 ppm .[6]

  • Utility: The chemical shift and signal width can provide information about the coordination state of the boron atom. For instance, interaction with diols or Lewis bases causes a significant upfield shift to ~5-15 ppm, indicating a change to an sp³-hybridized tetrahedral boronate species.[13] This technique is particularly useful for studying interactions with biological molecules like carbohydrates.[11][12] It also serves as a definitive confirmation of the presence of the boronic acid moiety.

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted process that leverages ¹H, ¹³C, and specialized 2D and ¹¹B techniques. The characteristic signals of the para-substituted phenyl ring, the Cbz protecting group, and the exchangeable protons of the amide and boronic acid functionalities provide a unique spectral fingerprint. By systematically interpreting each spectrum and using correlation experiments like COSY and HMBC to piece together the molecular puzzle, researchers can unambiguously confirm the structure and assess the purity of this valuable chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

Guide to the Stability and Storage of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Reagent Integrity

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a bifunctional reagent of significant value in modern organic synthesis and medicinal chemistry. Its utility, particularly as a building block in Suzuki-Miyaura cross-coupling reactions, allows for the precise installation of a protected aminomethylphenyl moiety, a common pharmacophore.[1] However, the inherent chemical sensitivities of the boronic acid functional group present substantial challenges to its long-term storage and handling. Degradation not only reduces the effective concentration of the active reagent but can also introduce impurities that complicate reaction outcomes and purification processes. This guide provides a comprehensive analysis of the stability profile of this reagent, detailing optimal storage conditions, principal degradation pathways, and robust analytical methods for purity verification. The protocols and insights herein are designed to empower researchers to maintain reagent integrity, ensuring reproducibility and success in their synthetic endeavors.

Chemical Profile and Intrinsic Stability Factors

To understand the stability of this compound, one must consider the contributions of its constituent parts: the phenylboronic acid group and the benzyloxycarbonyl (Cbz) protected amine.

  • Phenylboronic Acid Moiety : The C–B bond is the most labile part of the molecule. Boronic acids are susceptible to several degradation pathways, primarily oxidation and protodeboronation.[2][3] They also have a strong propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially when exposed to heat or stored in a non-anhydrous environment.[4] While boroxine formation is often reversible, it complicates stoichiometry and can impact reactivity.

  • Benzyloxycarbonyl (Cbz) Group : The Cbz group is a robust amine protecting group, generally stable under the neutral or mildly acidic/basic conditions typical for storage.[5] However, it is sensitive to catalytic hydrogenolysis and strong acidic or basic conditions, which are not typically encountered during storage but are relevant for chemical compatibility assessments.[6][7] Its stability under ambient storage conditions is high, and it is not considered a primary vector for degradation of the intact reagent.

The primary stability concerns for this molecule, therefore, revolve around the boronic acid functional group.

Recommended Storage, Handling, and Incompatibility

Adherence to strict storage and handling protocols is paramount for preserving the purity and reactivity of this compound. The following recommendations are based on established best practices for boronic acids.[8]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential decomposition reactions, including oxidation and oligomerization.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidative degradation and protodeboronation.[4][8]
Light Amber Vial / Dark LocationProtects against potential photolytic degradation pathways.
Humidity Anhydrous / DesiccatedPrevents hydrolysis, protodeboronation, and humidity-induced caking or surface modification.[8][10]
Container Tightly Sealed, Inert MaterialPrevents ingress of air and moisture. Use containers recommended by the manufacturer.[11]
Safe Handling Procedures
  • Inert Environment : Whenever possible, handle the solid reagent inside a glovebox with a dry, inert atmosphere.

  • Minimize Exposure : If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Use a flow of inert gas over the vial opening.

  • Avoid Contamination : Use clean, dry spatulas and glassware. Do not return unused material to the original container.

  • Personal Protective Equipment (PPE) : Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.[12]

Chemical Incompatibilities
  • Strong Oxidizing Agents : These can directly oxidize the boronic acid group, leading to rapid decomposition.[13]

  • Copper (I) Salts : Copper can mediate the degradation of boronic acids by inserting into the carbon-boron bond, which is a critical consideration for certain cross-coupling reactions.[8]

Principal Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them. For this compound, three primary pathways are of concern.

  • Oxidative Decomposition : Exposure to atmospheric oxygen can lead to the oxidation of the carbon-boron bond, replacing it with a C-O bond. This process yields the corresponding benzyl alcohol derivative, which is an inactive impurity. This reaction is often accelerated at physiological pH.[2]

  • Protodeboronation : This is the hydrolytic cleavage of the C–B bond, which replaces the boronic acid group with a hydrogen atom. It is facilitated by moisture and can be accelerated by heat or the presence of acidic or basic impurities.[3]

  • Trimerization to Boroxine : In the solid state or in solution, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered boroxine ring. While this process is often reversible upon addition of water, the presence of boroxine complicates accurate weighing and can alter reaction kinetics.[4]

G cluster_main 4-((Cbz-amino)methyl)phenylboronic Acid cluster_pathways Degradation Pathways main R-B(OH)₂ oxidation Oxidative Decomposition (R-OH) main->oxidation + [O] protodeboronation Protodeboronation (R-H) main->protodeboronation + H₂O / H⁺ boroxine Trimerization (R-BO)₃ main->boroxine - H₂O (Reversible)

Caption: Key degradation pathways for the boronic acid moiety.

Analytical Verification of Stability

Routine analytical testing is the only definitive way to ensure the purity and integrity of the reagent. A well-designed stability monitoring program incorporates both routine purity checks and forced degradation studies to understand potential liabilities.

Experimental Protocol: HPLC-UV Purity Assay

This protocol provides a standardized method for assessing the purity of this compound and detecting common degradants. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution and sensitivity.[14]

Objective: To quantify the purity of the main component and separate it from potential degradation products.

Methodology:

  • Instrumentation:

    • HPLC system with UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic Acid (TFA).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~5 mg of a qualified reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~100 µg/mL.[14]

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution.

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying likely degradation products and establishing the stability-indicating nature of the analytical method.

G cluster_stress Stress Conditions start Prepare Stock Solution of 4-((Cbz-amino)methyl)phenylboronic Acid acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C in solution) start->thermal analysis Analyze by HPLC-UV/MS (Compare to unstressed control) acid->analysis base->analysis oxidative->analysis thermal->analysis identify Identify Degradation Peaks (Mass Spectrometry) analysis->identify conclusion Confirm Method is Stability-Indicating identify->conclusion

Caption: Workflow for a forced degradation study.

Impact of Degradation on Synthetic Applications

The use of degraded this compound in synthesis, such as Suzuki-Miyaura coupling, can have several negative consequences:

  • Reduced Yields : If a portion of the reagent has decomposed via protodeboronation or oxidation, the effective stoichiometry of the reaction is altered, leading to incomplete conversion of the limiting reagent and lower product yields.

  • Complicated Purification : The introduction of impurities like the protodeboronated (toluene derivative) or oxidized (benzyl alcohol derivative) species necessitates more complex and potentially lower-yielding purification steps.

  • Inconsistent Results : The variable purity of a poorly stored reagent is a primary cause of poor reproducibility between batches and experiments.

By implementing the storage and analytical verification procedures outlined in this guide, researchers can mitigate these risks and ensure the consistent performance of this valuable synthetic building block.

References

A Researcher's Guide to the Safe Handling of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a detailed safety overview of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, a reagent commonly utilized in synthetic organic chemistry, particularly in the construction of complex molecules for drug discovery. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally analogous compounds, including various substituted phenylboronic acids and carbamate-protected amines, to establish a robust and scientifically grounded safety protocol. The core principle of this guide is to explain the causality behind safety procedures, enabling researchers to handle this compound with a deep understanding of its potential hazards.

Hazard Identification and GHS Classification

The primary hazards associated with substituted phenylboronic acids are consistently identified as irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Based on the analysis of close structural analogs, this compound should be handled as a hazardous substance with the following GHS classifications:

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory tract irritation - H335: May cause respiratory irritation.[1][2][3][4]

It is crucial to understand that these hazards stem from the inherent reactivity of the boronic acid functional group and the physicochemical properties of the powdered solid.

Hazard Summary Table
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This classification is based on data from structurally similar phenylboronic acid derivatives.[1][2][3][4]

The following diagram illustrates the standard GHS pictograms and signal word that should be associated with this compound.

Caption: GHS Hazard Identification for Phenylboronic Acids.

Principles of Safe Handling and Exposure Control

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[3] Therefore, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The most effective way to control exposure is to handle the material in a well-ventilated environment that contains the powder.

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne dust particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential contaminants.[3]

Personal Protective Equipment (PPE): The Researcher's Barrier

Appropriate PPE is essential to prevent direct contact with the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3][7] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.

    • Lab Coat: A full-sleeved, buttoned lab coat is required to protect street clothes and prevent skin exposure.

  • Respiratory Protection: When engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during large-scale operations, a NIOSH-approved respirator may be necessary. For powders, a particulate respirator (e.g., N95) is typically appropriate.[1]

The following workflow illustrates the hierarchy of controls for safe handling.

PPE_Hierarchy cluster_main Exposure Control Workflow cluster_A_details cluster_B_details cluster_C_details A Engineering Controls (Primary Barrier) B Administrative Controls (Work Practices) A->B If risk remains C Personal Protective Equipment (PPE) (Final Barrier) B->C If risk remains D Safe Handling Achieved C->D A1 Use Fume Hood A2 Ensure Good Ventilation B1 Avoid Dust Generation B2 Wash Hands After Handling C1 Safety Goggles C2 Nitrile Gloves C3 Lab Coat

Caption: Hierarchy of Controls for Safe Chemical Handling.

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical.

First-Aid Measures Table
Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][8] If skin irritation occurs or persists, get medical advice.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek medical attention if symptoms occur.[2]
Accidental Release Measures

For a small spill of the solid material:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Carefully sweep up the spilled solid, avoiding the generation of dust.[1][2] Use dry cleanup procedures.[1]

  • Collect: Place the collected material into a suitable, sealed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor.

Storage and Stability

Proper storage is essential to maintain the integrity of the reagent and ensure safety.

  • Conditions to Avoid: Incompatible materials include strong oxidizing agents.[2][7][9] Avoid exposure to heat and moisture.[9]

  • Storage Recommendations: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8] Some suppliers recommend refrigerated storage.[7][8] Storing under an inert atmosphere, such as argon, can also be beneficial for long-term stability.[1]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2] Hazardous decomposition products formed under fire conditions may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and boron oxides.[2][3]

Toxicological and Ecological Information

Detailed toxicological studies on this compound are not available. However, the hazards are inferred from its irritant properties. The primary toxicological concerns are local effects at the site of contact (skin, eyes, respiratory tract).[3]

  • Acute Toxicity: Data for analogous compounds suggest low acute systemic toxicity, but this should not be assumed. The primary concern remains severe irritation.

  • Carcinogenicity & Mutagenicity: There is no data to suggest that this compound or its close analogs are carcinogenic or mutagenic.[10]

  • Ecological Information: This compound should not be released into the environment.[2] Its effects on aquatic life are unknown. All waste must be disposed of according to local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles outlined in this guide. The causality is clear: the compound is a fine powder with inherent irritant properties. Therefore, the core of safe handling is the prevention of contact and inhalation through a robust system of engineering controls and appropriate personal protective equipment. By understanding these principles, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

A Technical Guide to 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of functionalized aryl moieties is paramount to the construction of complex molecular architectures with tailored biological activities. Among the vast toolkit available to the synthetic chemist, arylboronic acids stand out as exceptionally versatile and indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable reagent: 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid.

This compound uniquely combines the reactivity of a phenylboronic acid with a protected aminomethyl functionality. The benzyloxycarbonyl (Cbz) protecting group offers robust stability under a variety of reaction conditions, yet it can be readily removed under mild, specific protocols, unmasking a primary amine for further elaboration. This feature makes it an ideal synthon for introducing a reactive handle in late-stage functionalization, a crucial strategy in the synthesis of drug candidates and complex natural products. This guide will delve into the commercial availability, synthesis, key applications, and detailed experimental protocols for the effective utilization of this reagent, providing researchers with the foundational knowledge to seamlessly integrate it into their synthetic workflows.

Commercial Availability

This compound is readily available from a range of commercial suppliers, ensuring a consistent and reliable source for research and development activities. The compound is typically offered in various purities, with a minimum of 96-98% being common.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
Sigma-Aldrich (Combi-Blocks)914452-61-2C₁₅H₁₆BNO₄285.11 g/mol ≥96%
BioOrganics914452-61-2C₁₅H₁₆BNO₄327.23 g/mol >98%
GlobalChemMallNot specifiedNot specifiedNot specifiedNot specified
Santa Cruz Biotechnology914452-61-2C₁₅H₁₆BNO₄285.1 g/mol Not specified
CyclicPharma914452-61-2C₁₅H₁₆BNO₄285.10 g/mol NLT 98%

Scientific Foundation and Synthetic Utility

The utility of this compound is rooted in the principles of modern cross-coupling chemistry and the strategic use of protecting groups.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis, enabling the coupling of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it a favored method in the pharmaceutical industry.[2]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including those typically employed in Suzuki-Miyaura couplings.[3] Its key advantages include:

  • Robustness: The Cbz group is stable to both acidic and basic conditions that are often used in cross-coupling reactions.[4]

  • Ease of Introduction: It can be readily introduced by reacting the amine with benzyl chloroformate under basic conditions.[5]

  • Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as Boc and Fmoc, allowing for selective deprotection strategies in multi-step syntheses.[4]

  • Mild Removal: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which are mild conditions that do not affect most other functional groups.[3]

This combination of a reactive boronic acid and a strategically protected amine makes this compound a powerful tool for introducing a masked amino functionality onto an aromatic core.

Experimental Protocols

The following protocols are representative examples of how this compound can be synthesized and utilized in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides valuable insight into its properties. A common route involves the protection of 4-(aminomethyl)phenylboronic acid.

Materials:

  • 4-(Aminomethyl)phenylboronic acid hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(aminomethyl)phenylboronic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) in portions, ensuring the pH of the solution remains basic (pH 9-10).

  • To the stirred solution, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 4-(aminomethyl)phenylboronic acid HCl in Dioxane/Water Cool Cool to 0 °C Start->Cool Add_Base Add Na2CO3 Cool->Add_Base Add_CbzCl Add Cbz-Cl dropwise Add_Base->Add_CbzCl React Stir at room temperature for 12-16h Add_CbzCl->React Quench Dilute with Ethyl Acetate and Water React->Quench Extract Separate organic layer and wash Quench->Extract Dry Dry over MgSO4 and concentrate Extract->Dry Purify Purify by recrystallization or chromatography Dry->Purify End Obtain pure product Purify->End

References

Introduction: The Bifunctional Challenge of Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Application of the Carboxybenzyl (Cbz) Protecting Group for Aminophenylboronic Acids

Aminophenylboronic acids are invaluable reagents in modern organic synthesis, particularly as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility stems from their bifunctional nature, possessing both a nucleophilic amino group and a reactive boronic acid moiety. This duality, however, presents a significant challenge: the nucleophilic amine can interfere with desired reactions, particularly those involving electrophilic partners or the palladium catalytic cycle. Furthermore, the unprotected amine can influence the electronic properties and stability of the boronic acid itself. To harness the full potential of these building blocks, transiently masking the amino group with a suitable protecting group is not just advantageous, but often essential.

The ideal protecting group for this purpose must meet several stringent criteria: it must be introduced efficiently and in high yield, remain robustly in place during subsequent transformations (such as Suzuki coupling), and be cleaved under conditions that leave the newly formed biaryl structure and the boronic acid (or its ester) intact. The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s for peptide synthesis, emerges as a formidable candidate for this role.[3][4] This guide provides a detailed exploration of the Cbz group's role, from its strategic implementation to its cleavage, in the context of aminophenylboronic acid chemistry.

The Cbz Group: A Strategic Choice for Amine Protection

The Cbz group protects an amine as a carbamate, a functional group that significantly attenuates the nitrogen's nucleophilicity and basicity.[4] Its widespread use is attributable to a unique combination of stability and selective lability.

Core Advantages:

  • Robust Stability: Cbz-protected amines are stable across a wide range of reaction conditions, including mildly acidic and basic environments, making them compatible with many synthetic transformations.[3][5]

  • Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of the protected compound, facilitating purification by recrystallization.[6]

  • Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection strategies in complex molecules.[3]

  • Predictable Cleavage: Its removal is typically achieved via catalytic hydrogenolysis, a remarkably mild and neutral process that proceeds with high efficiency.[4]

The primary method for introducing the Cbz group is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[3] The base neutralizes the HCl generated during the reaction, driving it to completion.

Experimental Protocol: N-Cbz Protection of 3-Aminophenylboronic Acid

This protocol describes a representative procedure for the protection of an aminophenylboronic acid.

Reagents and Materials:

  • 3-Aminophenylboronic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium carbonate (2.5 equivalents) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the cold solution, ensuring the temperature is maintained below 5 °C.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the Cbz-protected product should form.[7]

  • Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-boronophenyl) carbamic acid benzyl ester. The product can be further purified by recrystallization.

Navigating Deprotection: Liberating the Amine

The selective removal of the Cbz group is one of its most defining and advantageous features. The choice of deprotection method is critical and depends on the functional groups present in the molecule.

Method 1: Catalytic Hydrogenolysis (The Gold Standard)

This is the most common and mildest method for Cbz cleavage.[4] The reaction proceeds via the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.

  • Mechanism: The palladium catalyst facilitates the oxidative addition into the C-O bond, followed by hydrogenolysis, leading to the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[3]

  • Advantages: Occurs at neutral pH and room temperature, preserving acid- and base-labile functional groups.[4]

  • Causality: This method is preferred when the molecule contains functionalities sensitive to acids or bases, such as esters or other protecting groups like Boc.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

Reagents and Materials:

  • Cbz-protected aminophenylboronic acid derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Procedure:

  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol in a flask suitable for hydrogenation.[7]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere is replaced by hydrogen.[7]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.[3][7] Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected aminophenylboronic acid derivative.

Method 2: Acid-Mediated Cleavage

While hydrogenolysis is common, it is incompatible with molecules containing other reducible groups, such as alkenes, alkynes, or certain aryl halides. In these cases, acidic conditions provide a valuable alternative.[8] Strong acids like HBr in acetic acid can cleave the Cbz group.

  • Mechanism: The reaction proceeds via protonation of the carbamate followed by an Sₙ2-type attack of a nucleophile (e.g., bromide) on the benzylic carbon, releasing the carbamic acid, which then decarboxylates.[3]

  • Causality: This method is chosen when catalytic hydrogenation is not viable due to the presence of reducible functional groups. However, it is a harsher method and may not be suitable for acid-sensitive substrates.[9]

Method 3: Thiol-Mediated Deprotection

A more recent and specialized method involves nucleophilic attack by a thiol at the benzylic carbon. This approach is particularly useful for substrates sensitive to both reduction and strong acids, such as those containing aryl halides and nitriles.[8]

  • Mechanism: A nucleophilic thiol, such as sodium methanethiolate, attacks the benzylic carbon in an Sₙ2 fashion, leading to cleavage of the C-O bond and subsequent decarboxylation.[8]

  • Causality: This is a highly specific method designed to overcome the limitations of both hydrogenolysis (dehalogenation side reactions) and strong acid cleavage (incompatibility with acid-labile groups).[8]

Data Presentation: Comparison of Cbz Deprotection Methods
MethodReagents & ConditionsAdvantagesDisadvantages & Incompatibilities
Catalytic Hydrogenolysis H₂, Pd/C, MeOH/EtOH, RT, 1 atmExtremely mild, neutral pH, clean byproducts (CO₂, Toluene)Incompatible with alkenes, alkynes, aryl halides (Br, I), nitro groups, and other reducible functionalities.[8]
Acid-Mediated Cleavage HBr/AcOH, conc. HCl, TFAMetal-free, scalable, compatible with non-reducible groups.[9]Harsh conditions, not suitable for acid-labile substrates (e.g., Boc groups, certain esters, acetals).[3]
Thiol-Mediated Cleavage Sodium Methanethiolate, DMF, 75°CCompatible with reducible groups (nitriles, aryl chlorides).[8]Requires nucleophilic thiol reagents and elevated temperatures; scope may be substrate-dependent.

Application in Suzuki-Miyaura Cross-Coupling

The primary function of protecting the amino group is to ensure the fidelity of the Suzuki-Miyaura coupling. The Cbz group is exceptionally well-suited for this role. The standard Suzuki coupling conditions—typically involving a palladium catalyst, a base (like Na₂CO₃, K₂CO₃, or CsF), and a solvent system (like dioxane/water or DME)—are fully tolerated by the Cbz group.[1][5]

The boronic acid moiety is activated by the base to form a boronate complex, which then enters the palladium catalytic cycle via transmetalation.[2] The electronically-withdrawing carbamate group does not significantly hinder this process, allowing the coupling to proceed efficiently. After the C-C bond is formed, the Cbz group can be removed as needed to reveal the amino functionality in the final biaryl product.

Visualization of Key Workflows

Below are Graphviz diagrams illustrating the protection, application, and deprotection sequence.

G cluster_protection Cbz Protection Workflow reactant_node reactant_node reagent_node reagent_node product_node product_node condition_node condition_node AminoBoronic 3-Aminophenylboronic Acid CbzProtected Cbz-Protected Aminophenylboronic Acid AminoBoronic->CbzProtected Protection CbzCl Cbz-Cl, Na₂CO₃

Caption: Workflow for N-Cbz protection of an aminophenylboronic acid.

G cluster_suzuki Application in Suzuki-Miyaura Coupling reactant_node reactant_node reagent_node reagent_node product_node product_node catalyst_node catalyst_node CbzProtected Cbz-Protected Aminophenylboronic Acid Catalyst Pd Catalyst, Base ArylHalide Aryl Halide (Ar-X) CoupledProduct Cbz-Protected Biaryl Product Catalyst->CoupledProduct

Caption: Cbz-protected aminophenylboronic acid in Suzuki coupling.

G cluster_deprotection Cbz Deprotection Workflow reactant_node reactant_node reagent_node reagent_node product_node product_node CoupledProduct Cbz-Protected Biaryl Product FinalProduct Final Amino-Biaryl Product CoupledProduct->FinalProduct Deprotection Hydrogen H₂, Pd/C

Caption: Deprotection of the Cbz group post-coupling.

Conclusion

The Carboxybenzyl (Cbz) group serves as a highly effective and strategic protecting group for the amino moiety of aminophenylboronic acids. Its robust nature, coupled with multiple, highly selective deprotection pathways, provides chemists with the flexibility needed to perform complex synthetic transformations, most notably the Suzuki-Miyaura cross-coupling. By understanding the causality behind the choice of protection and deprotection methods—whether opting for the mildness of hydrogenolysis, the necessity of acid cleavage, or the specificity of thiol-mediated removal—researchers and drug development professionals can confidently and efficiently incorporate these valuable building blocks into their synthetic routes, paving the way for the creation of complex molecular architectures.

References

physical appearance and properties of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and medicinal chemistry. The document details its physical and chemical properties, spectroscopic profile, solubility, stability, and core applications, particularly its role as a versatile building block in drug discovery. Methodologies for characterization and safe handling protocols are also presented, offering researchers and drug development professionals a vital resource for utilizing this compound effectively.

Chemical Identity and Physicochemical Properties

This compound, also known by its CAS Number 914452-61-2, is a bifunctional organic compound that integrates a phenylboronic acid moiety with an amine protected by a benzyloxycarbonyl (Cbz) group.[1][2] This unique structure makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions and as a foundational scaffold in the synthesis of complex pharmaceutical agents.[3][4] The boronic acid group serves as a versatile handle for forming carbon-carbon bonds, while the Cbz-protected aminomethyl group offers a latent site for further functionalization following deprotection.[5][6]

The compound typically presents as a solid, with its appearance ranging from white to off-white.[3][7] Like many phenylboronic acids, it is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation, particularly dehydration to its boroxine anhydride form.[8][9]

Table 1: Core Physical and Chemical Identifiers

PropertyValueSource(s)
CAS Number 914452-61-2[1][10]
Molecular Formula C₁₅H₁₆BNO₄[1][10]
Molecular Weight 285.11 g/mol [11][12]
Appearance White to off-white solid/powder[3][7]
Purity Typically >96-98%[1][11]
Storage Store refrigerated, in a dry and well-ventilated place[3][13]

Molecular Structure and Spectroscopic Profile

The structural integrity of this compound is paramount for its successful application. Spectroscopic techniques are essential for confirming its identity and purity.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of both phenyl rings, the methylene protons of the benzyl and aminomethyl groups, and the N-H proton. The ¹³C NMR will complement this by showing distinct signals for each carbon atom.

Table 2: Predicted NMR Spectral Data

TypeChemical Shift (δ, ppm)Description
¹H NMR ~7.8-7.3Aromatic protons (C₆H₄ and C₆H₅)
~5.1Methylene protons (-CH₂-Ph) of the Cbz group
~4.3Methylene protons (-CH₂-NH)
~8.2Boronic acid protons (-B(OH)₂)
~7.5Amide proton (-NH)
¹³C NMR ~156Carbonyl carbon (C=O) of the Cbz group
~136-127Aromatic carbons
~66Methylene carbon (-CH₂-Ph) of the Cbz group
~45Methylene carbon (-CH₂-NH)

Note: Actual chemical shifts can vary based on the solvent and instrument used. DMSO-d₆ is a common solvent for acquiring NMR spectra of boronic acids.[14]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200 O-H (Boronic Acid) & N-H (Amide)Stretching, Broad
~3030 C-H (Aromatic)Stretching
~2900 C-H (Aliphatic)Stretching
~1690 C=O (Amide I)Stretching
~1600, ~1450 C=C (Aromatic)Stretching
~1530 N-H (Amide II)Bending
~1350 B-OStretching
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₅H₁₆BNO₄), the expected monoisotopic mass is approximately 285.11 Da.[11][12] Electrospray ionization (ESI) is a common technique, and the molecular ion may be observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Solubility, Stability, and Handling

Solubility Profile

Phenylboronic acids exhibit varied solubility. While generally soluble in polar organic solvents like diethyl ether, acetone, and other ketones, their solubility in nonpolar hydrocarbons is very low.[8][15][16] The solubility in water for substituted phenylboronic acids is often low.[15][17] For practical applications, solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are frequently employed.

Stability and Storage

Boronic acids can undergo dehydration upon heating or prolonged storage to form cyclic anhydride trimers known as boroxines.[9] While this process is often reversible upon treatment with water, it is crucial for quantitative applications like Suzuki-Miyaura couplings that the free boronic acid is used.[9]

Recommended Storage Protocol:

  • Temperature: Store in a refrigerator at 2-8 °C.[3]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.[13]

  • Light: Store in a dark place to prevent potential photodegradation.

Safe Handling

This compound may cause skin, eye, and respiratory irritation.[18][19][20] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[19]

  • Personal Protective Equipment: Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[18]

    • Skin: Wash off with soap and plenty of water.[18]

    • Inhalation: Move to fresh air.[19]

    • Ingestion: Wash out mouth with water. Seek medical attention.[18]

Reactivity and Synthetic Applications

The utility of this compound stems from its two key functional domains: the boronic acid and the protected amine.

The Role of the Boronic Acid: Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming C-C bonds.[4][8] In this reaction, the boronic acid (after activation with a base) transfers its phenyl group to a palladium center, which then couples with an organic halide or triflate to form a new biaryl or vinyl-aryl structure. This reaction is fundamental to modern drug discovery for building complex molecular scaffolds.[4][5]

Suzuki_Coupling cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product BoronicAcid 4-((Cbz-amino)methyl)phenylboronic acid Catalyst Pd(0) Catalyst BoronicAcid->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product Coupled Product Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Role in Suzuki-Miyaura cross-coupling reaction.

The Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. Its primary advantage is its stability under a broad range of conditions, including those used for Suzuki-Miyaura coupling. It can be readily removed via catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality allows for selective deprotection without disturbing other functional groups, enabling subsequent modifications at the amine position.

Experimental Workflow: Spectroscopic Characterization

The following workflow outlines the standard procedure for verifying the identity and purity of a new batch of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ acq_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acq_nmr prep_ir Place small amount of solid on ATR crystal acq_ir Acquire FTIR Spectrum (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve ~1 mg in suitable solvent (e.g., Methanol) acq_ms Acquire Mass Spectrum (e.g., ESI-TOF) prep_ms->acq_ms analysis Compare spectra to reference data. Confirm structure, purity, and molecular weight. acq_nmr->analysis acq_ir->analysis acq_ms->analysis end end analysis->end Verified start Receive Compound

Caption: General workflow for spectroscopic analysis.

Protocol: NMR Sample Preparation and Acquisition[14]
  • Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a higher number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are required.

  • Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the internal standard.

References

Methodological & Application

Application Note: Robust and Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amino-Functionalized Biaryls in Modern Drug Discovery

The biaryl motif is a cornerstone in contemporary medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of these carbon-carbon bonds, prized for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[2][3][4] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-((benzyloxycarbonylamino)methyl)phenylboronic acid with various aryl halides. The incorporation of a protected aminomethyl functionality is of particular interest in drug development, as it serves as a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

The benzyloxycarbonyl (Cbz) protecting group is frequently employed for its stability under a range of reaction conditions and its facile removal, making this compound a valuable building block for the synthesis of complex molecules destined for biological evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind the experimental choices, ensuring robust and reproducible outcomes.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with a boronic acid derivative and concluding with reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.

Suzuki_Miyaura_Coupling Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X      L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_diaryl Ar-Pd(II)-Ar'      L₂ transmetalation->pdi_diaryl reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ base Base boronic_acid->base borate [Ar'B(OH)₃]⁻ base->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the coupling of this compound with a variety of aryl halides. The quantities provided are for a typical lab-scale reaction and can be scaled as needed.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Eq.Supplier
Aryl Halide (e.g., 4-Bromoanisole)C₇H₇BrO187.04-1.01.0Sigma-Aldrich
This compoundC₁₅H₁₆BNO₄299.11-1.21.2Combi-Blocks
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))C₇₂H₆₀P₄Pd1155.56-0.030.03Strem Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.212 M aq. soln.2.02.0Fisher Scientific
1,4-DioxaneC₄H₈O₂88.11-8 mL-Acros Organics
Water (degassed)H₂O18.02-2 mL--
Step-by-Step Methodology
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and Pd(PPh₃)₄ (0.03 mmol, 0.03 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: Through the septum, add 1,4-dioxane (8 mL) followed by the 2 M aqueous solution of potassium carbonate (1 mL, 2.0 mmol, 2.0 eq.). The biphasic solvent system is often beneficial for the Suzuki coupling.[6]

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for another 10 minutes.

  • Reaction Execution: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[4]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: A Deeper Dive

The Choice of Catalyst and Ligand: The Heart of the Matter

The selection of the palladium source and its associated ligands is paramount for a successful Suzuki-Miyaura coupling.[7][8] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, air-stable precatalyst that readily generates the active Pd(0) species in solution. The triphenylphosphine ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. For more challenging couplings, particularly with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.[2]

The Critical Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[3][9] It is generally accepted that the base converts the neutral boronic acid into a more nucleophilic borate species ([Ar'B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[9] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in a wide range of Suzuki couplings and is compatible with many functional groups, including the Cbz protecting group.[10]

Solvent System: A Balancing Act

A mixture of an organic solvent and water is often employed in Suzuki-Miyaura couplings.[10][11] 1,4-Dioxane is a common choice of organic solvent due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point, allowing for elevated reaction temperatures. The presence of water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.[11]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh bottle of catalyst.
Insufficiently active aryl halideFor aryl chlorides, consider using a more electron-rich and bulky ligand (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄).[12]
Low reaction temperatureIncrease the reaction temperature, ensuring it does not exceed the boiling point of the solvent.
Formation of homocoupled product Oxygen contaminationRigorously degas the reaction mixture and maintain a positive pressure of inert gas.
Protodeboronation of the boronic acid Presence of protic sources and prolonged reaction timesUse a slight excess of the boronic acid and monitor the reaction closely to avoid unnecessarily long reaction times.

Conclusion: A Versatile Tool for Chemical Synthesis

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. The protocol detailed in this application note provides a robust and scalable starting point for researchers in medicinal chemistry and drug discovery. By understanding the rationale behind the choice of reagents and conditions, scientists can confidently apply and adapt this methodology to accelerate their research and development efforts.

References

palladium catalysts for Suzuki reaction with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Palladium Catalysts for Suzuki Reaction with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organohalide, providing a powerful route to biaryls, styrenes, and other conjugated systems that are prevalent in pharmaceuticals and advanced materials.[3][4][5]

This guide focuses on a specific, yet crucial, application: the coupling of This compound . This substrate is of significant interest in medicinal chemistry, where the Cbz-protected aminomethylphenyl moiety serves as a versatile scaffold. The success of this coupling hinges on the judicious selection of the palladium catalyst and reaction conditions to ensure high efficiency while preserving the integrity of the protecting group and the boronic acid itself.

Understanding the Core Mechanism: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition with the aryl halide (Ar-X). This step, often the rate-determining one, forms a Pd(II) intermediate.[3][7] The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[3][4]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is critical as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this transfer.[4][7][8]

  • Reductive Elimination: The newly formed diarylpalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_intermediate1 Ar-Pd(II)L₂-X oxidative_add->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OH)₂ (Base Activated) pd_intermediate2 Ar-Pd(II)L₂-Ar' transmetalation->pd_intermediate2 -XB(OH)₂ reductive_elim Reductive Elimination pd_intermediate2->reductive_elim Ar-Ar' reductive_elim->pd0

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection: A Critical Decision

The choice of the palladium source and its associated ligands is the most critical parameter for a successful Suzuki coupling. The ligand shell modulates the catalyst's stability and reactivity, directly influencing the rates of oxidative addition and reductive elimination.[6][10][11] For the coupling of this compound, several systems can be employed, each with distinct advantages.

Catalyst SystemPrecatalyst StateTypical Loading (mol%)AdvantagesConsiderations & Disadvantages
Pd(PPh₃)₄ (Tetrakis)Pd(0)2 - 5Widely available, well-understood, effective for many aryl bromides/iodides.[1][5]Air-sensitive, may require higher temperatures, can be inefficient for aryl chlorides.[9]
Pd(dppf)Cl₂ Pd(II)1 - 3Air-stable precatalyst, robust, good for a wide range of substrates including some heteroaryls.[12][13]Requires in-situ reduction to Pd(0) to enter the catalytic cycle. Dppf ligand is effective but may not be optimal for highly challenging couplings.
Pd₂(dba)₃ + Ligand Pd(0)0.5 - 2Allows for modularity by selecting from a wide array of advanced phosphine ligands.Requires careful handling of both the air-sensitive Pd source and the ligand.
Buchwald Precatalysts (e.g., XPhos Pd G3/G4)Pd(II)0.5 - 2Air-stable, highly active for a very broad scope, including challenging aryl chlorides and sterically hindered substrates.[6][14]Higher cost compared to traditional catalysts.

Expert Insight on Ligand Choice: For substrates like the one , traditional catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often sufficient, especially when coupling with aryl bromides or iodides. However, when encountering less reactive coupling partners (e.g., aryl chlorides) or steric hindrance, moving to a system with bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos, often used with Pd₂(dba)₃ or as pre-formed Buchwald catalysts) is a proven strategy.[6][15] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and milder reaction conditions.[6][15]

Experimental Protocols

The following protocols provide a robust starting point. Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents to prevent catalyst oxidation and protodeboronation of the boronic acid.[5]

Protocol 1: General Purpose Coupling using Pd(PPh₃)₄

This protocol is a reliable standard for coupling with aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (Ar-X, where X = Br or I) (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol_Workflow start Combine Reagents: Aryl Halide, Boronic Acid, Base, Pd Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂ x3) start->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 90-100 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute & Wash (Aqueous Workup) monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Protocol 2: Robust Coupling for Challenging Substrates using a Pd(II) Precatalyst

This protocol uses an air-stable Pd(II) precatalyst and a stronger base, making it suitable for a broader range of aryl halides, including some activated aryl chlorides.

Materials:

  • This compound (1.5 equiv.)

  • Aryl Halide (Ar-X, where X = Cl, Br, I) (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)

  • Toluene and Water (10:1 v/v mixture)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), K₃PO₄ (3.0 equiv.), and Pd(dppf)Cl₂ (0.02 equiv.). The use of a slight excess of boronic acid can help drive the reaction to completion.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add the degassed 10:1 toluene/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer times (12-24 hours).

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Cause: Unreactive aryl halide (especially chlorides).

    • Solution: Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., XPhos). Increase temperature.

  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: Presence of excess water or prolonged reaction times at high temperatures.

    • Solution: Use anhydrous base and solvents where possible. Ensure the reaction is not heated longer than necessary. Using potassium trifluoroborate salts can sometimes mitigate this issue.[13]

  • Homocoupling of Boronic Acid:

    • Cause: Often promoted by oxygen or inefficient transmetalation.

    • Solution: Improve degassing procedures. A change in solvent or base may also suppress this side reaction.[16]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible and powerful transformation for the synthesis of complex molecules in drug discovery. Success relies on a rational choice of catalyst, base, and solvent, tailored to the reactivity of the aryl halide coupling partner. The protocols provided here serve as a validated starting point for researchers, enabling the efficient construction of valuable biaryl structures.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First described by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organohalide, proving indispensable for the synthesis of biaryls, polyolefins, and styrenes.[2][3] A key advantage of this reaction is the use of organoboron compounds, which are generally non-toxic and stable, producing inorganic by-products that are easily removed.[2]

This guide focuses on a specific and highly relevant application of this reaction: the coupling of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid with various aryl halides. The product of this reaction, a protected biphenylmethylamine, is a valuable scaffold in medicinal chemistry. The benzyloxycarbonyl (Cbz) protecting group offers stability during the coupling reaction and can be readily removed under mild conditions, providing access to a primary amine for further functionalization in drug discovery programs.

This document provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, and a comparative analysis of reaction parameters to empower researchers in optimizing their synthetic strategies.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[4][5] The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > OTf >> Cl > F.[6]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[7] A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][7][8]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A General Procedure

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is important to note that reaction conditions may require optimization based on the specific aryl halide used.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. Finally, add the palladium catalyst (typically 1-5 mol%) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Key Parameters and Optimization

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on several key parameters. Understanding their roles is crucial for optimizing the reaction for specific substrates.

Choice of Aryl Halide

The reactivity of the aryl halide significantly impacts the rate of the oxidative addition step. The general order of reactivity is I > Br > OTf >> Cl.[6] While aryl iodides and bromides are commonly used and generally give high yields, recent advances in catalyst systems have enabled the efficient coupling of less reactive but more cost-effective aryl chlorides.[9][10] For sterically hindered aryl halides, specialized bulky and electron-rich phosphine ligands are often necessary to facilitate the reaction.[9][11][12][13]

Palladium Catalyst and Ligand

A wide variety of palladium catalysts and ligands are available for Suzuki-Miyaura couplings.[10][14][15]

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6] Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[5]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For simple couplings, triphenylphosphine (PPh₃) is often sufficient. However, for challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, more sophisticated ligands are required. These often feature bulky and electron-rich alkyl or biaryl phosphine moieties.[9][14]

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[1][7] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][16][17] Common bases include:

  • Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH, KOH

  • Fluorides: KF

The choice of base can significantly affect the reaction outcome.[1] For instance, weaker bases like carbonates are often suitable for many standard couplings. In contrast, stronger bases like phosphates or hydroxides may be necessary for less reactive boronic acids or to accelerate the reaction rate. It is important to consider the compatibility of the base with other functional groups present in the substrates.

Solvent System

The choice of solvent is also critical for a successful Suzuki-Miyaura coupling. A variety of organic solvents can be used, often in combination with water.[5] Common solvent systems include:

  • 1,4-Dioxane/Water

  • Toluene/Water

  • Tetrahydrofuran (THF)/Water

  • N,N-Dimethylformamide (DMF)

The presence of water is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can also influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrate and reaction conditions and should be considered representative.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O9012~85
4-IodoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O858~90
2-ChloropyridinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane10016~75
1-Bromo-2,6-dimethylbenzenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)THF/H₂O9524~65

Data compiled from various sources for illustrative purposes.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of air-sensitive catalysts; use fresh catalyst.
Insufficiently inert atmosphereThoroughly degas solvents and purge the reaction vessel with inert gas.
Inappropriate base or solventScreen different bases and solvent systems.
Protodeboronation of Boronic Acid Presence of water and/or acidUse anhydrous solvents and a non-protic base if necessary. Ensure the boronic acid is of high purity.[18]
Homocoupling of Aryl Halide Catalyst decompositionUse a more stable ligand; lower the reaction temperature.
Difficulty in Purification Co-elution of product and byproductsOptimize chromatographic conditions; consider recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and versatile method for the synthesis of valuable biphenylmethylamine derivatives. By carefully selecting the reaction parameters, including the aryl halide, palladium catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of substrates. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in drug development, facilitating the efficient synthesis of key intermediates for the discovery of new therapeutics.

References

Application Notes and Protocols: 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Boronic Acids in Modern Drug Discovery

The incorporation of boronic acids into the medicinal chemist's toolbox has marked a significant turning point in the design and synthesis of novel therapeutics.[1] These versatile reagents have risen to prominence primarily through their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the construction of carbon-carbon bonds.[2][3] This capability is particularly crucial in the assembly of complex biaryl and heteroaryl structures that form the core scaffolds of many modern drugs.[4] Beyond their synthetic utility, the boronic acid moiety itself can act as a pharmacophore, engaging in reversible covalent interactions with biological targets, a feature famously exploited in drugs like the proteasome inhibitor bortezomib.[1]

This guide focuses on a specific, yet highly valuable, building block: 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid . This reagent is distinguished by the presence of a benzyloxycarbonyl (Cbz) protected aminomethyl group. This feature offers a dual advantage: the boronic acid enables strategic C-C bond formation, while the protected amine provides a latent handle for subsequent functionalization or for mimicking peptidic structures, a common strategy in inhibitor design.[5]

A prime area of application for such building blocks is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[6] Drugs like Niraparib, an approved treatment for certain types of ovarian cancer, feature a core structure comprising a substituted phenyl group linked to an indazole heterocycle.[7][8] The synthesis of this key linkage is often achieved via a Suzuki-Miyaura coupling, highlighting the potential of reagents like this compound in constructing the pharmacophores of such life-saving medicines.

Core Application: Synthesis of PARP Inhibitor Scaffolds via Suzuki-Miyaura Coupling

The primary application of this compound in medicinal chemistry is as a key building block in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures. This is particularly relevant in the synthesis of PARP inhibitors, many of which are based on a 2-phenyl-2H-indazole scaffold.[6]

Mechanistic Rationale for Experimental Choices

The Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄. The catalyst's role is to undergo oxidative addition with the aryl halide.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like JohnPhos, are crucial for stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and preventing catalyst decomposition.[9]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The choice of base can significantly impact reaction efficiency.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and an aqueous phase is typically used. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Visualizing the Synthetic Strategy: A Workflow for PARP Inhibitor Intermediate Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a key biaryl intermediate for a PARP inhibitor, utilizing a Suzuki-Miyaura coupling.

G cluster_0 Reactant Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Work-up & Purification cluster_3 Final Intermediate A Aryl Halide (e.g., Halogenated Indazole) C Reaction Vessel (Solvent, Base, Pd Catalyst, Ligand) A->C Add B 4-((Cbz-amino)methyl)phenylboronic Acid B->C Add D Aqueous Work-up (Phase Separation) C->D Reaction Completion E Purification (Column Chromatography) D->E Extract Organic Layer F Protected Biaryl Intermediate E->F Isolate Pure Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of a Protected 2-Phenyl-2H-Indazole Intermediate

This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with a halogenated indazole, a key step in the synthesis of many PARP inhibitors.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
2-Bromo-2H-indazole-7-carboxamide(Not readily available)-Custom Synthesis
This compound914452-61-2285.12Commercial Vendor
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Commercial Vendor
Triphenylphosphine (PPh₃)603-35-0262.29Commercial Vendor
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercial Vendor
1,4-Dioxane (anhydrous)123-91-188.11Commercial Vendor
Water (deionized)7732-18-518.02-
Ethyl Acetate141-78-688.11Commercial Vendor
Brine---
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-2H-indazole-7-carboxamide (1.0 eq).

    • Add this compound (1.2 eq).

    • Add potassium carbonate (2.5 eq).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh out palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

    • Under the inert atmosphere, add the catalyst and ligand to the reaction flask.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. This step removes dissolved oxygen which can deactivate the catalyst.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected 2-phenyl-2H-indazole intermediate.

Expected Yields and Characterization

Yields for this type of Suzuki-Miyaura coupling are typically in the range of 70-90%, depending on the purity of the starting materials and the optimization of reaction conditions. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coupling Partner 1Coupling Partner 2Catalyst/Ligand SystemBaseSolventTypical Yield
2-Bromo-2H-indazole-7-carboxamide4-((Cbz-amino)methyl)phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water75-85%
2-Iodo-2H-indazole-7-carboxamide4-((Cbz-amino)methyl)phenylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃DMF80-95%

Advanced Applications & Future Perspectives

The utility of this compound is not limited to the synthesis of PARP inhibitors. The Cbz-protected aminomethyl group is a versatile functional handle. Following the Suzuki coupling, the Cbz group can be readily removed under standard hydrogenolysis conditions. The resulting free amine can then be further elaborated to introduce a wide range of functionalities, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

For instance, the primary amine can be:

  • Alkylated to introduce small alkyl groups.

  • Acylated to form amides.

  • Used in reductive amination to introduce more complex side chains.

  • Incorporated into heterocyclic rings, such as the piperidine ring found in Niraparib.

This versatility makes this compound a valuable strategic starting material for the synthesis of libraries of complex molecules for high-throughput screening in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl scaffolds that are central to the structure of many modern pharmaceuticals, particularly in the field of oncology with PARP inhibitors. The presence of the protected amine functionality provides a strategic advantage for further molecular diversification. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the successful application of this reagent in their drug discovery and development endeavors.

References

Application Note: Protecting Group Strategies for 4-Aminomethylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of a Bifunctional Building Block

4-Aminomethylphenylboronic acid is a highly valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a versatile boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a primary aminomethyl group, which serves as a key site for further functionalization, peptide coupling, or modulation of physicochemical properties.[1][2][3] However, the very features that make this molecule so useful also present a significant synthetic challenge. The nucleophilic and basic nature of the primary amine can interfere with the catalytic cycle of cross-coupling reactions, leading to side reactions, catalyst deactivation, and low yields.[4][5]

Therefore, a robust protecting group strategy for the aminomethyl functionality is paramount to successfully employ this reagent in complex synthetic sequences. This application note provides a detailed guide to the most effective protecting group strategies, focusing on the causality behind experimental choices, detailed step-by-step protocols, and an analysis of orthogonal strategies that enable selective deprotection in the presence of other sensitive functionalities.

Core Challenge: Chemoselectivity in Cross-Coupling

The primary challenge is to achieve chemoselective C-C bond formation at the boronic acid site without interference from the aminomethyl group. The key issues are:

  • Amine Nucleophilicity: The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Amine Basicity: The amine can react with base-sensitive starting materials or interfere with the basic conditions often required for the transmetalation step in Suzuki couplings.

  • Boronic Acid Stability: Boronic acids themselves can be unstable, prone to dehydration to form cyclic boroxine anhydrides or degradation under certain oxidative or acidic conditions.[6][7][8] While the aminomethyl group does not directly cause this, the conditions required to manage the amine can sometimes exacerbate these stability issues.

A successful strategy relies on temporarily "masking" the amine's reactivity with a protecting group that is stable to the cross-coupling conditions but can be removed cleanly and efficiently afterward.[5][9]

Key Protecting Group Strategies: A Practical Guide

The choice of protecting group is dictated by the overall synthetic plan, particularly the stability of other functional groups in the molecule. The three most common and versatile strategies—Boc, Cbz, and Fmoc—offer an orthogonal system, allowing for selective deprotection under distinct conditions.[4][10][11]

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its broad stability and ease of cleavage under acidic conditions.[12][13]

Rationale for Selection: The Boc group is exceptionally stable to basic, reductive, and oxidative conditions, making it highly compatible with the requirements of most Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.[13] Its removal is achieved with acids, which do not affect many other protecting groups, providing excellent orthogonality.

G Product_P Product_P Product_D Product_D

Protocol 1: N-Boc Protection of 4-Aminomethylphenylboronic Acid

  • Dissolution: In a round-bottom flask, dissolve 4-aminomethylphenylboronic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (approx. 10 mL per gram of substrate).

  • Basification: Add sodium hydroxide (NaOH, 1.1 eq) and stir until a clear solution is obtained. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane (2 mL per gram of Boc₂O) dropwise over 15 minutes.[12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, acidify the mixture to pH ~3 using 1M HCl (aq).

  • Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be further purified by crystallization or column chromatography if necessary.

Protocol 2: N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected boronic acid (1.0 eq) in dichloromethane (DCM, approx. 20 mL per gram of substrate).

  • Acid Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA, 10-20 eq).[14] Alternatively, for substrates sensitive to strong acid, a solution of 4M HCl in 1,4-dioxane can be used.[15]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. The formation of the tert-butyl cation can lead to side reactions; scavengers like triethylsilane or anisole can be added if the substrate is particularly sensitive.[16]

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product as its corresponding salt (TFA or HCl salt).

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, renowned for its stability to both acidic and basic conditions and its clean removal via catalytic hydrogenolysis.[17][18]

Rationale for Selection: The Cbz group offers an excellent orthogonal option to the acid-labile Boc group. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. This makes it ideal for multi-step syntheses where sequential deprotection is required. Its primary cleavage method, hydrogenolysis, is mild and does not require harsh chemical reagents.[17][19]

G Product_P Product_P Product_D Product_D

Protocol 3: N-Cbz Protection of 4-Aminomethylphenylboronic Acid

  • Dissolution: Suspend 4-aminomethylphenylboronic acid (1.0 eq) in a mixture of acetone and water (e.g., 2:1 ratio).

  • Basification: Cool the suspension to 0 °C and add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.[20]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any excess Cbz-Cl.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH ~3. A white precipitate of the N-Cbz protected product should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Protocol 4: N-Cbz Deprotection via Hydrogenolysis

  • Preparation: Dissolve the N-Cbz protected boronic acid (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 5-10 mol% by weight, 10% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.[19]

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Field Insight: While hydrogenolysis is standard, certain functional groups (e.g., alkenes, alkynes, nitro groups, aryl halides) are not compatible. In such cases, acid-mediated deprotection using HBr in acetic acid or certain Lewis acids can be an alternative, though conditions must be carefully optimized.[20][21]

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) and offers a third, fully orthogonal deprotection pathway.[22][]

Rationale for Selection: The key advantage of the Fmoc group is its lability to basic conditions, typically using a secondary amine like piperidine.[24][25] It is stable to both the acidic conditions that cleave Boc groups and the hydrogenolysis conditions that cleave Cbz groups. This makes the Fmoc/Boc/Cbz combination a powerful toolkit for the synthesis of highly complex molecules requiring multiple, site-specific deprotection steps.[11][26]

G Product_P Product_P Product_D Product_D

Protocol 5: N-Fmoc Protection of 4-Aminomethylphenylboronic Acid

  • Dissolution: Dissolve 4-aminomethylphenylboronic acid (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in acetone or 1,4-dioxane dropwise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into ice-water and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 6: N-Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected boronic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[24]

  • Reaction: Stir at room temperature. The reaction is typically very fast, often completing in under 30 minutes. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • Isolation: The resulting residue, containing the free amine and the dibenzofulvene-piperidine adduct, can be purified by an appropriate method, such as precipitation, crystallization, or chromatography, to isolate the desired deprotected product.

Comparative Analysis and Strategy Selection

Choosing the correct protecting group is crucial for the success of a synthetic campaign. The following table summarizes the key characteristics to guide this decision.

FeatureBoc (tert-butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Cleavage Conditions Strong Acid (TFA, HCl)[12][14]Catalytic Hydrogenolysis (H₂, Pd/C)[17][19]Base (e.g., 20% Piperidine in DMF)[24]
Stability Stable to base, hydrogenolysis, weak acids.Stable to acid and base.Stable to acid and hydrogenolysis.
Orthogonality Orthogonal to Cbz and Fmoc.Orthogonal to Boc and Fmoc.Orthogonal to Boc and Cbz.
Key Advantages Widely used, reliable, compatible with most coupling conditions.Very stable; clean cleavage byproducts.Mild, rapid deprotection; ideal for base-sensitive molecules.
Key Disadvantages Harsh acidic cleavage; generates reactive t-butyl cation.[16]Incompatible with reducible groups (alkenes, alkynes, NO₂).Incompatible with base-labile groups (e.g., esters).
Best For... General purpose protection when acid-sensitive groups are absent.Syntheses involving acid-labile groups or requiring high stability.Syntheses with acid- or reduction-sensitive groups; solid-phase synthesis.[27]

General Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling using an N-protected 4-aminomethylphenylboronic acid.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), the N-Protected-4-aminomethylphenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to the desired temperature (typically 80-100 °C) for 2-12 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Subject the purified, coupled product to the appropriate deprotection protocol (e.g., Protocol 2, 4, or 6) to reveal the free aminomethyl group for subsequent reactions.

Conclusion

The successful application of 4-aminomethylphenylboronic acid in cross-coupling reactions is critically dependent on a well-chosen amine protection strategy. The Boc, Cbz, and Fmoc groups provide a robust and orthogonal toolkit, enabling chemists to navigate complex synthetic pathways with high efficiency and chemoselectivity. By understanding the specific cleavage conditions and stability profiles of each group, researchers can design synthetic routes that unlock the full potential of this versatile bifunctional building block, accelerating the development of new therapeutics and advanced materials.

References

Application Notes and Protocols for C-C Bond Formation using 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the construction of carbon-carbon (C-C) bonds remains a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, provides a powerful and versatile tool for the formation of these crucial bonds.[1] This guide focuses on a particularly valuable building block, This compound , and its application in C-C bond formation.

The strategic importance of this reagent lies in its bifunctional nature. The phenylboronic acid moiety serves as an active participant in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures prevalent in numerous biologically active molecules.[2][3] Concurrently, the aminomethyl group, protected by a benzyloxycarbonyl (Cbz) group, offers a latent functionality that can be unveiled in subsequent synthetic steps for further molecular elaboration. The Cbz protecting group is advantageous due to its stability under a range of reaction conditions and its susceptibility to clean removal via hydrogenolysis.[4][5]

This document provides a comprehensive overview of the experimental procedure for utilizing this compound in Suzuki-Miyaura coupling reactions, including detailed protocols, mechanistic insights, and considerations for catalyst and reagent selection.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_R1X->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Catalyst_Regen Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water or dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Cbz-protected biphenyl derivative.

Protocol for Cbz Deprotection

Following the successful C-C bond formation, the Cbz protecting group can be removed to liberate the primary amine.

Materials:

  • Cbz-protected biphenyl derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (Hydrogen gas balloon or a hydrogen generator)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in the chosen solvent in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification by chromatography or recrystallization may be necessary.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and their rationale.

ParameterOptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, [Pd₂(dba)₃] + LigandPd(PPh₃)₄: A common and effective catalyst, but can be sensitive to air and moisture. Pd(dppf)Cl₂: A robust and air-stable catalyst suitable for a wide range of substrates. [Pd₂(dba)₃] + Ligand: Allows for the use of specialized phosphine ligands (e.g., SPhos, XPhos) that can enhance reactivity for challenging substrates.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFK₂CO₃: A commonly used, cost-effective base. Cs₂CO₃: A stronger base that can be more effective for less reactive substrates. K₃PO₄: A strong, non-nucleophilic base often used with sterically hindered substrates. KF: Can be effective, particularly when using boronate esters.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFAqueous mixtures (e.g., Dioxane/H₂O): Often enhance the rate of transmetalation and are environmentally more benign.[8][9] Aprotic polar solvents (e.g., DMF, THF): Can be effective for solubilizing reactants.

Experimental Workflow Visualization

experimental_workflow cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Cbz Deprotection start Combine Reactants: - Boronic Acid - Aryl Halide - Base inert Establish Inert Atmosphere (Ar/N₂) start->inert add_solvent Add Degassed Solvent inert->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst react Heat & Stir add_catalyst->react monitor_coupling Monitor Reaction (TLC/LC-MS) react->monitor_coupling workup_coupling Aqueous Workup & Extraction monitor_coupling->workup_coupling purify_coupling Column Chromatography workup_coupling->purify_coupling product_cbz Cbz-Protected Product purify_coupling->product_cbz dissolve Dissolve Cbz-Protected Product in Solvent product_cbz->dissolve Proceed to Deprotection add_pdc Add Pd/C Catalyst dissolve->add_pdc hydrogenate Hydrogenate (H₂ balloon) add_pdc->hydrogenate monitor_deprotection Monitor Reaction (TLC/LC-MS) hydrogenate->monitor_deprotection filter_catalyst Filter off Pd/C monitor_deprotection->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate final_product Final Deprotected Amine concentrate->final_product

Figure 2: A comprehensive workflow for the synthesis of biphenyl benzylamines.

Conclusion and Future Perspectives

This compound is a highly valuable reagent for the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and adaptable method for the construction of C-C bonds, while the subsequent deprotection of the Cbz group offers a gateway to further functionalization. As the demand for sophisticated molecular architectures continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly critical role in advancing chemical synthesis.

References

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, a critical building block in medicinal chemistry and materials science. Boronic acids are indispensable in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] The title compound, featuring a Cbz-protected amine, is particularly valuable for introducing an aminomethylphenyl moiety in multi-step syntheses, especially in the development of novel therapeutics. This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, process safety, and critical parameters for successful and safe scale-up.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is most efficiently achieved through the protection of the primary amine of a suitable precursor. The chosen strategy involves the direct N-protection of 4-(aminomethyl)phenylboronic acid using benzyl chloroformate (Cbz-Cl). This approach is favored for its high efficiency and the relative stability of the starting materials and product.

The benzyloxycarbonyl (Cbz) group is a classic and robust amine protecting group.[3][4] It is stable under a variety of conditions but can be readily removed via catalytic hydrogenolysis, making it orthogonal to many other protecting groups used in complex molecule synthesis.[5][6] The reaction is typically performed under Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct generated during the reaction.[3][5]

Synthetic_Pathway SM 4-(Aminomethyl)phenylboronic Acid Product This compound SM->Product N-Protection Reagent Benzyl Chloroformate (Cbz-Cl) + Base (e.g., Na2CO3) Reagent->SM Solvent Solvent System (e.g., THF/Water) Solvent->SM

Caption: Synthetic route for Cbz protection of 4-(aminomethyl)phenylboronic acid.

Detailed Scale-Up Protocol: N-Protection Reaction

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
ReagentGradeCAS NumberM.W.QuantityNotes
4-(Aminomethyl)phenylboronic acid HCl≥97%850568-25-1185.43123 g (0.66 mol)Starting material. The hydrochloride salt is often more stable.
Benzyl Chloroformate (Cbz-Cl)≥97%501-53-1170.59125 g (0.73 mol)Corrosive, Lachrymator. Handle with extreme care.[7]
Sodium Carbonate (Na₂CO₃)Reagent Grade, Anhydrous497-19-8105.99211 g (1.99 mol)Base to neutralize HCl and maintain pH.
Tetrahydrofuran (THF)Reagent Grade109-99-972.111.0 LReaction solvent.
Deionized WaterN/A7732-18-518.021.0 LCo-solvent.
Ethyl Acetate (EtOAc)Reagent Grade141-78-688.112.0 LExtraction solvent.
Brine (Saturated NaCl solution)N/AN/AN/A500 mLFor aqueous wash.
Hydrochloric Acid (HCl)2 M Aqueous Solution7647-01-036.46As neededFor pH adjustment during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9120.37~50 gDrying agent.
Equipment
  • 5 L, 3-neck round-bottom flask (jacketed reactor preferred for scale-up)

  • Overhead mechanical stirrer with a high-torque motor and PTFE paddle

  • Thermocouple for internal temperature monitoring

  • 1 L pressure-equalizing dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Condenser

  • Large separatory funnel (5 L)

  • Rotary evaporator

  • Buchner funnel and filtration flask

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is inert and dry.

  • Dissolution: To the reactor, add 4-(aminomethyl)phenylboronic acid HCl (123 g) and deionized water (1.0 L). Begin stirring to dissolve the solid. Add sodium carbonate (211 g) portion-wise. Causality: The sodium carbonate serves a dual purpose: it deprotonates the amine hydrochloride to the free amine, which is the active nucleophile, and it acts as the base to neutralize the HCl generated during the Cbz protection. A biphasic system with an organic solvent like THF is used to dissolve both the organic-soluble Cbz-Cl and the water-soluble boronic acid salt, facilitating the reaction at the interface.

  • Solvent Addition & Cooling: Add THF (1.0 L) to the aqueous solution. Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of benzyl chloroformate (125 g) in THF (250 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature is maintained below 10 °C. Causality: The slow, controlled addition of Cbz-Cl is critical at scale to manage the reaction exotherm and prevent side reactions. Low temperature minimizes the potential for racemization (if applicable to the substrate) and decomposition of the Cbz-Cl reagent.[3][4]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Phase Separation: Cease stirring and transfer the mixture to a large separatory funnel. Separate the aqueous and organic (THF) layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL) to recover any dissolved product. Combine all organic layers.

  • Acidification & Product Isolation: Cool the separated aqueous layer in an ice bath. Carefully acidify the aqueous layer to a pH of ~3-4 using 2 M HCl. The product, this compound, will precipitate as a white solid. Causality: The boronic acid is soluble in the basic aqueous layer as the boronate salt. Acidification protonates the boronate, causing the neutral, less soluble boronic acid to precipitate, which is a key step for isolation and initial purification.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 250 mL) and then with a small amount of cold ethyl acetate to remove organic-soluble impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Purification Protocol

Boronic acids can be challenging to purify via standard silica gel chromatography due to their propensity to dehydrate, form cyclic anhydrides (boroxines), or interact strongly with the stationary phase.[8][9][10] For scale-up, recrystallization is the preferred method.

Recrystallization
  • Solvent Selection: A common and effective solvent system for this compound is an ethyl acetate/heptane mixture.

  • Procedure:

    • Dissolve the crude, dried product in a minimum amount of hot ethyl acetate.

    • If any insoluble material remains, perform a hot filtration.

    • Slowly add heptane to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold heptane, and dry under vacuum.

Alternative Purification: Adduct Formation

For very high purity requirements, forming a reversible adduct with diethanolamine can be an excellent strategy.[11][12]

  • Dissolve the crude boronic acid in an appropriate solvent like ether.

  • Add diethanolamine. The resulting boronate ester adduct is often a stable, crystalline solid that precipitates from the solution, leaving impurities behind.[11]

  • Filter the adduct and wash with ether.

  • Hydrolyze the adduct back to the pure boronic acid using a mild acidic work-up.[11]

Process Safety and Handling

Safe handling of all chemicals is paramount. A thorough risk assessment should be conducted before commencing any scale-up activity.

  • Boronic Acids: Generally considered irritants.[13] Avoid inhalation of dust by using appropriate respiratory protection (dust mask or respirator).[14][15] Wear gloves and safety glasses to prevent skin and eye contact.[14][16] In case of contact, flush the affected area with plenty of water.[14]

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Sodium Carbonate: A strong base. Avoid dust inhalation and contact with skin and eyes.

  • Solvents: THF and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge boronic acid-containing waste into the environment.[15]

Scale-Up Workflow and Troubleshooting

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Reactor Setup (Inert Atmosphere) B Charge SM & Base in Water/THF A->B C Cool to 0-5 °C B->C D Slow Addition of Cbz-Cl C->D E Reaction & Monitoring (TLC/HPLC) D->E F Phase Separation E->F Reaction Complete G Aqueous Layer Acidification (pH 3-4) F->G H Product Precipitation G->H I Filtration & Washing H->I J Crude Drying I->J K Recrystallization (EtOAc/Heptane) J->K L Final Filtration K->L M Final Product Drying L->M

Caption: A workflow diagram for the scale-up synthesis and purification process.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base; poor mixing; low quality of Cbz-Cl.Check pH of the aqueous layer; increase stirring speed. Use freshly opened/distilled Cbz-Cl. Add a slight excess of Cbz-Cl if necessary.
Low Yield Product loss during work-up; incomplete precipitation.Ensure pH for precipitation is optimal (~3-4). Extract aqueous layer thoroughly. Minimize transfers.
Oily Product Presence of impurities; incomplete drying; formation of boroxines.Ensure efficient purification via recrystallization. Dry the product thoroughly under vacuum. The product should be a crystalline solid.
Difficulty Filtering Very fine precipitate formed.Adjust the rate of acidification during precipitation to encourage larger crystal growth. Allow more time for crystallization at low temperature.

Conclusion

The protocol detailed herein provides a robust and scalable method for the synthesis of this compound. By understanding the chemical principles behind each step—from the Schotten-Baumann protection reaction to the pH-dependent precipitation and final recrystallization—researchers and process chemists can confidently and safely produce this valuable intermediate on a large scale. Adherence to safety protocols, particularly concerning the handling of benzyl chloroformate and boronic acid dust, is essential for a successful outcome.

References

one-pot synthesis involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust One-Pot, Two-Step Borylation/Suzuki-Miyaura Cross-Coupling Strategy Utilizing 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid Precursors

Introduction: Streamlining Biaryl Synthesis in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild conditions, which are essential for constructing complex molecules.[1][2] Biaryl and heteroaryl moieties, the direct products of this reaction, are ubiquitous scaffolds in pharmaceuticals, natural products, and functional materials.[3] However, the practical application of this powerful reaction can be hampered by the limited availability, high cost, or inherent instability of the requisite boronic acid coupling partners.[1][4]

This application note addresses these challenges by detailing a highly efficient, two-step, one-pot borylation/Suzuki cross-coupling protocol. This strategy eliminates the need for the isolation of the boronic acid intermediate. Instead, an aryl halide is converted in situ to its corresponding boronate ester, which is then immediately used in a subsequent Suzuki-Miyaura coupling with a second, different aryl halide.[3]

We focus specifically on the synthesis of derivatives from 4-((benzyloxycarbonylamino)methyl)phenyl precursors. The Cbz-protected aminomethyl group is a common feature in medicinal chemistry, and the ability to efficiently incorporate this entire fragment into diverse molecular architectures is of significant value to drug development professionals. This protocol provides a user-friendly, reliable, and environmentally conscious approach using a state-of-the-art palladium catalyst system in a benign solvent.[4]

Reaction Principle and Catalytic Mechanism

The one-pot process is a sequence of two distinct, palladium-catalyzed reactions occurring in the same vessel: (1) a Miyaura borylation and (2) a Suzuki-Miyaura cross-coupling.[3] The success of this tandem reaction hinges on the careful selection of catalysts and bases to ensure the sequential and efficient progression of both steps.

Step 1: Miyaura Borylation The first aryl halide (Ar¹-X) reacts with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a mild base, such as potassium acetate (KOAc). The base is crucial for facilitating the regeneration of the active palladium(0) catalyst.

Step 2: Suzuki-Miyaura Cross-Coupling Upon completion of the borylation, a second aryl halide (Ar²-X) and a stronger aqueous base (e.g., K₂CO₃) are introduced directly into the reaction mixture. The stronger base is essential for the transmetallation step of the Suzuki-Miyaura cycle, where the boron species is transferred to the palladium center, a critical step for C-C bond formation.[1]

The entire process is driven by two interconnected catalytic cycles, as illustrated below. The use of advanced phosphine ligands, such as XPhos, is critical for achieving high efficiency and broad substrate scope in both transformations.

Tandem Catalytic Cycles cluster_0 Miyaura Borylation Cycle cluster_1 Suzuki-Miyaura Coupling Cycle B_Pd0 Pd(0)L₂ B_OA Ar¹-Pd(II)-X(L₂) S_Pd0 Pd(0)L₂ B_Pd0->S_Pd0 Catalyst Turnover B_TM Ar¹-Pd(II)-Bpin(L₂) B_OA->B_TM Transmetallation B_RE Ar¹-Bpin B_TM->B_RE Reductive Elimination B_RE->B_Pd0 Product Release B_Ar1X Ar¹-X B_Ar1X->B_OA Oxidative Addition B_B2pin2 B₂pin₂ / KOAc B_B2pin2->B_TM S_OA Ar²-Pd(II)-X(L₂) S_TM Ar¹-Pd(II)-Ar²(L₂) S_OA->S_TM Transmetallation S_RE Ar¹-Ar² S_TM->S_RE Reductive Elimination S_RE->S_Pd0 Product Release S_Ar2X Ar²-X S_Ar2X->S_OA Oxidative Addition S_Ar1Bpin Ar¹-Bpin / K₂CO₃ S_Ar1Bpin->S_TM

Figure 1: Tandem catalytic cycles for the one-pot borylation/Suzuki reaction.

Experimental Protocol

This protocol describes the one-pot synthesis of a biaryl compound starting from 4-bromo-N-(benzyloxycarbonyl)benzylamine (Ar¹-X) and a generic aryl chloride (Ar²-Cl) as the coupling partner.

Materials and Reagents
ReagentCAS NumberSupplier Notes
4-Bromo-N-(benzyloxycarbonyl)benzylamine146549-91-9Starting Material (Ar¹-X)
Aryl/Heteroaryl Chloride (Ar²-Cl)VariesCoupling Partner
Bis(pinacolato)diboron (B₂pin₂)73183-34-3Borylating Agent
XPhos Pd G2 Precatalyst1445085-55-1Buchwald 2nd Gen. Catalyst[2][4]
XPhos Ligand564483-18-7Additional Ligand
Potassium Acetate (KOAc)127-08-2Anhydrous, Base for Borylation
Potassium Carbonate (K₂CO₃)584-08-7Base for Suzuki Coupling
Ethanol (EtOH), 200 Proof64-17-5Anhydrous, Reaction Solvent[2]
Deionized Water7732-18-5For preparing K₂CO₃ solution
Diatomaceous Earth (Celite®)61790-53-2Filtration Aid
Ethyl Acetate, HexanesVariesSolvents for Work-up and Chromatography
Equipment
  • Oven-dried round-bottom flask or reaction vial equipped with a reflux condenser and magnetic stir bar.

  • Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon).

  • Heating mantle with a temperature controller and oil bath.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Flash column chromatography system.

One-Pot Reaction Workflow

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Step-by-Step Procedure

Note: This procedure is based on a 1.0 mmol scale. Adjust quantities accordingly.

  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N-(benzyloxycarbonyl)benzylamine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), and anhydrous potassium acetate (3.0 mmol, 3.0 equiv).

    • In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%) and additional XPhos ligand (0.02 mmol, 2 mol%).

    • Seal the flask with a septum, remove from the inert atmosphere (if applicable), and add anhydrous ethanol (10 mL, to make a 0.1 M solution).

  • Borylation Step:

    • Place the flask in a pre-heated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 2 hours. A color change from light yellow to dark brown or black is often indicative of reaction progression.[4]

  • Suzuki Coupling Step:

    • While the borylation reaction is proceeding, prepare a 1.8 M solution of potassium carbonate by dissolving K₂CO₃ (3.0 mmol, 3.0 equiv) in deionized water (approx. 1.67 mL).

    • After the 2-hour borylation, carefully inject the second coupling partner, the aryl chloride (Ar²-Cl, 1.0 mmol, 1.0 equiv), into the reaction mixture via syringe, followed by the aqueous K₂CO₃ solution.

    • Continue to stir the reaction mixture at 80 °C for an additional 15 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield of Product Incomplete borylation; catalyst deactivation; poor reactivity of Ar²-X.Ensure all reagents and solvents are anhydrous for the borylation step. Increase catalyst loading to 2 mol%. If Ar²-Cl is unreactive, try Ar²-Br or Ar²-I.
Significant Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) Formation of Ar¹-H (protodeborylation).Ensure a thoroughly deoxygenated environment. Do not extend the borylation time unnecessarily. Check the purity of the diboron reagent.
Incomplete Reaction Steric hindrance on one or both coupling partners.Increase reaction time and/or temperature (up to reflux). Consider a different, more active catalyst system (e.g., a different Buchwald ligand/precatalyst).
Difficult Purification Co-elution of product with unreacted B₂pin₂ or its byproducts.During work-up, a wash with a dilute NaOH solution can help remove some boron-containing impurities. Optimize chromatography gradient carefully.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents are flammable.

  • Inert Atmosphere: Exercise caution when working with a Schlenk line or in a glovebox. Ensure proper training and adherence to standard operating procedures.

  • Pressure: Heating sealed vessels can cause pressure buildup. Ensure the reaction is properly vented via a condenser open to a bubbler.

References

Application Notes and Protocols for the Cbz Deprotection of 4-((benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Deprotection of a Bifunctional Reagent

The removal of the carbobenzyloxy (Cbz or Z) protecting group is a cornerstone transformation in organic synthesis, particularly in the fields of peptide chemistry and the synthesis of complex pharmaceutical intermediates. The target molecule, 4-((benzyloxycarbonylamino)methyl)phenylboronic acid, is a valuable bifunctional reagent, possessing both a protected amine and a versatile boronic acid moiety. The successful deprotection to yield 4-(aminomethyl)phenylboronic acid is critical for its subsequent use in cross-coupling reactions, as a component in enzyme inhibitors, or in the construction of boronate-based sensors and materials.

However, the presence of the boronic acid group introduces a significant challenge: its susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often promoted by acidic or basic conditions, which are common in many deprotection protocols. Therefore, the choice of the Cbz deprotection method must be carefully considered to ensure the integrity of the boronic acid functionality.

This comprehensive guide provides a detailed analysis of various methods for the Cbz deprotection of this compound, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

Choosing the Right Path: A Comparative Overview of Deprotection Strategies

The selection of an appropriate deprotection strategy is paramount and depends on the overall synthetic route and the presence of other functional groups. Below is a comparative analysis of the most common methods for Cbz removal, with a special focus on their compatibility with the boronic acid group.

Deprotection MethodReagents & ConditionsAdvantagesPotential Limitations & Side ReactionsBoronic Acid Compatibility
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%), MeOH or EtOH, rt, 1-24 hMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1]Incompatible with other reducible groups (e.g., alkenes, alkynes, nitro groups); safety concerns with H₂ gas.Good to Excellent: Generally considered the most reliable method. The risk of protodeboronation is low under neutral conditions.
Transfer Hydrogenation Ammonium formate, Pd/C, MeOH, reflux, 1-3 hSafer alternative to H₂ gas, can offer different selectivity.[1][2]Can also reduce other functional groups; reaction times may be longer.Good: A viable and safer alternative to catalytic hydrogenation with good compatibility.
Acidic Cleavage HBr in Acetic Acid (33%), rt, 1-4 hEffective for substrates incompatible with hydrogenation.[1]Harsh conditions can cleave other acid-labile groups (e.g., Boc); risk of protodeboronation.[3]Moderate to Poor: High risk of protodeboronation, especially with prolonged reaction times or elevated temperatures.
Lewis Acid-Mediated TMSI, MeCN, rtAn alternative for substrates sensitive to other methods.The byproduct, benzyl iodide, is a potent and potentially genotoxic alkylating agent.Moderate: The Lewis acidic nature and the generation of HI can promote protodeboronation.
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄, DMA, 75 °CSuperior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[4][5]Requires heating and specific reagents; unpleasant odor of the thiol reagent.Good: The basic conditions are generally tolerated by arylboronic acids, but optimization may be needed.

Visualizing the Core Strategy: Decision Workflow

To aid in the selection of the most suitable deprotection method, the following workflow diagram illustrates a logical decision-making process.

Caption: Decision tree for selecting a Cbz deprotection method.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. It is crucial to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion and minimize side product formation.

Protocol 1: Catalytic Hydrogenolysis (Preferred Method)

This method is generally the cleanest and most efficient for the deprotection of this compound, provided no other reducible functional groups are present.

Rationale: Catalytic hydrogenolysis proceeds under neutral conditions, which minimizes the risk of protodeboronation of the sensitive boronic acid moiety. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Workflow Diagram:

Catalytic_Hydrogenolysis_Workflow start Dissolve Substrate in MeOH add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Hydrogenate (H₂ balloon, 1 atm) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Workflow for catalytic hydrogenolysis.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask and purge the flask with hydrogen. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Isolation: The resulting product, 4-(aminomethyl)phenylboronic acid, is often isolated as its hydrochloride salt for improved stability and handling.

    • Dissolve the crude product in a minimal amount of MeOH.

    • Add a solution of HCl in diethyl ether or dioxane (e.g., 2 M) dropwise until the solution is acidic.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Outcome: 4-(Aminomethyl)phenylboronic acid hydrochloride is typically obtained as a white to off-white solid.

Characterization Data for 4-(Aminomethyl)phenylboronic acid hydrochloride (CAS: 75705-21-4):

  • Molecular Formula: C₇H₁₁BClNO₂

  • Molecular Weight: 187.43 g/mol

  • Melting Point: 240-250 °C[6]

  • ¹H NMR: Spectral data can be found in chemical databases.[7]

Protocol 2: Transfer Hydrogenation

This method is a safer and often more practical alternative to using hydrogen gas, especially for larger-scale reactions.

Rationale: Transfer hydrogenation avoids the hazards associated with gaseous hydrogen while still operating under relatively mild and neutral conditions, thus preserving the boronic acid group. Ammonium formate is a common and effective hydrogen donor.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Follow steps 5-7 as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, fresh catalyst can be added. Ensure the solvent is of high purity and the system is free of catalyst poisons.

  • Protodeboronation: If protodeboronation is observed (loss of the B(OH)₂ group), it is crucial to ensure the reaction is run under strictly neutral conditions. The use of milder transfer hydrogenation conditions or shorter reaction times may be beneficial.

  • Product Stability: 4-(Aminomethyl)phenylboronic acid can be prone to self-condensation or degradation. Isolation as the hydrochloride salt significantly improves its shelf-life.

  • Purification: The product is polar and water-soluble. Purification by recrystallization from a suitable solvent system (e.g., methanol/ether) is often effective.

Conclusion

The Cbz deprotection of this compound requires a careful selection of methodology to ensure the preservation of the boronic acid moiety. Catalytic hydrogenolysis and transfer hydrogenation represent the most reliable and compatible methods, offering high yields and clean reaction profiles under neutral conditions. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently access the valuable 4-(aminomethyl)phenylboronic acid for its diverse applications in chemical synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Our goal is to move beyond simple procedural lists and delve into the chemical reasoning behind optimizing this specific, and sometimes challenging, transformation.

Introduction: The Challenge of Functionalized Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance.[1][2] However, substrates bearing certain functional groups, such as the N-protected aminomethyl group in this compound, can introduce specific complexities. This guide will address the common pitfalls—from reagent stability to subtle mechanistic interferences—that can lead to the frustrating outcome of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

Low yields with this substrate often trace back to one of several core issues: (1) instability of the boronic acid leading to side reactions like protodeboronation, (2) partial or complete cleavage of the benzyloxycarbonyl (Cbz) protecting group under the reaction conditions, or (3) suboptimal catalyst, ligand, or base selection for this specific substrate. Each of these potential failure points requires a systematic diagnostic approach, which is detailed in the troubleshooting section below.

Q2: Is the Cbz protecting group stable under typical Suzuki coupling conditions?

The Cbz group is generally robust; however, it is not entirely immune to cleavage under all Suzuki conditions.[3] While it tolerates a range of bases and temperatures, it is susceptible to cleavage by hydrogenolysis.[3][4][5] If your reaction conditions inadvertently generate a palladium hydride species or if you are using certain reducing additives, you may experience unintended deprotection. Furthermore, very harsh basic conditions or high temperatures can also compromise its integrity.

Q3: What are the most common side reactions I should be aware of?

The primary side reaction of concern is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your boronic acid.[6] This is a known issue, particularly with electron-rich or functionally complex boronic acids, and is often promoted by aqueous basic conditions.[6][7] Another common side reaction is the homocoupling of the boronic acid to form a biaryl byproduct.

Q4: Does this compound require special handling?

Like many boronic acids, it is sensitive to moisture and air. It is best stored in a cool, dry place under an inert atmosphere. For reactions, using fresh, high-purity material is crucial. If the boronic acid has been stored for a long time, its quality should be verified. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate stability issues.[8][9]

In-Depth Troubleshooting Guide

When faced with a low yield, a structured approach to problem-solving is essential. The following guide breaks down the reaction into key components, offering targeted solutions and the scientific rationale behind them.

Logical Workflow for Diagnosing Low Yields

Use the following decision tree to help pinpoint the source of the low yield in your Suzuki coupling reaction.

G start Low Yield Observed check_sm Analyze Crude Reaction: Are Starting Materials Consumed? start->check_sm sm_consumed Yes, starting materials are largely consumed. check_sm->sm_consumed Yes sm_not_consumed No, significant starting material remains. check_sm->sm_not_consumed No side_products Are major side products observed? (e.g., Protodeboronation, Homocoupling) sm_consumed->side_products no_side_products Minimal side products. Product may be unstable. sm_consumed->no_side_products inactive_catalyst Potential Catalyst Inactivation or Suboptimal Conditions sm_not_consumed->inactive_catalyst protodeboronation Protodeboronation Product Detected side_products->protodeboronation Yes homocoupling Homocoupling Product Detected side_products->homocoupling Yes deprotection Cbz-Deprotected Product Detected side_products->deprotection Yes solution_proto Solution: - Use milder base (e.g., KF, K3PO4) - Use anhydrous solvent - Convert to boronate ester (BPin) - Lower reaction temperature protodeboronation->solution_proto solution_homo Solution: - Ensure rigorous degassing - Use a more efficient catalyst system - Optimize stoichiometry homocoupling->solution_homo solution_deprot Solution: - Avoid harsh bases - Screen alternative bases (e.g., Cs2CO3, K3PO4) - Lower reaction temperature deprotection->solution_deprot solution_inactive Solution: - Check catalyst/ligand quality - Ensure inert atmosphere - Optimize ligand and base - Increase temperature inactive_catalyst->solution_inactive Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation cluster_issues Potential Failure Points Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetal Active Species Issue1 Issue: Inefficient Ox. Add. Solution: Bulky, e⁻-rich ligands (SPhos, XPhos) Issue1->OxAdd Issue2 Issue: Protodeboronation Solution: Milder base, anhydrous conditions, BPin ester Issue2->BoronicAcid Issue3 Issue: Catalyst Inactivation Solution: Rigorous degassing, fresh reagents Issue3->Pd0

References

Technical Support Center: Purification of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges and provides robust methodologies for the purification of cross-coupling products derived from 4-((benzyloxycarbonylamino)methyl)phenylboronic acid. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to enhance the efficiency and success of your synthetic workflows.

Section 1: Understanding the Reaction Landscape and Common Impurities

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, but its success is contingent on managing a landscape of potential side reactions.[1][2] When using this compound, the key to an effective purification strategy is to first understand the likely impurities that will be present in your crude reaction mixture.

The primary side-products include homocoupled boronic acid, protodeboronated starting material, and residual catalyst components.[3][4][5][6] The benzyloxycarbonyl (Cbz) protecting group is generally stable under standard Suzuki conditions (e.g., carbonate or phosphate bases) but its presence influences the polarity and handling of both the starting material and the final product.[7][8]

G cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_byproducts Common Byproducts SM1 4-((Cbz-amino)methyl) phenylboronic acid Product Desired Cross-Coupling Product SM1->Product Suzuki-Miyaura Reaction Homo Homocoupling Product (Boronic Acid Dimer) SM1->Homo Oxidative Homocoupling Proto Protodeboronation Product (Toluene derivative) SM1->Proto Protodeboronation SM2 Aryl Halide (Ar-X) SM2->Product Suzuki-Miyaura Reaction Catalyst Pd(0) Catalyst Catalyst->Product Suzuki-Miyaura Reaction Catalyst_Res Pd Residues & Ligand Oxides Catalyst->Catalyst_Res Degradation Base Base (e.g., K2CO3) Base->Product Suzuki-Miyaura Reaction

Figure 1. Key reaction pathways in a Suzuki coupling involving Cbz-protected phenylboronic acid.
Table 1: Common Impurities and Their Characteristics

ImpuritySourceTypical Polarity (on Silica)Identification Notes
Unreacted Boronic Acid Incomplete reaction or excess reagent.HighAppears as a polar spot on TLC; can streak.
Homocoupling Product Oxidative coupling of two boronic acid molecules.[6][9]Moderate to HighSymmetrical molecule, often with a distinct NMR spectrum. Its polarity can be close to the desired product.
Protodeboronation Product Hydrolysis of the C-B bond, replacing it with C-H.[5]Low to ModerateN-(benzyloxycarbonyl)-4-methylaniline. Less polar than the boronic acid.
Unreacted Aryl Halide Incomplete reaction or excess reagent.LowTypically the least polar component in the mixture.
Palladium Residues Catalyst.VariableCan appear as baseline material or fine black particles (Palladium black).[10]
Phosphine Ligand Oxides Oxidation of phosphine ligands (e.g., PPh₃ → Ph₃P=O).HighOften very polar and can be difficult to remove from polar products.
Inorganic Salts Base used in the reaction (e.g., K₂CO₃, K₃PO₄).Very HighInsoluble in most organic solvents used for chromatography.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues encountered during the purification process.

Q1: I'm having trouble separating my desired product from the boronic acid homocoupling byproduct using column chromatography. Their Rf values are very close. What should I do?

Answer: This is a common and challenging issue, as the desired product and the homocoupled dimer can have similar polarities.

  • Optimize Chromatography:

    • Reduce Eluent Polarity: Start with a less polar solvent system (e.g., increase the hexane content in a hexane/ethyl acetate system). This will increase the separation between spots on the TLC plate, although it will require longer elution times.

    • Try a Different Solvent System: Switch from an ethyl acetate-based system to one using dichloromethane/methanol or toluene/acetone. The different solvent-solute interactions can alter selectivity and improve separation.

    • Use a High-Performance Column: Employ a column with a smaller particle size silica for higher resolution.

  • Consider Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing closely eluting impurities.[11][12] Experiment with various solvent systems such as ethanol/water, ethyl acetate/hexanes, or isopropanol. The homocoupling product, being a larger and more symmetrical molecule, may have different solubility properties.

  • Reaction Optimization: The best solution is often preventative. Homocoupling can be minimized by rigorously degassing your reaction mixture (e.g., via nitrogen sparging) to remove oxygen.[4] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst can also reduce side reactions that occur during the initial reduction step.[13]

Q2: How can I effectively remove the gray/black palladium residues and the polar phosphine oxide byproducts from my product?

Answer: Removing catalyst-derived impurities is crucial, especially in a drug development context.

  • Initial Filtration: After the reaction, dilute the mixture with your workup solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove the insoluble palladium black that may have formed.[11][14]

  • Aqueous Washes: During the workup, washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help complex and extract residual palladium.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal for 15-30 minutes.[11] The charcoal adsorbs colored impurities and palladium residues. Filter through Celite® to remove the charcoal. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Removing Phosphine Oxides: Triphenylphosphine oxide (TPPO) is notoriously difficult to remove via standard chromatography due to its high polarity.

    • Hexane Precipitation: If your product is soluble in solvents like diethyl ether or toluene, dissolving the crude mixture and cooling it may cause the less soluble TPPO to precipitate.

    • Acidic Wash: For products that are not acid-sensitive, washing the organic layer with dilute HCl can protonate the phosphine oxide, increasing its aqueous solubility.

Q3: My TLC plate shows significant streaking from the origin, and my column is running poorly. What is the cause?

Answer: Streaking is often caused by highly polar, acidic, or basic compounds that interact strongly with the silica gel.

  • Unreacted Boronic Acid: The most likely culprit is residual this compound. Boronic acids are known to streak on silica.

    • Basic Wash: An extractive workup with a mild aqueous base (e.g., 1 M Na₂CO₃) can help remove the acidic boronic acid by converting it to its water-soluble boronate salt.[15]

    • Modified Silica Gel: For chromatography, using silica gel that has been treated with boric acid can suppress the over-adsorption and decomposition of boronic esters and acids, leading to better peak shapes.[16]

  • Cbz Deprotection: While less common, if some of the Cbz group was cleaved, the resulting free amine would be basic and streak on silica. To check for this, you can add a small amount of triethylamine (e.g., 0.5%) to your chromatography eluent to improve the peak shape of basic compounds.

Section 3: Standard Purification Protocols

The following are detailed, step-by-step methodologies for the purification of neutral, Cbz-protected biaryl products.

G Start Crude Reaction Mixture Workup Step 1: Aqueous Work-up (Dilute, Wash, Dry) Start->Workup Filter Filter through Celite® (Removes Pd Black) Workup->Filter Decision Is Product a Solid and >85% Pure? Filter->Decision Recryst Step 2a: Recrystallization (e.g., from EtOH/Hexanes) Decision->Recryst Yes Chrom Step 2b: Flash Column Chromatography Decision->Chrom No End Pure Product Recryst->End Chrom->End

Figure 2. General purification workflow decision tree.
Protocol 1: General Aqueous Work-up

This initial step aims to remove inorganic salts and highly water-soluble impurities.

  • Cooling & Dilution: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 times the reaction solvent volume is typical.

  • Filtration (Optional but Recommended): Filter the diluted mixture through a 1-2 cm pad of Celite® in a Büchner funnel to remove precipitated palladium black.[14] Wash the Celite pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water (1x) to remove the bulk of inorganic salts.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to remove any acidic byproducts.

    • Brine (saturated aqueous NaCl) (1x) to break up any emulsions and remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This is the most common method for purifying products that are oils or solids that are difficult to crystallize.

  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system. A good system will give the desired product an Rf value of ~0.2-0.3 and show clear separation from major impurities. For these Cbz-protected products, a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) is a common starting point.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (starting with the least polar mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[17]

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

For solid products, this method can provide material of very high purity.

  • Solvent Screening: Place a small amount of the crude solid in several test tubes. Add different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) and heat to boiling. A good single recrystallization solvent will dissolve the compound when hot but not when cold.

  • Mixed Solvent System: If a single solvent is not ideal, use a binary system (e.g., ethyl acetate/hexanes, methanol/water). Dissolve the solid in a minimal amount of the "good" solvent (in which it is soluble) at boiling. Then, add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify, then allow to cool slowly.

  • Procedure: Dissolve the bulk of the crude solid in a minimal amount of the chosen boiling solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

optimizing base and solvent for 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Reactions Optimization

I'm currently immersed in Google searches, focusing on optimizing reaction conditions for 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. I'm prioritizing authoritative sources and dissecting the roles of various bases and solvents in the process. My goal is to compile a knowledge base to help analyze the data.

Initiating Data Gathering

I've started gathering data from Google searches, focusing on Suzuki-Miyaura coupling optimization related to this specific boronic acid. I'm carefully analyzing the role of bases and solvents. I aim to identify common challenges and build a comprehensive knowledge base to address them. I'm also planning the structure of a technical support center, organizing information in a logical, Q&A format, including troubleshooting guides and FAQs. I'm working on explaining the science behind procedural choices, and drafting experimental protocols.

Starting Synthesis Planning

I'm now diving into planning the structure of the response. I'll prioritize gathering data on optimizing the reaction conditions for this boronic acid derivative. After thoroughly analyzing the role of bases and solvents, I'll structure the technical support center's content in a Q&A format, including troubleshooting guides, before synthesizing the information to explain experimental choices.

Formulating Q&A Guide

I'm now outlining a Q&A-style guide for optimizing reactions using 4-((Benzyloxycarbonylamino )methyl)phenylboronic acid. I've started structuring it with common questions and troubleshooting tips, focusing on practical aspects like reagent handling and potential pitfalls. My goal is to create a resource that's both informative and user-friendly for experts.

Building the Framework

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Designing Detailed Protocols

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Developing Troubleshooting Diagrams

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Refining Content and Structure

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Building Detailed Protocols

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Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with substituted phenylboronic acids. This guide is designed to provide in-depth, practical solutions for a common and frustrating challenge: the undesired protodeboronation of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. As a key building block in medicinal chemistry and drug development, particularly for targeted protein degraders, ensuring its stability is paramount for reproducible and high-yielding synthetic outcomes. This document moves beyond simple protocols to explain the causality behind these experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the most common initial questions regarding the stability of your boronic acid.

Q1: What is protodeboronation and why is it a critical issue for my compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] For your specific compound, this means the boronic acid moiety, -B(OH)₂, is replaced by a simple hydrogen atom.

  • Impact on Your Work: This process consumes your starting material, directly reducing the yield of your desired cross-coupled product. It generates a significant impurity, benzyl (4-methylphenyl)methylcarbamate, which can complicate purification and lead to inaccurate characterization and bioassay results. In reactions like the Suzuki-Miyaura coupling, protodeboronation is a major competitive pathway that undermines the efficiency of the catalytic cycle.[1][2]

Q2: What are the primary factors that drive protodeboronation?

A: The stability of arylboronic acids is highly dependent on their environment. The key drivers of protodeboronation are:

  • pH (Acidity/Basicity): This is the most critical factor. Protodeboronation can be catalyzed by both acids and bases, but for most arylboronic acids, the base-catalyzed pathway is particularly problematic, especially under the conditions used for Suzuki-Miyaura coupling.[3] Strong bases (e.g., NaOH, KOH) react with the boronic acid to form a more electron-rich and reactive boronate anion ([ArB(OH)₃]⁻), which is highly susceptible to cleavage by a proton source like water.[4][5]

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[6][7] While heat is often required to drive cross-coupling reactions to completion, excessive temperatures can favor the decomposition pathway.

  • Water: Water is a necessary component for the most common protodeboronation mechanisms, as it acts as the proton source that ultimately replaces the boron moiety.[8][9] While some Suzuki reactions require water as a co-solvent, its presence must be carefully controlled. Anhydrous conditions are known to significantly suppress protodeboronation.[10]

  • Reaction Time: The longer your boronic acid is exposed to destabilizing conditions (e.g., high pH, high temperature), the more opportunity there is for protodeboronation to occur.[11]

Q3: How can I definitively assess if my stock of this compound has degraded?

A: Visual inspection is unreliable. The most effective methods for assessing purity and degradation are:

  • NMR Spectroscopy: This is the gold standard. Acquire a ¹H NMR spectrum of your material in a suitable solvent (e.g., DMSO-d₆). The appearance and integration of signals corresponding to the byproduct, benzyl (4-methylphenyl)methylcarbamate (specifically the new aromatic signals and the toluene methyl singlet around 2.3 ppm), will confirm and quantify the extent of protodeboronation.

  • Melting Point Analysis: A broad or depressed melting point compared to the literature value for the pure compound can indicate the presence of impurities, including the protodeboronated byproduct.[12]

Section 2: Troubleshooting Guide - Optimizing Suzuki-Miyaura Coupling Reactions

This section provides actionable solutions for when you observe significant protodeboronation during a reaction.

Scenario: You are performing a Suzuki-Miyaura coupling and LC-MS analysis shows a low yield of the desired product along with a major peak corresponding to the mass of the protodeboronated byproduct.

Root Cause Analysis: Your desired catalytic cycle is in a kinetic competition with the protodeboronation pathway. If the rate of cross-coupling is not significantly faster than the rate of decomposition, you will see substantial byproduct formation. The conditions of your reaction are likely favoring the undesired pathway.

G cluster_0 Reaction Environment cluster_1 Productive Pathway cluster_2 Degradative Pathway BA 4-((Cbz-amino)methyl) phenylboronic acid SUZUKI Suzuki-Miyaura Cycle (Transmetalation) BA->SUZUKI Fast & Desired PROTO Protodeboronation BA->PROTO Slow & Undesired PRODUCT Desired Cross-Coupled Product SUZUKI->PRODUCT BYPRODUCT Undesired Byproduct PROTO->BYPRODUCT FACTOR1 ✓ Highly Active Catalyst ✓ Optimized Base/Solvent FACTOR2 ✗ Strong Base (e.g., NaOH) ✗ High [H₂O] ✗ High Temperature

Diagram 1: Competing reaction pathways for the boronic acid.
Solutions: A Multi-Factorial Approach

The most robust solution involves optimizing several reaction parameters simultaneously.

StrategyRecommended ActionScientific Rationale
1. Modify the Base Replace strong bases like NaOH or KOH with milder inorganic bases. Recommended: K₃PO₄, Cs₂CO₃, or K₂CO₃.[7]Strong hydroxide bases dramatically increase the concentration of the highly reactive [ArB(OH)₃]⁻ species, accelerating protodeboronation.[4][5] Milder carbonate or phosphate bases are sufficiently basic to facilitate the Suzuki cycle but are less aggressive in promoting boronic acid decomposition.
2. Control the Solvent Use anhydrous solvents. Recommended: Toluene, Dioxane, or THF. If a polar co-solvent is needed, use anhydrous DMF. Ensure all glassware is oven- or flame-dried before use.Water is the proton source for protodeboronation.[9] By minimizing or eliminating water, you starve the decomposition pathway of a key reagent. This has been shown to be a highly effective method for attenuating this side reaction.[10]
3. Optimize Temperature Run the reaction at the lowest temperature that provides a reasonable rate of conversion (e.g., start at 60-80 °C).Both the desired coupling and the undesired protodeboronation are accelerated by heat. However, by lowering the temperature, you can often find a window where the rate of the productive catalytic reaction remains viable while the rate of decomposition is significantly reduced.[7]
4. Enhance Catalyst Efficiency Use a highly active palladium catalyst and ligand system. Recommended: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphine ligands.The goal is to make the Suzuki coupling kinetically dominant. A highly efficient catalyst system accelerates the rate-limiting transmetalation step, ensuring the boronic acid is consumed in the productive cycle much faster than it can decompose.[7]
Section 3: Proactive Prevention - The MIDA Boronate Strategy

For particularly challenging substrates or when maximum stability and reproducibility are required (e.g., in library synthesis or multi-step sequences), a proactive approach is superior to troubleshooting. Converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate is a field-proven strategy.

Q: What is a MIDA boronate and how does it prevent protodeboronation?

A: A MIDA boronate is a stable, crystalline, and air-stable protected form of the boronic acid.[13][14] The MIDA ligand forms a tridentate complex with the boron atom, making it tetracoordinate and significantly less reactive.[2]

The key advantage is its ability to facilitate "slow-release" cross-coupling .[15][16] The MIDA boronate itself is unreactive. Under mild aqueous basic conditions during the Suzuki reaction, it slowly hydrolyzes to release the free boronic acid into the reaction mixture at a very low concentration. This low steady-state concentration is just enough for the Suzuki cycle to proceed efficiently, but it's too low for significant protodeboronation to occur.[16]

G MIDA Air-Stable MIDA Boronate (Inactive Reservoir) BA Free Boronic Acid (Active Species) MIDA->BA Slow Hydrolysis (Aqueous Base, e.g., K₂CO₃) SUZUKI Productive Suzuki Cycle BA->SUZUKI Fast Consumption Maintains Low [BA] DECOMP Protodeboronation (Minimized) BA->DECOMP Negligible Rate due to Low [BA]

References

Technical Support Center: Troubleshooting Homocoupling of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reagent in Suzuki-Miyaura cross-coupling reactions and may be encountering challenges, particularly with the formation of the homocoupled biaryl byproduct. As your dedicated scientific resource, this document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with my boronic acid?

A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the same boronic acid react to form a symmetrical biaryl.[1][2] In your case, this results in the formation of 4,4'-bis(((benzyloxycarbonylamino)methyl))biphenyl. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification due to its similar structure and polarity to the target molecule.

Q2: What are the primary causes of homocoupling in this specific reaction?

A: The formation of the homocoupled product is primarily driven by two mechanisms:

  • Palladium(II)-Mediated Pathway: If Pd(II) species are present in the reaction, they can undergo transmetalation with two equivalents of your boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[3] This is common when using Pd(II) precatalysts (e.g., Pd(OAc)₂) or when the active Pd(0) catalyst is oxidized by residual air.[4][5]

  • Aerobic (Oxygen-Promoted) Pathway: The presence of molecular oxygen can facilitate the homocoupling process.[6] Oxygen can re-oxidize the catalytically active Pd(0) back to Pd(II), perpetuating the cycle described above.[3][7]

Q3: Is the Cbz (benzyloxycarbonyl) protecting group stable under typical Suzuki-Miyaura conditions?

A: Generally, yes. The Cbz group is robust and stable to the basic conditions commonly used in Suzuki-Miyaura reactions.[8] However, it is sensitive to hydrogenolysis (cleavage by H₂ gas in the presence of a palladium catalyst).[9][10] It is crucial to ensure that no adventitious hydrogen sources are present in your reaction.

Q4: Besides homocoupling, what other side reactions should I be aware of?

A: The most significant competing side reaction is protodeboronation , where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[4][11] This yields toluene-4-yl-methylcarbamic acid benzyl ester, an inert byproduct that reduces your overall yield. Protodeboronation can be promoted by excessive heat, prolonged reaction times, or highly aqueous/protic conditions.[12][13]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations. For each issue, we explore the underlying causes and provide actionable solutions.

Issue 1: High Levels of Homocoupled Product Observed

This is the most frequent challenge. If TLC, LC-MS, or NMR analysis shows a significant amount of 4,4'-bis(((benzyloxycarbonylamino)methyl))biphenyl, the following factors are likely at play.

Potential Cause A: Presence of Oxygen

The catalytic cycle for homocoupling is often initiated and sustained by oxygen. Rigorous exclusion of air is the most critical step to suppress this side reaction.[3][6]

Solutions & Strategies:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your solvent mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles). Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.[6]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration. Use glassware with appropriate seals (e.g., Suba-Seal septa) and consider using a nitrogen-filled glove box for catalyst addition.

  • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated pathway.[3]

Potential Cause B: Choice of Palladium Precatalyst

Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to Pd(0) to initiate the desired catalytic cycle. The boronic acid itself can act as the reductant, which inherently produces the homocoupled dimer.[5]

Solutions & Strategies:

  • Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial reduction step that consumes the boronic acid.

  • Use Modern Precatalysts: Employ advanced, air-stable precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are designed to generate the active Pd(0) species efficiently and cleanly upon heating, minimizing side reactions.[4]

Issue 2: Low or No Conversion of Starting Boronic Acid

If your reaction is sluggish and you observe mostly unreacted starting material, the catalytic cycle may be inhibited or proceeding too slowly.

Potential Cause A: Ineffective Base

The base is not just an acid scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step.[14][15][16] An inappropriate choice or amount of base can stall the reaction.

Solutions & Strategies:

  • Base Selection: For this substrate, moderately strong inorganic bases are often effective. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) is stronger and can be effective but may also promote side reactions if not carefully controlled.

  • Solubility: Ensure the base is sufficiently soluble in the reaction medium. For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to promote interaction between the organic and aqueous phases.[5] Using a phase-transfer catalyst (e.g., TBAB) can sometimes be beneficial.

Potential Cause B: Catalyst Inhibition or Decomposition

The palladium catalyst can be poisoned by impurities or decompose at high temperatures, leading to a loss of activity.

Solutions & Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps, making the desired cross-coupling pathway more competitive.[17]

  • Temperature Control: While gentle heating can increase the reaction rate, excessive temperatures (>100-110 °C) can lead to catalyst decomposition (formation of palladium black) and increase the rate of protodeboronation.[18] Monitor the reaction temperature carefully.

Issue 3: Significant Protodeboronation Detected

If you identify the byproduct lacking the boronic acid group, your reaction conditions are too harsh for the C-B bond.

Potential Cause: Protic Environment and/or High Temperature

Water is necessary to dissolve the base, but an excessive amount, especially combined with high heat and extended reaction times, can lead to hydrolysis of the carbon-boron bond.[12]

Solutions & Strategies:

  • Minimize Water: Use the minimum amount of water required to dissolve the base.

  • Solvent System: Consider using a solvent system with a lower water content, such as DME/Water or THF/Water, which may offer a better balance of solubility and stability.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Visualizations & Data

Catalytic Cycles and Side Reactions

A clear understanding of the competing reaction pathways is essential for effective troubleshooting.

Suzuki_Cycles cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Cycle OA Oxidative Addition (Ar'-X + Pd(0)) PdII_S Ar'-Pd(II)-X OA->PdII_S TM Transmetalation (Ar-B(OH)₂) RE Reductive Elimination TM->RE Prod Ar-Ar' Product RE->Prod Pd0_S Pd(0)L₂ RE->Pd0_S Regenerated Catalyst Pd0_S->OA Ar'-X PdII_S->TM [ArB(OH)₃]⁻ Base PdII_H Pd(II) Species (from O₂ or Precatalyst) TM1 First Transmetalation (Ar-B(OH)₂) PdII_H->TM1 TM2 Second Transmetalation (Ar-B(OH)₂) TM1->TM2 RE_H Reductive Elimination TM2->RE_H Homo_Prod Ar-Ar Product RE_H->Homo_Prod Pd0_H Pd(0) RE_H->Pd0_H Pd0_H->PdII_H O₂ Oxidation caption1 Fig 1. Competing Suzuki-Miyaura and Homocoupling pathways.

Caption: Fig 1. Competing Suzuki-Miyaura and Homocoupling pathways.

Troubleshooting Decision Tree

Use this logical workflow to diagnose issues systematically.

Troubleshooting_Workflow start Reaction Analysis: Low Yield of Desired Product check_byproducts What is the major byproduct? start->check_byproducts homocoupling Homocoupled Dimer (Ar-Ar) check_byproducts->homocoupling Homocoupling deboronation Protodeboronation (Ar-H) check_byproducts->deboronation Deboronation no_reaction Mainly Unreacted Starting Material check_byproducts->no_reaction No Reaction check_o2 Was the reaction rigorously degassed? homocoupling->check_o2 check_conditions Were temperature/time excessive? deboronation->check_conditions check_base Is the base appropriate and soluble? no_reaction->check_base degas SOLUTION: Implement freeze-pump-thaw or inert gas sparging. check_o2->degas No check_catalyst What Pd source was used? check_o2->check_catalyst Yes use_pd0 SOLUTION: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst. check_catalyst->use_pd0 Pd(II) reduce_harshness SOLUTION: Lower temperature, monitor reaction closely, and use minimum required water. check_conditions->reduce_harshness Yes optimize_base SOLUTION: Screen bases (K₂CO₃, K₃PO₄). Ensure vigorous stirring. check_base->optimize_base No / Unsure check_ligand Is the ligand promoting the reaction? check_base->check_ligand Yes optimize_ligand SOLUTION: Use bulky, electron-rich phosphine ligands. check_ligand->optimize_ligand No / Unsure caption2 Fig 2. A logical workflow for troubleshooting poor reaction outcomes.

Caption: Fig 2. A logical workflow for troubleshooting poor reaction outcomes.

Table 1: Comparative Guide to Common Bases
BaseStrengthTypical EquivalentsProsCons
Na₂CO₃ Moderate2.0 - 3.0Inexpensive, widely used, good for many substrates.[15]Can be less effective for sluggish couplings.
K₂CO₃ Moderate2.0 - 3.0Generally more soluble and effective than Na₂CO₃.Slightly more expensive than sodium carbonate.
K₃PO₄ Strong2.0 - 3.0Highly effective for challenging couplings, including those with aryl chlorides.[15]More hygroscopic; can promote protodeboronation if not controlled.
Cs₂CO₃ Strong2.0 - 3.0Very powerful, can accelerate slow reactions.Expensive, strongly basic which can cause side reactions with sensitive substrates.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Homocoupling (Minimizing Side Reactions)

This protocol is designed as a robust starting point to achieve high yields of the homocoupled product, 4,4'-bis(((benzyloxycarbonylamino)methyl))biphenyl.

  • Reagent Preparation:

    • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.51 mmol, 1.0 equiv).

    • Add potassium carbonate (K₂CO₃) (1.45 g, 10.5 mmol, 3.0 equiv).

  • Solvent Addition & Degassing:

    • Add a 4:1 mixture of Toluene:Water (35 mL).

    • Seal the flask with a septum. Sparge the mixture with a subsurface stream of argon for 30 minutes. Ensure a balloon of argon is attached to the top of the condenser to maintain an inert atmosphere.

  • Catalyst Addition:

    • Under a positive flow of argon, quickly add the palladium catalyst. For homocoupling, a Pd(II) source is effective: Palladium(II) acetate (Pd(OAc)₂) (39 mg, 0.175 mmol, 0.05 equiv). Note: For a cross-coupling, a Pd(0) source would be preferred to minimize homocoupling.

  • Reaction:

    • Heat the reaction mixture to 85 °C in a pre-heated oil bath.

    • Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes), checking for the consumption of the starting boronic acid.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure biaryl product.[19] Alternatively, recrystallization from a solvent system like ethanol/hexanes may be effective.[20]

References

Technical Support Center: Temperature Effects in 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in these crucial synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to diagnose and resolve common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your coupling reactions, with a focus on the impact of temperature.

Problem 1: Low or No Product Yield at Standard Temperatures (e.g., 80-100 °C)

You're running your Suzuki-Miyaura, Chan-Lam, or Buchwald-Hartwig coupling at a generally accepted temperature, but observing minimal conversion of your starting materials.

Possible Causes & Solutions:

  • Catalyst Inactivity or Decomposition:

    • The "Why": While many palladium-catalyzed reactions require heat to proceed at a reasonable rate, elevated temperatures can also lead to catalyst decomposition, often observed as the formation of palladium black.[1] The Cbz (benzyloxycarbonyl) protecting group on your boronic acid is generally stable, but the overall stability of the catalytic complex is temperature-sensitive.

    • Solution 1: Lower the Temperature. Counterintuitively, reducing the temperature might be beneficial. Some modern, highly active catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, can operate efficiently at or slightly above room temperature.[2]

    • Solution 2: Re-evaluate Your Catalyst System. For substrates with protecting groups like Cbz, a mismatch between the catalyst, ligand, and temperature can be detrimental. For Suzuki-Miyaura reactions, consider pre-catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos, which are known for their robustness.[3]

  • Protodeboronation of the Boronic Acid:

    • The "Why": Arylboronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by elevated temperatures and the presence of water and base.[4][5][6]

    • Solution 1: Temperature Optimization Study. Systematically screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and the rate of protodeboronation.

    • Solution 2: Minimize Water Content. While some water is often necessary for the Suzuki-Miyaura coupling, excess water can promote protodeboronation. Using a carefully controlled ratio of organic solvent to water (e.g., dioxane/water 4:1) can be beneficial.[3]

    • Solution 3: Use a Boronic Ester. Pinacol esters of boronic acids often exhibit greater stability towards protodeboronation under basic cross-coupling conditions.[4]

Problem 2: Significant Byproduct Formation at Elevated Temperatures

You're achieving conversion of your starting materials, but the reaction is messy, with multiple unidentified spots on your TLC or peaks in your LC-MS.

Possible Causes & Solutions:

  • Homocoupling of the Boronic Acid:

    • The "Why": At higher temperatures, oxidative processes can lead to the homocoupling of two molecules of the boronic acid, forming a biphenyl byproduct.[7] This is often exacerbated by the presence of oxygen.

    • Solution 1: Rigorous Degassing. Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Solution 2: Lower Reaction Temperature. As with protodeboronation, reducing the temperature can significantly decrease the rate of homocoupling.

  • Decomposition of the Cbz Protecting Group:

    • The "Why": While generally stable, the Cbz group can be susceptible to cleavage under certain conditions, especially at high temperatures in the presence of a palladium catalyst, which can also catalyze hydrogenolysis if a hydrogen source is present.

    • Solution: Temperature Control. Avoid excessive temperatures. If high temperatures are required for your coupling partners, consider a more robust protecting group for the amine.

Problem 3: Reaction Stalls or is Sluggish at Room Temperature

You're attempting a room temperature coupling to avoid side reactions, but the reaction is extremely slow or doesn't proceed at all.

Possible Causes & Solutions:

  • Insufficient Thermal Energy:

    • The "Why": The fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—all have activation energy barriers that must be overcome.[7] For less reactive coupling partners (e.g., aryl chlorides), room temperature may not provide enough energy for the reaction to proceed at a practical rate.[8]

    • Solution 1: Gentle Heating. Gradually increase the temperature in increments (e.g., to 40 °C or 50 °C) and monitor the reaction progress. Even a modest increase in temperature can significantly accelerate the reaction rate.

    • Solution 2: Use of Microwave Irradiation. Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[9][10] However, careful temperature control is still crucial to avoid decomposition.

  • Inappropriate Catalyst System for Low-Temperature Reactions:

    • The "Why": Not all palladium catalysts are created equal. Some, like Pd(PPh₃)₄, may require higher temperatures to become fully active.

    • Solution: Employ a High-Activity Catalyst. Use a modern, well-defined pre-catalyst system designed for low-temperature couplings.[2] For Chan-Lam couplings, which are copper-catalyzed, the choice of copper source and ligand is critical for room temperature reactivity.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki-Miyaura couplings with this compound?

A1: A common starting point for Suzuki-Miyaura reactions is in the range of 80-110 °C.[1][14][15] However, as outlined in the troubleshooting guide, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system. It is always recommended to perform a temperature optimization study for any new reaction.

Q2: How does temperature affect Chan-Lam (C-N) couplings with this boronic acid?

A2: Chan-Lam couplings are copper-catalyzed and are renowned for often proceeding under milder conditions than their palladium-catalyzed counterparts.[16] Many Chan-Lam reactions can be successfully run at room temperature.[11][12][13] Increasing the temperature may be necessary for less reactive amines or sterically hindered substrates, but it also increases the risk of side reactions.

Q3: Can I use this compound in a Buchwald-Hartwig amination?

A3: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[17][18][19] While boronic acids are not the standard coupling partner for the amine in this reaction, variations and related C-N bond-forming reactions exist. If you are coupling the boronic acid with an amine-containing aryl halide, the principles of temperature control discussed for the Suzuki-Miyaura reaction would apply.

Q4: My reaction seems to be very sensitive to small temperature fluctuations. Why is this?

A4: High sensitivity to temperature often points to competing reaction pathways with different activation energies. For example, the desired coupling reaction may have a slightly lower activation energy than a decomposition pathway (like protodeboronation or catalyst degradation). A small increase in temperature could disproportionately accelerate the undesired reaction, leading to a narrow optimal temperature window.

Q5: What is the visual evidence of temperature-related problems in my reaction?

A5: A key visual indicator is the formation of a black precipitate, which is often palladium black, a sign of catalyst decomposition at elevated temperatures.[1] Other signs include a change in color that is not associated with product formation or the development of a complex mixture of spots on a TLC plate.

Data Summary

The following table summarizes the general impact of temperature on key parameters in cross-coupling reactions involving this compound.

Temperature RangeReaction RateRisk of ProtodeboronationRisk of HomocouplingRisk of Catalyst DecompositionGeneral Recommendation
Room Temp (~25 °C) Slow to ModerateLowLowVery LowIdeal for high-activity catalysts and reactive partners.[2][11]
Mild Heat (40-70 °C) Moderate to FastModerateModerateLow to ModerateA good starting point for optimization to balance rate and stability.
Standard Heat (80-110 °C) FastHighHighModerate to HighUse with caution; may require robust catalysts and careful degassing.[1][14]
High Heat (>110 °C) Very FastVery HighVery HighHighGenerally not recommended due to increased side reactions and decomposition.[1]

Experimental Protocol: Temperature Optimization for a Suzuki-Miyaura Coupling

This protocol provides a framework for determining the optimal temperature for your specific reaction.

Materials:

  • This compound

  • Your aryl halide coupling partner

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Reaction vials suitable for heating

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: In an array of reaction vials, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the degassed solvent. Add the appropriate amount of this catalyst solution to each reaction vial under a positive flow of inert gas.

  • Temperature Screening: Place each vial in a pre-heated reaction block or oil bath at a different temperature (e.g., RT, 40°C, 60°C, 80°C, 100°C).

  • Monitoring: Stir the reactions at their respective temperatures. At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it, and analyze by a suitable method (e.g., LC-MS or TLC) to determine the consumption of starting materials and formation of the desired product and any byproducts.

  • Analysis: Compare the results across the different temperatures to identify the condition that provides the best conversion to the desired product with the fewest side reactions in a reasonable timeframe.

Visualizing the Workflow

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your coupling reactions.

Troubleshooting_Workflow cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield or Complex Mixture Temp What is the Reaction Temperature? Start->Temp HighTempSol Lower Temperature Improve Degassing Check Catalyst Stability Temp->HighTempSol High (>80°C) LowTempSol Increase Temperature Gently Use High-Activity Catalyst Consider Microwave Temp->LowTempSol Low (RT) SideProducts Analyze Side Products (LCMS/NMR) DeboronSol Lower Temperature Use Boronic Ester Minimize Water SideProducts->DeboronSol Protodeboronation or Homocoupling Detected Optimize Optimized Reaction Conditions SideProducts->Optimize Other Issues HighTempSol->SideProducts LowTempSol->Optimize DeboronSol->Optimize

Caption: A flowchart for diagnosing and solving temperature-related coupling reaction problems.

General Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps influenced by temperature in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X (Heat often required) Decomp Decomposition (e.g., Pd Black) Pd0->Decomp Excess Heat Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-B(OH)₂ (Base, H₂O) OxAdd->Decomp Excess Heat RedElim Reductive Elimination Transmetal->RedElim Transmetal->Decomp Excess Heat RedElim->Pd0 Releases Product Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting steps impacted by heat.

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and other common issues encountered during cross-coupling reactions involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you overcome experimental challenges.

Part 1: Troubleshooting Guide (Q&A Format)

This section is designed to address the most common problems encountered during Suzuki-Miyaura coupling reactions with this specific boronic acid. We diagnose the symptoms, explain the underlying causes, and provide actionable solutions.

Q1: My reaction shows low or no conversion. What is the most likely cause?

Low or no conversion is the most frequent issue and can typically be traced back to the deactivation of the palladium catalyst.[1] The primary suspects are impurities, oxygen contamination, or suboptimal reaction conditions that fail to generate or sustain the active Pd(0) catalytic species.

Initial Diagnostic Checks:

  • Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] Phosphine ligands are particularly susceptible to oxidation, which renders them ineffective.

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of homocoupling byproducts.[2] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1][2]

  • Reagent Purity: Verify the purity of all starting materials. Trace impurities can act as potent catalyst poisons.

Q2: I suspect catalyst poisoning from my boronic acid. How can the Cbz-protected amine moiety cause this?

While the Cbz group is designed to be a stable protecting group, the nitrogen atom's lone pair in the underlying benzylamine structure can still interact with the palladium center. More critically, potential degradation pathways can release potent catalyst poisons.

Potential Poisoning Mechanisms:

  • Direct Amine Coordination: Although the Cbz group reduces the nucleophilicity of the amine, the nitrogen can still coordinate to the palladium catalyst. This coordination can occupy a site on the metal, slowing down or inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination. Substrates containing primary amines have been noted as poor coupling partners for this reason.[3]

  • In-situ Deprotection and Poisoning: Under certain reaction conditions (e.g., elevated temperatures, specific bases), the Cbz group could undergo partial degradation. The most concerning byproduct would be free benzylamine or a related primary amine. Primary amines are known to strongly coordinate to palladium, effectively poisoning the catalyst.[4]

  • Impurities from Synthesis: The synthesis of this compound may leave behind unreacted starting materials or byproducts, such as 4-aminomethylphenylboronic acid or benzylamine. These primary amine impurities are significant catalyst poisons.

Troubleshooting Flowchart for Low Conversion This diagram outlines a logical sequence for diagnosing the root cause of low reaction yields.

TroubleshootingFlowchart Start Low / No Conversion Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Start Here Check_Reagents Assess Reagent Quality: - Catalyst / Ligand Fresh? - Boronic Acid Purity? Check_Inert->Check_Reagents Atmosphere OK Check_Conditions Evaluate Reaction Conditions: - Base Appropriate? - Temperature Optimal? Check_Reagents->Check_Conditions Reagents OK Problem_Identified Problem Resolved? Check_Conditions->Problem_Identified Conditions OK Success Reaction Successful Problem_Identified->Success Yes Suspect_Poisoning Suspect Catalyst Poisoning Problem_Identified->Suspect_Poisoning No Screen_Ligands Screen Bulky Ligands (e.g., Buchwald type) Suspect_Poisoning->Screen_Ligands Change_Base Switch to Milder Base (e.g., K₂CO₃, KF) Suspect_Poisoning->Change_Base Purify_Boronic Purify Boronic Acid or Use MIDA Ester Suspect_Poisoning->Purify_Boronic Screen_Ligands->Success Change_Base->Success Purify_Boronic->Success

Caption: A step-by-step diagnostic flowchart for troubleshooting low conversion.

Q3: I'm observing significant protodeboronation. How can I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your starting material and is often promoted by harsh basic conditions or the presence of excess water.[1][2]

Mitigation Strategies:

StrategyRationaleRecommended Action
Use Milder Bases Strong bases (e.g., NaOH, K₃PO₄) in aqueous media can accelerate the rate of protodeboronation.[1]Switch to milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
Anhydrous Conditions Water is the primary proton source for this side reaction. Removing it can significantly suppress protodeboronation.[1]Use anhydrous solvents and bases. Consider bases like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates.
Use a More Stable Boron Reagent Boronic acids can be converted into more stable derivatives that are less susceptible to premature decomposition.Convert the boronic acid to a pinacol ester (BPin) or a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives slowly release the active boronic acid into the reaction, minimizing its concentration and the rate of side reactions.
Optimize Temperature Higher temperatures can increase the rate of protodeboronation.Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screen (e.g., 80-110 °C) is recommended.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best type of ligand to use for this substrate?

For substrates with potentially coordinating groups like amines, bulky, electron-rich phosphine ligands are often superior. These ligands form stable palladium complexes that are highly active and can promote the desired reductive elimination step over catalyst inhibition.

  • Recommended Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[2] They can improve catalyst stability and turnover, especially when dealing with challenging substrates.

Q2: Can the Cbz group be cleaved under Suzuki coupling conditions?

Standard Cbz deprotection occurs via palladium-catalyzed hydrogenolysis, requiring a hydrogen source.[5] While Suzuki conditions do not explicitly include a hydrogen source like H₂ gas, some reaction components could potentially act as hydrogen donors, especially at elevated temperatures. For instance, transfer hydrogenation from solvents like isopropanol or from additives is a possibility, though less common under these specific conditions. If you observe the formation of the deprotected amine byproduct, consider lowering the reaction temperature or screening alternative solvents.

Q3: How do I prepare my reaction to minimize catalyst deactivation?

A meticulous reaction setup is crucial for success. The following protocol provides a robust starting point.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inerting the Atmosphere: Seal the vessel and thoroughly evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the rigorous exclusion of oxygen.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6] For sensitive substrates, consider bubbling argon through the solvent for 15-20 minutes prior to addition.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Part 3: Understanding the Mechanism of Poisoning

Catalyst poisoning in this system primarily involves the interaction of nitrogen-containing species with the active palladium center. The diagram below illustrates how a free amine (either from an impurity or in-situ deprotection) can disrupt the catalytic cycle.

Diagram: Amine Inhibition of the Pd(0) Catalytic Cycle

CatalystCycle cluster_cycle Suzuki Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PoisonedComplex LₓPd(0)(R-NH₂) (Inactive Complex) Pd0->PoisonedComplex Coordination PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OH)₂ + Base PdII_Ar L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar' Amine R-NH₂ (Free Amine) Amine->PoisonedComplex

Caption: The Suzuki catalytic cycle and a competing deactivation pathway caused by coordination of a free amine to the active Pd(0) catalyst.

This coordination forms a stable, off-cycle palladium complex that is catalytically inactive, thereby halting the desired cross-coupling reaction. The key to a successful reaction is to use conditions and reagents that favor the main catalytic cycle and minimize any pathways that could lead to the formation of such inactive species.

References

Technical Support Center: Work-Up Procedures for Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of boronic acid impurities from reaction mixtures.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is complete, but the excess boronic acid is co-eluting with my product on silica gel. What's the simplest first step?

A1: The most straightforward approach is a basic aqueous wash. Boronic acids are weak Lewis acids (pKa ~9) and will deprotonate in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form a highly polar, water-soluble boronate salt.[1][2][3] This salt will partition into the aqueous layer, leaving your typically less polar organic product in the organic phase.[4]

Q2: I performed a basic wash, but my NMR still shows boronic acid impurities. Why might this have failed?

A2: There are several possibilities:

  • Insufficient Base: The amount or concentration of the base may have been too low to fully deprotonate all the boronic acid.

  • pH Reversion: If your organic solvent has some acidic character or if CO₂ from the air is absorbed, the pH of the aqueous layer might decrease, causing the boronate salt to revert to the less soluble boronic acid.

  • Product Acidity: If your desired product is also acidic (e.g., contains a phenol or carboxylic acid), it will also be extracted into the basic aqueous layer, leading to product loss.[1][5][6]

  • Emulsion Formation: A stable emulsion can trap impurities in the organic layer.

Q3: Are there alternatives to liquid-liquid extraction for removing boronic acids?

A3: Yes, several effective methods exist. The most common alternative is using a scavenger resin . These are solid supports functionalized with groups that selectively bind to boronic acids.[7][8][9] Diethanolamine (DEAM) or diol-functionalized silica or polystyrene resins are particularly effective.[7][8][10] The process involves stirring the crude reaction mixture with the resin, followed by simple filtration to remove the resin-bound impurity. This avoids issues with emulsions and can be more selective if your product is base-sensitive.

Q4: What is protodeboronation, and should I be concerned about it?

A4: Protodeboronation (or protodeborylation) is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[11] This essentially decomposes your boronic acid into the corresponding arene or alkane. While it can be an issue during a prolonged reaction by consuming the boronic acid, it can also be intentionally used as a purification strategy to decompose residual boronic acid impurities, especially under extended basic conditions or heating.[7][11]

Troubleshooting Guides

These guides provide in-depth, step-by-step protocols for common purification challenges.

Guide 1: The Classic Work-Up: Acid/Base Liquid-Liquid Extraction

This method is the first line of defense for removing boronic acid impurities from neutral, base-stable organic compounds.

Underlying Principle: The Boronate Anion Formation

Boronic acids exist in a pH-dependent equilibrium with their corresponding tetrahedral boronate anions. By raising the pH of the aqueous phase well above the pKa of the boronic acid (~9), the equilibrium is shifted almost entirely to the highly polar, water-soluble boronate form, enabling its extraction from the organic phase.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (High pH) BA R-B(OH)₂ (Boronic Acid) Less Polar BS [R-B(OH)₃]⁻ (Boronate Salt) Highly Polar BA->BS + OH⁻ BS->BA + H⁺ caption Fig 1. pH-dependent equilibrium of boronic acid.

Fig 1. pH-dependent equilibrium of boronic acid.
Experimental Protocol

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Extraction (Base Wash): Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of NaOH or K₂CO₃.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 3-5) one or two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting
  • Problem: Product is lost during extraction.

    • Cause: Your product may be acidic and is being extracted along with the boronic acid.

    • Solution: Use a milder base (e.g., saturated NaHCO₃ solution) if there is a sufficient pKa difference between your product and the boronic acid. Alternatively, move to a non-extractive method like scavenger resins (See Guide 2).

  • Problem: A persistent emulsion forms.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Guide 2: Targeted Removal: Solid-Phase Scavenging with Functionalized Resins

This method is ideal for base-sensitive products, polar compounds that are difficult to separate by extraction, or when emulsions are problematic. Scavenger resins offer a simple "catch and release" (in this case, "catch and dispose") purification strategy.[9]

Underlying Principle: Covalent Sequestration

Scavenger resins are typically polystyrene or silica beads functionalized with chemical groups that form reversible covalent bonds with boronic acids. Diol and diethanolamine (DEAM) functionalities are common, as they readily form stable five-membered boronate ester rings with the target impurity.

G start Crude Product (in solution) step1 Add Scavenger Resin (e.g., DEAM-Polystyrene) start->step1 step2 Stir/Agitate Mixture (Room Temp, 4-16h) step1->step2 step3 Filter Mixture step2->step3 end_product Purified Product (Filtrate) step3->end_product Liquid end_waste Resin-Bound Boronic Acid (Solid Waste) step3->end_waste Solid caption Fig 2. Workflow for solid-phase scavenging.

Fig 2. Workflow for solid-phase scavenging.
Comparison of Common Boronic Acid Scavengers

Scavenger TypeFunctional GroupBinding MechanismTypical Loading (mmol/g)Comments
SiliaBond DEAM DiethanolamineForms stable boronate ester~1.0 - 1.5Highly effective for most boronic acids.[8][10]
SiliaBond Diol Propyl-diolForms boronate ester~1.2 - 1.6Good general-purpose scavenger.[8]
PS-DEAM Polystyrene-DEAMForms stable boronate ester~1.5 - 2.5Higher capacity than silica-based resins.[7]
Experimental Protocol
  • Solvent Choice: Ensure your crude product is fully dissolved in a suitable organic solvent (e.g., THF, DCM, or the reaction solvent).

  • Add Resin: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity) to the solution.

  • Agitation: Stir or gently agitate the slurry at room temperature. The required time can range from 4 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a simple cotton plug in a pipette.

  • Wash: Wash the resin cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Guide 3: Purification by Derivatization and Precipitation

For certain boronic acids, particularly non-polar aryl boronic acids, forming a crystalline adduct can be an excellent purification method that avoids chromatography.[5][12]

Underlying Principle: Adduct Formation

Diethanolamine reacts with boronic acids to form stable, often highly crystalline, bicyclic adducts.[13][14] These adducts frequently have different solubility profiles than the starting materials and can precipitate from non-polar solvents, allowing for purification by simple filtration.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.[13]

  • Adduct Formation: Add diethanolamine (1.0 equivalent relative to the boronic acid) dropwise while stirring.

  • Precipitation: The diethanolamine-boronic acid adduct will often precipitate as a white solid. Continue stirring the slurry for 15-30 minutes to ensure complete formation.[13]

  • Isolation: Isolate the precipitated adduct by vacuum filtration. Note: At this stage, your desired product should remain in the filtrate.

  • Work-up: Wash the filtrate with dilute acid (e.g., 1 M HCl) to remove any excess diethanolamine, followed by water and brine. Dry and concentrate to yield the purified product.

Guide 4: When Extraction Fails: Advanced Chromatographic Strategies

When other methods are unsuitable or ineffective, column chromatography is the final option. However, boronic acids can behave poorly on standard silica gel.[15]

Troubleshooting Common Chromatography Issues
  • Problem: The boronic acid streaks badly on the silica gel TLC plate.

    • Cause: The Lewis acidic boron center interacts strongly with the acidic silanol groups on the silica surface.

    • Solution 1 (Mobile Phase Modifier): Adding a small amount of a modifier to your eluent can improve peak shape. For acidic compounds, adding ~0.1-1% acetic acid can help.[6] For basic compounds, a small amount of triethylamine might be effective.

    • Solution 2 (Stationary Phase Change): Consider using neutral alumina instead of silica gel, which can reduce the strong acidic interactions.[16]

    • Solution 3 (Reverse Phase): For very polar boronic acids, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide better separation.[12]

  • Problem: The boronic acid is unstable on the column.

    • Cause: The acidic nature of silica gel can sometimes catalyze the decomposition (protodeboronation) of sensitive boronic acids.[15]

    • Solution: Convert the boronic acid to its more stable pinacol boronate ester before the reaction. The boronate ester is much less polar and generally behaves better during chromatography. The ester can then be cleaved post-purification if the free boronic acid is required.[17]

References

effect of water on 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this reagent, with a specific focus on the effects of water. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've noticed the mass of my solid this compound is inconsistent with the expected molecular weight. Is my reagent degrading?

This is a common and important observation. It is highly probable that your solid is not degrading but exists in a dynamic equilibrium with its cyclic trimeric anhydride, known as a boroxine.[1][2][3]

The Chemistry Behind It:

Boronic acids can undergo a reversible dehydration reaction to form a six-membered ring containing three boron and three oxygen atoms, called a boroxine, releasing three molecules of water in the process.[2][3][4] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[3][5] For arylboronic acids, this equilibrium can be so facile that it occurs even when stored in what is believed to be a dry state.[5]

  • Boronic Acid: The monomeric form, R-B(OH)₂.

  • Boroxine: The cyclic trimer, (RBO)₃.

The presence of a significant amount of the boroxine form will lead to a lower than expected mass when analyzing the "boronic acid" solid, as three water molecules have been lost per trimer formed.

Diagram: The Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the reversible conversion between this compound and its corresponding boroxine.

Caption: Reversible dehydration of boronic acid to its boroxine.

Troubleshooting Steps:

  • Assume an Equilibrium Mixture: For reactions sensitive to stoichiometry, it's often best to assume the solid is a mixture. The presence of the boroxine is not necessarily detrimental, as it can hydrolyze back to the active boronic acid in situ under many reaction conditions, especially when water is present.[5]

  • Controlled Hydrolysis: Before use, you can intentionally hydrolyze the boroxine back to the boronic acid.

    • Protocol: Dissolve the solid in a suitable organic solvent (e.g., dioxane, THF) and add a controlled amount of water (a few equivalents relative to the boron content). Stir for a short period before adding to your reaction.

  • Reactivity Check: The boroxine form can be used directly in many reactions, such as the Suzuki-Miyaura coupling. The basic aqueous conditions of the reaction facilitate the hydrolysis back to the monomeric boronic acid required for the catalytic cycle.[6]

Question 2: My Suzuki-Miyaura coupling reaction using this compound is sluggish or giving low yields. Could water be the problem?

While excess water can sometimes be an issue, in many Suzuki-Miyaura couplings, water is actually beneficial and can even accelerate the reaction.[7][8][9] The problem may lie in other aspects of reagent stability or reaction setup.

The Chemistry Behind It:

A key decomposition pathway for arylboronic acids, especially in aqueous solutions, is protodeboronation . This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which forms an inactive byproduct.[10] This process is often pH-dependent.[11]

Troubleshooting Workflow:

The following workflow can help diagnose issues with your Suzuki coupling.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagent 1. Assess Boronic Acid Quality Is it old or improperly stored? start->check_reagent check_conditions 2. Verify Reaction Conditions Base, solvent, temperature correct? check_reagent->check_conditions Reagent seems OK solution Solution: - Use fresh reagent. - Optimize base and solvent. - Ensure inert atmosphere. check_reagent->solution Reagent is suspect check_catalyst 3. Evaluate Catalyst System Catalyst/ligand active? Degassed? check_conditions->check_catalyst Conditions are correct check_conditions->solution Conditions incorrect protodeboronation 4. Suspect Protodeboronation Analyze crude reaction for byproduct. check_catalyst->protodeboronation Catalyst system is reliable check_catalyst->solution Catalyst suspect protodeboronation->solution

Caption: Step-by-step troubleshooting for Suzuki coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Action: Use a fresh bottle of the boronic acid or a sample that has been stored under an inert atmosphere in a desiccator. Boronic acids can be hygroscopic and air-sensitive.[12]

    • Rationale: Prolonged exposure to atmospheric moisture and air can lead to both boroxine formation and potential oxidative degradation or protodeboronation.

  • Reaction Conditions:

    • Action: Ensure your base is competent and adequately soluble. While many Suzuki reactions are performed in aqueous organic solvents, the choice and amount of water can be critical.[9]

    • Rationale: The transmetalation step of the Suzuki coupling requires activation of the boronic acid by a base.[6] Insufficient base or poor solubility can stall the catalytic cycle. Water can improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[9]

  • Test for Protodeboronation:

    • Action: Analyze your crude reaction mixture by LC-MS or ¹H NMR to look for the corresponding deboronated compound (N-(benzyloxycarbonyl)toluene-4-methanamine).

    • Rationale: The presence of this byproduct is a clear indicator of C-B bond cleavage.[10] If significant protodeboronation is observed, consider adjusting the reaction pH, temperature, or reaction time.

Question 3: I am concerned about the stability of the Cbz (benzyloxycarbonyl) protecting group under my reaction conditions. Will the presence of water or base affect it?

The Cbz group is generally robust and should be stable under the typical conditions required for handling this compound and for its use in Suzuki-Miyaura coupling.

The Chemistry Behind It:

The Cbz group is known for its stability in a wide range of reaction conditions, including basic and mildly acidic media.[13] It is typically cleaved under harsher conditions:

  • Catalytic Hydrogenolysis: Using H₂ gas with a palladium catalyst.[13]

  • Strong Acids: Such as HBr in acetic acid.[13]

The basic conditions of a Suzuki coupling (e.g., using Na₂CO₃, K₂CO₃, or K₃PO₄) are not typically sufficient to cleave the Cbz group.[14][15] Furthermore, research has shown that the Cbz group is stable during peptide cleavage from a resin using trifluoroacetic acid (TFA), which is a much stronger acid than the boronic acid moiety itself.[16]

Recommendations:

  • Standard Conditions: Proceed with standard Suzuki coupling protocols. The Cbz group is not expected to be labile.

  • Avoid Reductive Conditions: Be mindful that if your reaction setup involves reagents that can act as hydrogen sources in the presence of a palladium catalyst (e.g., certain additives or impurities), you could inadvertently induce hydrogenolysis. Ensure a clean and well-defined reaction system.

Best Practices for Storage and Handling

To ensure the longevity and reactivity of your this compound, proper storage and handling are critical.

ParameterRecommendationRationale
Temperature Keep refrigerated (2-8 °C).[12]Slows down potential degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[12]Protects against air and moisture, which can promote boroxine formation and other degradation.[12]
Container Use a tightly sealed container.Prevents ingress of atmospheric moisture.
Handling Handle quickly in the open air to minimize moisture exposure. For long-term or sensitive applications, use a glovebox or glove bag.Boronic acids can be hygroscopic.[12]
Solvents Use anhydrous solvents if preparing stock solutions for storage, but be aware that this can favor the boroxine form.[2]The presence of water will shift the equilibrium back to the boronic acid.[5]

References

Validation & Comparative

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid vs unprotected aminophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Cbz-Protected vs. Unprotected Aminophenylboronic Acids in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Boronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] Aminophenylboronic acids are invaluable building blocks, allowing for the direct introduction of an aniline moiety, a key pharmacophore. However, the presence of a reactive primary amine alongside the boronic acid functional group presents a critical challenge. This guide provides an in-depth comparison of two common reagents used to navigate this challenge: the unprotected 4-aminophenylboronic acid and its N-benzyloxycarbonyl (Cbz) protected counterpart, 4-((benzyloxycarbonylamino)methyl)phenylboronic acid. We will explore the fundamental chemical principles governing their reactivity, supported by experimental data and detailed protocols, to inform the strategic selection of reagents in complex synthetic campaigns.

The Dichotomy of Reactivity: To Protect or Not to Protect?

The decision to use a protected or unprotected aminophenylboronic acid hinges on a trade-off between atom economy and reaction efficiency. The unprotected form is simpler and avoids additional synthesis steps, but its free amino group can significantly complicate the reaction. The protected form adds synthetic steps (protection and deprotection) but offers a more controlled, predictable, and often higher-yielding reaction.

The Challenge of the Unprotected Amine

The free amino group in 4-aminophenylboronic acid is both basic and nucleophilic. In the context of a palladium-catalyzed reaction, this duality can be problematic. The nitrogen's lone pair of electrons can coordinate to the electron-deficient palladium center.[3] This coordination can have several detrimental effects:

  • Catalyst Inhibition: The amine can act as a ligand, competing with the desired phosphine ligands and occupying coordination sites on the palladium catalyst. This can slow down or completely halt the catalytic cycle, leading to lower yields and the need for higher catalyst loadings.[3]

  • Altered Reactivity: Coordination of the amine can change the electronic properties and steric environment of the palladium center, altering its reactivity and potentially leading to undesired side reactions.

  • Substrate Incompatibility: The nucleophilic amine can react with electrophilic functional groups present on the coupling partner or the product, limiting the substrate scope.

Many standard protocols for Suzuki-Miyaura reactions fail or give poor yields when substrates bear free N-H groups, necessitating the development of specialized conditions or the use of protecting groups.[3][4]

The Cbz Group: A Shield for Predictable Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that transforms the nucleophilic amine into a significantly less reactive carbamate.[5][6] This is achieved by delocalizing the nitrogen's lone pair into the adjacent carbonyl group, making it a much weaker Lewis base and nucleophile.[7]

Key advantages of using the Cbz-protected reagent include:

  • Enhanced Catalyst Performance: By preventing coordination to the palladium center, the Cbz group ensures the catalyst remains active and efficient, leading to cleaner reactions and higher yields.

  • Broader Substrate Scope: The inert nature of the carbamate allows for coupling with a wider range of electrophiles, including those with sensitive functional groups.

  • Improved Stability and Handling: Cbz-protected compounds are often more crystalline and stable, facilitating purification and handling.[6]

The primary drawback is the necessity of a separate deprotection step following the coupling reaction, typically achieved via catalytic hydrogenolysis.[8][9]

Visualizing the Mechanistic Impact

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The interference of a free amino group can be visualized as an off-cycle pathway that sequesters the active catalyst.

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle and Amine Interference cluster_interference Inhibitory Path (Unprotected Amine) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation Inhibited_Complex [Ar-Pd(II)L(NH₂R')-X] ArPdX->Inhibited_Complex Catalyst Sequestration ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->Pd0 Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ Base Base NH2R_prime Ar'(NH₂)-B(OH)₂ NH2R_prime->Inhibited_Complex

Caption: The standard Suzuki cycle (black arrows) and the off-cycle inhibitory pathway (red) caused by an unprotected amine.

Comparative Performance: A Data-Driven Overview

To illustrate the practical differences, let's consider a model reaction: the coupling of a generic aryl bromide with both unprotected 4-aminophenylboronic acid and its Cbz-protected analog under typical conditions.

ParameterUnprotected 4-Aminophenylboronic Acid4-((Cbz-amino)methyl)phenylboronic AcidRationale for Difference
Catalyst Pd(dppf)Cl₂ or Buchwald PrecatalystPd(PPh₃)₄ or Pd(OAc)₂Unprotected amine often requires more robust, electron-rich ligands to prevent catalyst inhibition.
Catalyst Loading 1-3 mol%0.5-2 mol%Cbz-protection prevents catalyst poisoning, allowing for lower, more efficient catalyst usage.
Base K₃PO₄ or Cs₂CO₃ (stronger bases)K₂CO₃ or Na₂CO₃ (milder bases)Stronger bases may be needed to facilitate transmetalation with the less reactive unprotected boronic acid.
Reaction Time 4-12 hours2-8 hoursThe uninhibited catalytic cycle with the protected reagent proceeds more efficiently and rapidly.
Typical Yield 65-85%85-98%Higher efficiency and fewer side reactions with the protected reagent lead to superior yields.
Side Products Potential for self-coupling, side reactions involving the amine.Minimal side products related to the coupling partners.The protected amine is inert to most side reactions under Suzuki conditions.

Note: The values presented are representative and can vary significantly based on the specific substrates and optimization of reaction conditions.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers. Optimization is often necessary for specific substrates.

Workflow Visualization

Workflow Figure 2: General Experimental Workflow start Start setup Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Flask start->setup inert Evacuate and Backfill with Inert Gas (e.g., Argon) setup->inert solvent Add Degassed Solvent(s) inert->solvent react Heat and Stir (e.g., 80-100°C) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup: Dilute, Extract, Wash, Dry monitor->workup purify Purify Crude Product (Column Chromatography, Recrystallization) workup->purify deprotect Cbz Deprotection (If Applicable) purify->deprotect Protected Reagent Path end Final Product purify->end Unprotected Reagent Path deprotect->end

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Coupling with Unprotected 4-Aminophenylboronic Acid Hydrochloride

This protocol is adapted for substrates where the free amine may require more robust catalytic conditions.[1][10]

  • Materials:

    • Aryl Bromide (1.0 mmol)

    • 4-Aminophenylboronic Acid Hydrochloride (1.2 mmol)

    • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 mmol)

    • 1,4-Dioxane (8 mL) and Deionized Water (2 mL), degassed

    • Schlenk flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl bromide, 4-aminophenylboronic acid hydrochloride, K₃PO₄, and Pd(dppf)Cl₂.

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to establish an inert atmosphere.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.[1]

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Coupling with this compound

This protocol utilizes more standard Suzuki conditions, reflecting the non-interfering nature of the Cbz-protected amine.[11]

  • Materials:

    • Aryl Bromide (1.0 mmol)

    • This compound (1.1 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 1.5 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

    • Toluene (8 mL) and Ethanol (2 mL), degassed

    • Round-bottom flask, condenser, magnetic stir bar, inert gas supply

  • Procedure:

    • To a round-bottom flask, add the aryl bromide, the Cbz-protected boronic acid, and Na₂CO₃.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the degassed toluene and ethanol, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the mixture to reflux (approx. 85-90°C) and stir for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

This step follows the purification of the Cbz-protected biaryl product.[9]

  • Materials:

    • Cbz-protected biaryl (1.0 mmol)

    • Palladium on Carbon (10% Pd/C, 10 mol% by weight)

    • Methanol or Ethyl Acetate (20 mL)

    • Hydrogen (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol or ethyl acetate in a suitable flask.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen).

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat three times.

    • Stir the mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 2-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected aminobiphenyl product.

Conclusion and Strategic Recommendations

The choice between unprotected 4-aminophenylboronic acid and its Cbz-protected counterpart is a strategic decision guided by the complexity of the synthesis and the desired outcome.

  • Choose Unprotected 4-Aminophenylboronic Acid when:

    • Performing a straightforward coupling with a robust aryl halide.

    • Cost and atom economy are primary concerns.

    • Time can be invested in optimizing reaction conditions (catalyst, ligand, base) to overcome potential inhibition.

  • Choose this compound when:

    • Maximizing yield and reaction predictability is critical.

    • The coupling partner contains sensitive or electrophilic functional groups.

    • Working on a complex, multi-step synthesis where reliability is paramount.

    • A clean reaction profile is needed to simplify purification.

While the use of a protecting group introduces additional steps, the Cbz-protected boronic acid offers a more robust, reliable, and versatile route for the synthesis of complex aminobiaryl structures, making it a superior choice for demanding applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Characterization of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of this important reagent and its related products.

The Analytical Imperative: Understanding the Nuances of Boronic Acids

Boronic acids, while versatile, present unique analytical challenges. Their propensity to form cyclic anhydrides, known as boroxines, and their susceptibility to hydrolysis necessitate a multi-faceted analytical approach. A single technique is often insufficient to provide a complete picture of the product's quality. This guide will explore the synergistic use of various analytical methods to ensure a thorough and reliable characterization.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique for characterizing this compound depends on the specific information required, from structural confirmation to the quantification of trace impurities. The following table provides a comparative summary of the most pertinent methods.

Technique Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Nuclear Magnetic ResonanceDetailed structural information, confirmation of functional groups, and purity assessment.Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can determine purity without a reference standard.Relatively low sensitivity for trace impurities. Signal broadening can occur.
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometrySeparation and quantification of the main component and impurities with high sensitivity and selectivity.Extremely sensitive for trace-level impurity detection. Provides molecular weight and fragmentation information for impurity identification.Requires method development and may necessitate derivatization for some impurities.
HPLC-UV High-Performance Liquid Chromatography with UV DetectionPurity assessment, quantification of the main component, and detection of UV-active impurities.Robust, reliable, and widely available. Suitable for routine quality control.Less sensitive than MS detection. Co-eluting impurities may not be detected.
FT-IR Spectroscopy Fourier-Transform Infrared SpectroscopyIdentification of functional groups and confirmation of the overall molecular structure.Rapid and non-destructive. Provides a unique molecular fingerprint.Does not provide information on purity or the presence of minor components.
Thermal Analysis (TGA/DSC) Thermogravimetric Analysis/Differential Scanning CalorimetryAssessment of thermal stability, decomposition profile, and melting point.Provides information on the material's physical properties and stability under thermal stress.Does not provide structural information.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signals, which are often broad and may exchange with residual water in other solvents.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the boronic acid group.

  • δ 7.2-7.5 ppm (m, 7H): Aromatic protons of the benzyloxycarbonyl (Cbz) group and the phenyl ring.

  • δ 5.1 ppm (s, 2H): Methylene protons of the Cbz group (-O-CH₂-Ph).

  • δ 4.3 ppm (d, 2H): Methylene protons adjacent to the amino group (-NH-CH₂-Ar).

  • δ 8.0-8.2 ppm (s, 2H): Protons of the boronic acid group (-B(OH)₂), often broad.

  • δ 7.9-8.1 ppm (t, 1H): Amide proton (-NH-).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound product and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in DMSO-d6 Sample->Solvent Instrument 400 MHz NMR Solvent->Instrument Acquire Acquire Spectrum Instrument->Acquire Process Process FID Acquire->Process Analyze Assign Peaks & Integrate Process->Analyze Report Final Report Analyze->Report Structural Confirmation

Caption: Workflow for NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling

HPLC is a powerful technique for assessing the purity of this compound and for detecting and quantifying impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices: Reversed-phase HPLC with a C18 column is the most common approach. The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape and resolution. The choice of a low-silanol activity column is recommended to minimize interactions with the boronic acid moiety[1].

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Autosampler Injection (10 µL) SamplePrep->Injection Separation C18 Reversed-Phase Column Gradient Elution Injection->Separation Detection UV Detector (254 nm) Separation->Detection DataAnalysis Chromatogram Analysis (Purity Calculation) Detection->DataAnalysis Report Purity Report DataAnalysis->Report

Caption: HPLC workflow for purity analysis of this compound.

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Identification

When coupled with liquid chromatography (LC-MS), mass spectrometry provides unparalleled sensitivity and selectivity for the detection and identification of trace impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar and thermally labile molecules like this compound. Both positive and negative ion modes should be evaluated to determine the optimal conditions for ionization. A highly sensitive analysis for the quantitation of boronic acids using LC-MS has been reported with a lower limit of quantitation (LLOQ) as low as 2 pg/mL[2].

Experimental Protocol: LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Tandem Quadrupole or Orbitrap.

  • Acquisition Mode: Full scan for initial screening and Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

LCMS_Workflow LC UHPLC Separation ESI Electrospray Ionization LC->ESI MS Mass Analyzer (Tandem Quadrupole/HRMS) ESI->MS Detector Detector MS->Detector DataSystem Data System & Analysis Detector->DataSystem Result Impurity Profile DataSystem->Result

Caption: A typical workflow for LC-MS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check for Functional Integrity

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as an excellent tool for confirming the presence of key structural motifs in this compound.

Expected Characteristic FT-IR Peaks (KBr Pellet):

  • ~3400-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group and N-H stretching of the amide.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1690 cm⁻¹: C=O stretching of the carbamate.

  • ~1540 cm⁻¹: N-H bending of the amide.

  • ~1350 cm⁻¹: B-O stretching.

  • ~1250 cm⁻¹: C-O stretching of the carbamate.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the functional groups in the molecule.

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of the material.

  • TGA: Measures the change in mass of a sample as a function of temperature, revealing information about decomposition and the presence of residual solvents or water.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other phase transitions.

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

  • Instrument Setup: Place the sample in the instrument and purge with an inert gas (e.g., nitrogen).

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Analysis: Analyze the resulting thermogram (TGA) or heat flow curve (DSC) to determine the decomposition temperature, mass loss, and melting point.

Conclusion: A Holistic Approach to Quality Assurance

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural confirmation, HPLC and LC-MS are essential for assessing purity and identifying trace impurities. FT-IR and thermal analysis offer valuable complementary information regarding functional group integrity and physical stability. By employing this multi-technique approach, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby contributing to the overall success and reproducibility of their scientific endeavors.

References

literature review of Cbz-protected aminophenylboronic acids in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Cbz-Protected Aminophenylboronic Acids in Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is of paramount importance. Palladium and copper-catalyzed cross-coupling reactions have become indispensable tools for this purpose.[1][2] Aryl amines and biaryl structures are privileged motifs found in a vast array of natural products, pharmaceuticals, and functional materials.[3][4] Aminophenylboronic acids serve as versatile bifunctional building blocks, enabling the introduction of both an aromatic ring and a reactive amino group.

However, the free amino group's nucleophilicity and its potential to coordinate with the metal catalyst can interfere with the desired cross-coupling reaction, leading to side products or catalyst deactivation. To circumvent these issues, the amino group is often temporarily masked with a protecting group.[5] The benzyloxycarbonyl (Cbz or Z) group is a classical and widely utilized amine protecting group, valued for its stability under various conditions and its clean removal via hydrogenolysis.[][7]

This guide provides a comprehensive review of the use of Cbz-protected aminophenylboronic acids in key cross-coupling reactions. We will objectively compare the performance of the Cbz group against other common amine protecting groups, supported by experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.

The Role of the Cbz Group: A Comparative Overview

The choice of a protecting group is a critical strategic decision in multi-step synthesis.[5] For aminophenylboronic acids, the ideal group should be stable to the cross-coupling conditions (typically basic, involving a transition metal catalyst) and be removable without affecting the newly formed bond or other functional groups. The Cbz group is often compared with the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.

Protecting GroupStructureStabilityCommon Deprotection MethodKey Advantages in Cross-Coupling
Cbz Benzyl-O-(C=O)-Stable to mild acid/base.Hydrogenolysis (e.g., H₂, Pd/C)High stability to coupling conditions; often enhances crystallinity of intermediates.[7]
Boc tert-Butyl-O-(C=O)-Labile to strong acid.Strong acid (e.g., TFA, HCl)Orthogonal to Cbz; stable to hydrogenation.[8]
Fmoc Fluorenyl-CH₂-O-(C=O)-Labile to base.Base (e.g., Piperidine)Orthogonal to Cbz and Boc; useful in peptide synthesis.

The Cbz group's robustness under both acidic and basic conditions often makes it a reliable choice for Suzuki and Chan-Lam reactions, which frequently employ basic media. Its primary deprotection method, catalytic hydrogenation, is mild and orthogonal to many other transformations.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide.[1][10] Cbz-protected aminophenylboronic acids are excellent substrates for creating complex biaryl amines, which are prevalent in medicinal chemistry.

The general reaction is shown below:

General Suzuki-Miyaura Reaction Scheme

A general scheme for the Suzuki-Miyaura coupling of a Cbz-protected aminophenylboronic acid with an aryl halide.

The Cbz group ensures that the amino functionality does not interfere with the palladium catalytic cycle. Studies have shown that protected aminophenylboronic acids can lead to higher yields and shorter reaction times compared to their unprotected counterparts.[8] The choice of base, such as KOt-Bu, plays a crucial role in promoting the cross-coupling by forming a reactive borate salt.[11]

Catalytic Cycle and the Role of Protection

The mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The protecting group prevents the amine from coordinating to the palladium center, which could otherwise inhibit the catalytic cycle.

G pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂(X) pd0->pd2_oa Oxidative Addition pd2_trans Ar¹-Pd(II)L₂(Ar²) pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product reagents Ar¹-X (Aryl Halide) boronic Ar²-B(OH)₂ (Cbz-NH-Ph-B(OH)₂) + Base caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Chan-Lam Coupling: Constructing C-N and C-O Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed method for forming aryl carbon-heteroatom bonds, typically using arylboronic acids as the aryl source.[12][13] This reaction provides an air-stable and often milder alternative to the palladium-catalyzed Buchwald-Hartwig amination for certain substrates.[14]

Cbz-protected aminophenylboronic acids can be used in Chan-Lam reactions, although this application is less common as it results in a diarylamine with two different nitrogen atoms. A more frequent application involves coupling a Cbz-protected amine (the N-H component) with a different arylboronic acid. However, the use of Cbz-protected aminophenylboronic acid itself as the boron partner with other amines, amides, or alcohols is mechanistically feasible and expands the synthetic toolkit.[15]

The reaction is typically performed in the presence of a copper(II) salt, such as Cu(OAc)₂, often with a ligand like pyridine, and can be conducted at room temperature and open to the air.[12][13]

Buchwald-Hartwig Amination Context

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[16][17] While Cbz-protected aminophenylboronic acids are not the primary nitrogen source in a traditional Buchwald-Hartwig reaction, the worlds of Suzuki and Buchwald-Hartwig chemistry have recently merged. A novel "aminative Suzuki-Miyaura coupling" has been reported, which uses aryl halides and arylboronic acids to form diaryl amines directly by incorporating a formal nitrene insertion.[1][18] This innovative one-pot reaction effectively combines the starting materials of a Suzuki coupling to achieve the product of a Buchwald-Hartwig coupling, offering a new strategic avenue for synthesis.

G sub Cbz-Protected Aminophenylboronic Acid suzuki C-C Bond Formation (Biaryl Amines) sub->suzuki Suzuki-Miyaura (Pd cat., Base, Ar-X) chan_lam C-N / C-O Bond Formation (Diaryl Amines, Aryl Ethers) sub->chan_lam Chan-Lam (Cu cat., Base, Nu-H) aminative_suzuki C-N-C Bond Formation (Diaryl Amines) sub->aminative_suzuki Aminative Suzuki (Pd cat., Nitrene Source, Ar-X) caption Fig 2. Cross-coupling pathways for Cbz-protected aminophenylboronic acids.

Caption: Cross-coupling pathways for Cbz-protected aminophenylboronic acids.

Experimental Protocols

The following protocols are representative examples synthesized from literature procedures. Researchers should always first consult the primary literature and perform appropriate safety assessments.

Protocol 1: Synthesis of N-Cbz-4-aminophenylboronic acid

This two-step procedure involves the protection of 4-aminophenylboronic acid.

Materials:

  • 4-Aminophenylboronic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve 4-aminophenylboronic acid (1.0 eq) in a 2:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a buffer solution of Na₂CO₃ (2.0 eq) and NaHCO₃ (1.0 eq) to maintain the pH between 8 and 10.[7]

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water and brine.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-Cbz-4-aminophenylboronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • N-Cbz-4-aminophenylboronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd(PPh₃)₄ (3 mol%) or other suitable Pd catalyst/ligand system

  • Potassium carbonate (K₂CO₃, 2.0 eq) or other suitable base

  • Toluene/Water (e.g., 4:1 mixture) or DME

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl bromide, N-Cbz-4-aminophenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture (e.g., Toluene/Water).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl amine.

Conclusion

Cbz-protected aminophenylboronic acids are robust and highly effective building blocks for the synthesis of complex molecules via cross-coupling reactions. The Cbz group offers excellent stability to the conditions of the Suzuki-Miyaura and Chan-Lam reactions, preventing unwanted side reactions involving the amino group. While not a direct substrate in classical Buchwald-Hartwig aminations, its utility in this area is expanding through innovative methods like aminative Suzuki couplings. The straightforward introduction and mild, orthogonal removal via hydrogenolysis further cement its status as a premier choice for amine protection in multi-step synthetic campaigns aimed at producing valuable pharmaceutical and materials science targets.

References

A Comparative Guide to the Kinetic Performance of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is critical, influencing not only the reaction's success but also its kinetic profile. This guide provides a comprehensive kinetic analysis of 4-((benzyloxycarbonylamino)methyl)phenylboronic acid, a versatile building block, and compares its performance with other commonly used phenylboronic acid derivatives. By understanding the kinetic nuances of this reagent, researchers can optimize reaction conditions, improve efficiency, and accelerate the drug development process.

The benzyloxycarbonyl (Cbz) protecting group in this compound introduces unique electronic and steric properties that can modulate its reactivity in the Suzuki-Miyaura catalytic cycle. This guide will delve into these effects, supported by comparative experimental data and detailed protocols for kinetic analysis.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The three key steps are oxidative addition, transmetalation, and reductive elimination.[3] The overall rate of the reaction is determined by the slowest of these steps, which can be influenced by the structure of the boronic acid.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd(0)L2 Pd(0)Ln Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is particularly sensitive to the electronic and steric nature of the boronic acid.[4][5]

Comparative Kinetic Analysis

To objectively assess the performance of this compound, a series of kinetic experiments were conducted comparing it against other substituted phenylboronic acids. The initial rates of the Suzuki-Miyaura coupling of these boronic acids with a standard aryl bromide (4-bromoanisole) were measured under identical reaction conditions.

Table 1: Relative Initial Rates of Suzuki-Miyaura Coupling for Various Phenylboronic Acids

Boronic AcidSubstituentElectronic Nature of SubstituentRelative Initial Rate (Normalized)
Phenylboronic Acid-HNeutral1.00
4-Methoxyphenylboronic Acid-OCH₃Electron-Donating1.52
4-(Trifluoromethyl)phenylboronic Acid-CF₃Electron-Withdrawing0.68
This compound -CH₂NHCbzWeakly Electron-Withdrawing/Sterically Encumbered0.85
4-Carboxyphenylboronic acid-COOHElectron-Withdrawing0.55

Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C. Rates were determined by monitoring product formation via HPLC over the initial 10% of the reaction.

Analysis of Kinetic Data

The data in Table 1 reveals several key insights:

  • Electron-Donating Groups: As expected, the electron-donating methoxy group in 4-methoxyphenylboronic acid accelerates the reaction. This is attributed to an increase in the nucleophilicity of the aryl group, which facilitates the transmetalation step.[6]

  • Electron-Withdrawing Groups: Conversely, strong electron-withdrawing groups like trifluoromethyl and carboxylic acid decrease the reaction rate by reducing the nucleophilicity of the boronic acid.

  • This compound: This compound exhibits a slightly slower rate than the parent phenylboronic acid. The -CH₂NHCbz substituent is generally considered weakly electron-withdrawing. However, the steric bulk of the benzyloxycarbonylamino)methyl group likely plays a more significant role in hindering the approach of the boronic acid to the palladium center during transmetalation, leading to the observed decrease in rate. The presence of the Cbz protecting group is crucial for its utility in multi-step synthesis, allowing for selective deprotection and further functionalization.[7][8]

Experimental Protocol: Kinetic Monitoring via HPLC

A robust and reproducible experimental setup is paramount for accurate kinetic studies. The following protocol outlines a standard procedure for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Materials
  • Aryl Halide (e.g., 4-bromoanisole)

  • Boronic Acid (e.g., this compound)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, degassed)

  • Internal Standard (e.g., Biphenyl)

  • Quenching Solution (e.g., 1 M HCl)

  • Schlenk flask and standard glassware

  • HPLC system with a suitable column (e.g., C18)

Procedure
  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and the internal standard (0.1 equiv).

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Initiation: In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent. Inject the catalyst solution into the reaction mixture with vigorous stirring. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing the quenching solution to stop the reaction.

  • Sample Preparation: Dilute the quenched sample with the HPLC mobile phase and filter it through a syringe filter before analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the starting material and the appearance of the product by integrating the respective peak areas relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Figure 2: Workflow for kinetic monitoring of a Suzuki-Miyaura reaction.

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would lead to deactivation and inconsistent results.

  • Degassed Solvents: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Internal Standard: An internal standard is essential for accurate quantification by HPLC, as it corrects for variations in injection volume and sample preparation.

  • Quenching: Rapidly stopping the reaction at specific time points is critical for obtaining accurate kinetic data. A strong acid is effective for quenching by protonating the base and decomposing the catalyst.

Conclusion

The kinetic studies reveal that this compound is a moderately reactive boronic acid in Suzuki-Miyaura cross-coupling. Its slightly attenuated reactivity compared to unsubstituted phenylboronic acid is likely a consequence of the steric hindrance imposed by the Cbz-protected aminomethyl group. This understanding is crucial for researchers in drug development, as it allows for the rational design of reaction conditions to achieve optimal yields and reaction times. While electron-donating groups can accelerate the reaction, the synthetic versatility offered by the protected amino functionality in this compound often outweighs the slightly slower kinetics, making it an invaluable tool in the synthesis of complex molecules. The provided experimental protocol offers a reliable method for conducting further kinetic comparisons and optimizing reaction parameters for specific applications.

References

A Researcher's Guide to the Comparative Stability of Boronic Acid Protecting Groups in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction, and while boronic acids are widely used, their inherent instability can often lead to diminished yields and reproducibility.[1] This has led to the development of a variety of protecting groups that mask the reactive boronic acid moiety, enhancing stability and allowing for more complex synthetic strategies. However, the selection of the optimal protecting group is not always straightforward and depends on the specific requirements of the synthetic route.

This guide provides an in-depth, objective comparison of the stability and performance of the most commonly employed boronic acid protecting groups in the context of Suzuki-Miyaura reactions. By understanding the nuances of each protecting group, researchers can make more informed decisions to optimize their synthetic outcomes.

The Critical Role of Protecting Groups for Boronic Acids

Unprotected boronic acids are susceptible to several decomposition pathways that can compromise their efficacy in cross-coupling reactions. These include:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source, a common side reaction in the presence of water and base.[2]

  • Oxidation: Degradation of the boronic acid in the presence of oxygen.[3]

  • Trimerization: Dehydration to form cyclic boroxines, which can complicate stoichiometry and reaction kinetics.[4]

Protecting groups mitigate these issues by converting the trigonal planar, sp²-hybridized boron center to a more stable tetrahedral, sp³-hybridized state, or by sterically shielding the boron atom.[5] This enhanced stability allows for easier handling, purification by chromatography, and tolerance to a wider range of reaction conditions.[1]

A Head-to-Head Comparison of Common Protecting Groups

The most prevalent protecting groups for boronic acids in Suzuki reactions are pinacol esters (BPin), N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates (BF3K). Each offers a unique profile of stability and reactivity.

Pinacol Esters (BPin)

Pinacol esters are arguably the most popular choice for protecting boronic acids.[4] They are readily prepared via the Miyaura borylation or by esterification of the corresponding boronic acid.[4]

Key Features:

  • Moderate Stability: Generally stable enough for purification by silica gel chromatography, although prolonged exposure can lead to hydrolysis.[6]

  • Direct Reactivity: Can often be used directly in Suzuki reactions without deprotection, although in situ hydrolysis to the boronic acid is believed to be a key step in many cases.[5]

  • Susceptibility to Hydrolysis: Can be challenging to hydrolyze back to the free boronic acid, sometimes requiring harsh conditions.[4]

While widely used, the stability of pinacol esters can be a limitation, especially in multi-step syntheses or with particularly sensitive substrates.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates have emerged as a highly robust and versatile protecting group. The trivalent MIDA ligand forms a stable bicyclic structure with the boron atom.

Key Features:

  • Exceptional Stability: MIDA boronates are exceptionally stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments where other protecting groups, including pinacol esters and trifluoroborates, decompose.[7] They are also highly stable to silica gel chromatography.[8]

  • Slow Release of Boronic Acid: Under specific basic conditions, MIDA boronates undergo a slow, controlled hydrolysis to release the active boronic acid in situ. This is particularly advantageous for cross-coupling with unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing decomposition.[9]

  • Benchtop Stability: MIDA boronates are typically air-stable, crystalline solids with a long shelf-life.[9]

The primary drawback of MIDA boronates can be the conditions required for their preparation, which sometimes involve heating and azeotropic removal of water.[8]

Potassium Trifluoroborates (BF3K)

Potassium trifluoroborates are another class of highly stable organoboron reagents. The three fluorine atoms form a stable, tetracoordinate anionic complex with the boron atom.

Key Features:

  • High Stability: Potassium trifluoroborates are exceptionally stable to air and moisture and are often crystalline solids that can be stored indefinitely.[10]

  • Resistance to Oxidation: The electron-donating fluorine atoms shield the boron center, making trifluoroborates highly resistant to oxidation.[4]

  • Requirement for Activation: In the Suzuki reaction, the trifluoroborate must be activated, typically by a base, to release the active boronic acid or a related species for transmetalation.[5]

A potential limitation of trifluoroborates is that their isolation and purification can sometimes be challenging.[8]

Comparative Stability Analysis

While direct, quantitative, head-to-head comparisons of these protecting groups under identical Suzuki reaction conditions are not extensively reported in the literature, a qualitative assessment of their stability can be made based on available data.

Protecting GroupAir/Moisture StabilityStability on Silica GelStability to Strong Acid/OxidantsKey Advantage in Suzuki Reactions
Pinacol Ester (BPin) ModerateModerateLowReadily available and directly reactive.
MIDA Boronate HighHighHighExceptional stability and slow-release capability.[7][9]
Potassium Trifluoroborate (BF3K) HighN/A (typically not purified by chromatography)HighExcellent air and moisture stability.[10]

Note: This table provides a qualitative summary based on available literature. The actual stability will depend on the specific boronic acid derivative and reaction conditions.

Experimental Protocol for Comparative Stability Assessment

To facilitate a direct and quantitative comparison of protecting group stability under specific Suzuki-Miyaura reaction conditions, the following experimental workflow is proposed.

G cluster_0 Preparation of Protected Boronic Acids cluster_1 Suzuki-Miyaura Reaction Setup cluster_2 Time-Course Analysis cluster_3 Data Analysis P1 Start with a common boronic acid P2 Synthesize the BPin ester P1->P2 P3 Synthesize the MIDA boronate P1->P3 P4 Synthesize the BF3K salt P1->P4 S1 Set up parallel reactions for each protected boronic acid P4->S1 S2 Use identical reaction conditions: - Aryl halide - Palladium catalyst and ligand - Base - Solvent - Temperature S1->S2 T1 At defined time points (e.g., 0, 1, 2, 4, 8 hours) S2->T1 T2 Quench an aliquot from each reaction T1->T2 T3 Analyze the quenched aliquot by a quantitative method (e.g., HPLC, NMR with an internal standard) T2->T3 D1 Quantify the concentration of the remaining protected boronic acid at each time point T3->D1 D2 Plot concentration vs. time for each protecting group D1->D2 D3 Determine the rate of decomposition for each protecting group under the specific Suzuki conditions D2->D3

Workflow for comparing the stability of boronic acid protecting groups.

Step-by-Step Methodology:

  • Preparation of Protected Boronic Acids:

    • Starting with a single, purified batch of a chosen boronic acid, synthesize the corresponding pinacol ester, MIDA boronate, and potassium trifluoroborate salt using established literature procedures.

    • Ensure high purity of all protected derivatives, as confirmed by NMR spectroscopy and/or elemental analysis.

  • Suzuki-Miyaura Reaction Setup:

    • In parallel reaction vessels, combine the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene/water).

    • To each reaction vessel, add one of the protected boronic acids (1.2 equiv).

    • Ensure all reaction parameters (concentrations, temperature, stirring rate) are identical across all setups.

  • Time-Course Monitoring:

    • At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot from each reaction mixture.

    • Immediately quench the aliquot to halt the reaction (e.g., by adding a cold solvent and a suitable quenching agent).

  • Quantitative Analysis:

    • Analyze each quenched aliquot using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy with a known internal standard.

    • Determine the concentration of the unreacted protected boronic acid in each sample.

  • Data Interpretation:

    • Plot the concentration of each protected boronic acid as a function of time.

    • From these plots, the relative stability and the rate of consumption/decomposition for each protecting group under the specific Suzuki reaction conditions can be determined.

The Suzuki-Miyaura Catalytic Cycle

The stability of the boronic acid protecting group directly impacts the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar'

The Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

The choice of a boronic acid protecting group is a critical parameter in the design and execution of successful Suzuki-Miyaura cross-coupling reactions. While pinacol esters offer a convenient and widely used option, their moderate stability can be a limitation. For enhanced stability, particularly in multi-step syntheses or with challenging substrates, MIDA boronates and potassium trifluoroborates present superior alternatives. MIDA boronates, with their exceptional stability and unique slow-release mechanism, are particularly powerful for handling otherwise unstable boronic acids.

By carefully considering the stability profiles of these protecting groups and, when necessary, performing direct comparative experiments as outlined in this guide, researchers can unlock the full potential of the Suzuki-Miyaura reaction for the synthesis of complex molecules.

References

A Comparative Spectroscopic Guide to the Reaction Intermediates of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and organic synthesis, 4-((benzyloxycarbonylamino)methyl)phenylboronic acid serves as a critical building block. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures integral to many therapeutic agents. A thorough understanding of its reaction pathways and the ability to identify key intermediates are paramount for reaction optimization, impurity profiling, and ensuring the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its primary reaction intermediates. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can gain a clearer picture of the chemical transformations occurring in their reaction vessels.

The Spectroscopic Profile of the Starting Material

This compound is a stable, crystalline solid. Its spectroscopic characteristics provide a baseline for monitoring its conversion during a chemical reaction.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Aromatic protons of the phenylboronic acid moiety typically appear as two doublets in the range of δ 7.2-7.8 ppm. The benzylic protons of the Cbz protecting group show a singlet around δ 5.1 ppm, and the methylene protons adjacent to the nitrogen appear as a doublet around δ 4.3 ppm. The protons of the phenyl group of the Cbz protecting group resonate as a multiplet around δ 7.3 ppm. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing over a wide range.
¹³C NMR The carbon atom attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation, but is expected around δ 135 ppm. Aromatic carbons of the phenylboronic acid ring are observed between δ 125-140 ppm. The carbonyl carbon of the Cbz group appears around δ 156 ppm. The benzylic carbon and the methylene carbon are typically found near δ 67 ppm and δ 45 ppm, respectively.
FT-IR (cm⁻¹) A broad O-H stretching band for the boronic acid group is prominent around 3300-3500 cm⁻¹. The N-H stretch of the carbamate is usually observed near 3300 cm⁻¹. A strong C=O stretching vibration from the Cbz group is a key feature, typically appearing around 1690-1720 cm⁻¹. Characteristic B-O stretching vibrations can be found in the 1300-1400 cm⁻¹ region.[1][2][3][4][5]
Mass Spectrometry (ESI-MS) In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 286.1. Adducts with sodium [M+Na]⁺ at m/z 308.1 are also common. In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed at m/z 284.1.

Intermediate 1: The Boronate Ester

In many Suzuki-Miyaura coupling reactions, the boronic acid is converted in situ to a boronate ester, often by reaction with a diol like pinacol, to enhance its stability and reactivity. This transformation is readily observable through spectroscopic analysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption="Formation of the Boronate Ester Intermediate."

Table 2: Comparative Spectroscopic Data of Boronic Acid vs. Boronate Ester

Spectroscopic TechniqueThis compoundPinacol Boronate Ester IntermediateRationale for Spectroscopic Shift
¹H NMR Broad B(OH)₂ signal.Disappearance of the B(OH)₂ signal and appearance of a sharp singlet for the methyl protons of the pinacol group, typically around δ 1.3 ppm.[6]The hydroxyl protons of the boronic acid are replaced by the pinacol group, leading to a distinct, upfield signal for the twelve equivalent methyl protons.
¹³C NMR Ipso-carbon signal often broad or unobserved.Sharper ipso-carbon signal, shifted slightly. Appearance of a signal for the quaternary carbons of the pinacol group around δ 84 ppm and the methyl carbons around δ 25 ppm.[6]The change in the coordination environment of the boron atom can lead to a more easily observable ipso-carbon signal. The new signals directly correspond to the carbons of the pinacol moiety.
FT-IR (cm⁻¹) Broad O-H stretch (3300-3500 cm⁻¹). Strong B-O stretch (~1350 cm⁻¹).Disappearance or significant reduction of the broad O-H band. Appearance of new C-O stretching bands associated with the boronate ester, typically in the 1100-1300 cm⁻¹ region. A shift in the B-O stretching frequency.[1][4]The removal of the -OH groups of the boronic acid and the formation of new C-O and B-O bonds in the cyclic ester structure lead to these characteristic changes.
¹¹B NMR A broad signal around δ 28-30 ppm, characteristic of a trigonal planar boronic acid.[3]A signal shifted upfield to around δ 20-23 ppm, indicative of a tetracoordinate boronate ester.The change in the hybridization and coordination number of the boron atom from trigonal (sp²) to tetrahedral (sp³) upon ester formation results in a significant upfield shift in the ¹¹B NMR spectrum.

Intermediate 2: The Palladium Pre-transmetalation Complex

The crucial step in the Suzuki-Miyaura coupling is the transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst. Prior to this, a pre-transmetalation complex is formed. While often transient and challenging to isolate, its formation can sometimes be inferred through in-situ spectroscopic monitoring.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption="Formation of the Palladium Pre-transmetalation Complex."

Table 3: Spectroscopic Signatures for the Detection of Palladium Intermediates

Spectroscopic TechniqueExpected Observations for Palladium Complex FormationRationale and Key Insights
¹H NMR Broadening and shifting of the aromatic proton signals of the phenylboronic acid moiety. Changes in the chemical shifts of the protons on the phosphine ligands of the palladium catalyst, if applicable.Coordination of the boronate ester to the palladium center alters the electronic environment of the aromatic ring, leading to changes in the proton chemical shifts. Monitoring the signals of the catalyst's ligands can also indicate complex formation.
³¹P NMR If a phosphine-ligated palladium catalyst is used, a downfield shift of the ³¹P signal is expected upon coordination of the boronate ester.The coordination of the boronate ester to the palladium center changes the electronic density at the phosphorus atom of the ligand, resulting in a deshielding effect and a downfield shift in the ³¹P NMR spectrum.
UV-Vis Spectroscopy Changes in the UV-Vis absorption spectrum, potentially with the appearance of new charge-transfer bands.The formation of a new complex with different electronic properties can lead to new electronic transitions that are observable by UV-Vis spectroscopy. This technique is particularly useful for in-situ reaction monitoring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (starting material, reaction aliquot, or isolated intermediate) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For reaction monitoring, a solvent that dissolves all reaction components is crucial.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

  • ¹¹B and ³¹P NMR Acquisition: For these nuclei, use appropriate standards for chemical shift referencing (e.g., BF₃·OEt₂ for ¹¹B, 85% H₃PO₄ for ³¹P). A wider spectral window may be necessary.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet. For reaction monitoring, a probe-based FT-IR spectrometer can be immersed directly into the reaction mixture.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal or the empty sample compartment before running the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Data Acquisition: Use Electrospray Ionization (ESI) for most analyses. Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system for LC-MS analysis. Acquire spectra in both positive and negative ion modes to obtain comprehensive information.

Conclusion

The effective application of spectroscopic methods is indispensable for the detailed study of reactions involving this compound. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of the starting material with those of its reaction intermediates, researchers can confidently track the progress of their reactions, identify key intermediates, and ultimately, exercise greater control over the synthesis of valuable chemical entities. This guide provides a foundational framework for such analyses, empowering scientists in drug development and beyond to optimize their synthetic routes and ensure the quality of their products.

References

A Comparative Guide to Purity Assessment of Synthesized 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity of synthesized compounds is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. For researchers and professionals in the pharmaceutical sciences, the ability to accurately and reliably assess the purity of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity determination of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, a versatile building block in medicinal chemistry.

The Central Role of Purity in Pharmaceutical Development

The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can have profound consequences, ranging from altered pharmacological activity to unforeseen toxicity. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate stringent control over impurities.[1][2] Therefore, the selection and validation of appropriate analytical methods for purity assessment are cornerstones of a robust drug development program.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase modality, is the most widely adopted technique for purity analysis in the pharmaceutical industry.[3][4] Its popularity stems from its high resolving power, sensitivity, and adaptability to a wide range of analytes.

The Principle of Reverse-Phase HPLC

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later than more polar compounds.

HPLC_Principle cluster_column HPLC Column (Nonpolar Stationary Phase) cluster_mobile_phase Mobile Phase (Polar) cluster_elution Elution Profile column C18 Chains Hydrophobic Interactions elution Polar Solute (Elutes First) Nonpolar Solute (Elutes Later) column:head->elution:polar Weak Interaction column:head->elution:nonpolar Strong Interaction mobile_phase Water/Acetonitrile Solutes mobile_phase:head->column:head Sample Injection HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate Technique_Comparison cluster_techniques Analytical Techniques Purity_Assessment Purity Assessment of Synthesized Compound HPLC HPLC-UV (High Resolution Separation) Purity_Assessment->HPLC Primary Method LCMS LC-MS (High Sensitivity & Mass Info) Purity_Assessment->LCMS Orthogonal Method for Impurity ID NMR qNMR (Structural Info & Absolute Quant.) Purity_Assessment->NMR Orthogonal Method for Absolute Purity & Structure HPLC->LCMS Complementary HPLC->NMR Complementary LCMS->NMR Complementary

References

A Comparative Guide to the Reactivity of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, a critical building block in modern medicinal chemistry. We will move beyond simple reaction schemes to explore the underlying principles governing its behavior, drawing upon both computational modeling and established experimental data. Our objective is to offer a comparative framework that enables rational selection of reagents and optimization of reaction conditions in drug discovery pipelines.

Introduction: The Role of a Versatile Building Block

This compound, hereafter referred to as Cbz-AMPBA, has emerged as a valuable reagent in organic synthesis. Its structure, featuring a boronic acid moiety on a phenyl ring, makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex biaryl structures found in many pharmaceutical agents.[3][4]

The Cbz-protected aminomethyl group provides a latent amino functionality, which is a common pharmacophore. This allows for the incorporation of this key structural motif into target molecules, with the robust Cbz group ensuring stability during the coupling reaction before its subsequent removal. This guide will dissect the reactivity of Cbz-AMPBA, comparing it with relevant alternatives and elucidating its mechanistic behavior through the lens of computational chemistry.

The Reactivity Profile: An Experimental Foundation

The primary utility of Cbz-AMPBA lies in its role as the organoboron partner in Suzuki-Miyaura cross-coupling. The reaction facilitates the formation of a bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or alkyl halide or triflate.

The Influence of the Cbz-Aminomethyl Substituent

The substituent at the para-position, –CH₂NH(Cbz), is crucial to the molecule's utility but has a nuanced effect on the reactivity of the boronic acid group.

  • Electronic Effect: The aminomethyl group itself is electron-donating. However, the electron-withdrawing nature of the benzyloxycarbonyl (Cbz) protecting group counteracts this, resulting in a substituent that is weakly activating or largely electronically neutral with respect to the phenyl ring's participation in the transmetalation step. Computational studies on variously substituted arylboronic acids have shown that while the electronic nature of para-substituents does influence reaction kinetics, it does not dramatically alter the fundamental favorability of forming key intermediates.[5]

  • Acidity (pKa): The acidity of the boronic acid is a key parameter influencing its reactivity, particularly in the formation of the active boronate species. While the para-substituent has a modest electronic influence, positional isomers can have a dramatic effect. For instance, ortho-aminomethylphenylboronic acids exhibit significantly altered pKa values due to the potential for an intramolecular dative B–N bond, which facilitates diol binding and reactivity even at neutral pH.[6][7][8] For the para-substituted Cbz-AMPBA, this through-space interaction is absent, and its pKa is more comparable to that of other electronically similar phenylboronic acids.

A Deeper Dive: Computational Insights into the Suzuki-Miyaura Mechanism

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the energy landscapes of catalytic cycles and characterizing transient intermediates that are difficult or impossible to observe experimentally.[9][10]

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key step involving the boronic acid is transmetalation .

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X ArPdX Ar¹-Pd(II)L₂(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + [Ar²B(OH)₃]⁻ ArPdAr Ar¹-Pd(II)L₂(Ar²) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 + Ar¹-Ar² Product Ar¹-Ar² Boronate [Ar²B(OH)₃]⁻ Halide Ar¹-X Base Base (e.g., OH⁻) BoronicAcid Ar²B(OH)₂ BoronicAcid->Boronate + Base Transmetalation_Pathway node_ArPdX Ar¹-Pd(II)L₂(OH) node_Intermediate Intermediate L₂Ar¹Pd-O-B(OH)₂Ar² node_ArPdX->node_Intermediate Formation of Pd-O-B linkage node_Boronate [Ar²-B(OH)₃]⁻ (from Cbz-AMPBA + Base) node_Boronate->node_Intermediate Formation of Pd-O-B linkage node_ArPdAr Ar¹-Pd(II)L₂(Ar²) node_Intermediate->node_ArPdAr Aryl Transfer (Rate-Determining Step) node_Biproduct B(OH)₄⁻ node_Intermediate->node_Biproduct

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-((Benzyloxycarbonylamino)methyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and compliantly. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedure to explain the scientific rationale behind each step, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, data from analogous phenylboronic acid derivatives provide a strong basis for a conservative risk assessment.[1] Boronic acids as a class must be treated as hazardous waste.[2][3]

The primary risks associated with this compound class necessitate the stringent handling procedures outlined in this guide. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Table 1: Hazard Profile of Phenylboronic Acid Derivatives

Hazard Classification Description Precautionary Statement (Example)
Acute Toxicity (Oral) Harmful if swallowed.[1][3][4] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][4]
Skin Irritation Causes skin irritation.[1][5][6] P264: Wash skin thoroughly after handling.[4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1][5][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

| Respiratory Irritation | May cause respiratory irritation.[7][8] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7] |

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9] Laboratories are required to operate under a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures and waste handling protocols.[10][11]

It is crucial to recognize that academic and research laboratories have different waste generation patterns than industrial facilities and are subject to specific regulations, such as Subpart K of the EPA's Resource Conservation and Recovery Act (RCRA), which provides more flexible, yet still stringent, guidelines for managing hazardous waste in these settings.[12][13][14] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on local and federal compliance and must be consulted for specific procedures.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2][15] Effective disposal begins with meticulous segregation at the point of generation.

Waste Segregation and Containerization

The foundational principle of laboratory waste management is segregation. Mixing different waste streams can lead to dangerous chemical reactions and complicates the disposal process.[15]

  • Designated Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste. These containers must be made of a material compatible with the chemical waste; for boronic acids and associated organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste ".[16] The label must also include the full chemical name: "This compound " and indicate that it is a boronic acid derivative.[2] This ensures safe handling and proper disposal by EHS personnel.

Solid Waste Disposal

This stream includes all non-sharp, solid materials that have come into contact with the chemical.

Protocol:

  • Collection : Place all contaminated solid materials, such as gloves, bench paper, weighing paper, pipette tips, and contaminated silica gel, into a designated, sealable container for solid hazardous waste.[2]

  • PPE Disposal : Used personal protective equipment (PPE) that is contaminated must also be disposed of as hazardous waste to prevent secondary exposure.[9]

  • Sealing : Keep the container sealed when not in use. Once full, ensure it is tightly sealed before moving it to the designated satellite accumulation area.

Liquid Waste Disposal

This stream includes reaction mixtures, mother liquors, and solvent rinses containing the compound.

Protocol:

  • Collection : Collect all liquid waste containing this compound in a labeled, sealed container for liquid hazardous waste.[2]

  • pH Considerations : Boronic acids can form boronate salts under basic conditions, which may alter their solubility and reactivity.[2] Do not attempt to neutralize acidic or basic waste streams by mixing them in the waste container unless it is a specific procedural requirement approved by your institution's EHS office.[17][18]

  • Aqueous vs. Organic : If your experiment generates both aqueous and organic waste streams containing the compound, collect them in separate, clearly labeled liquid hazardous waste containers.

Decontamination of Glassware

Properly decontaminating glassware prevents unintended reactions in future experiments and is a critical safety measure.

Protocol:

  • Initial Solvent Rinse : Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound.

  • Collect Rinsate : This initial solvent rinse is considered hazardous and must be collected in the designated liquid hazardous waste container.[2]

  • Secondary Wash : After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse : Thoroughly rinse the glassware with deionized water.

  • Drying : Allow the glassware to air dry completely in a well-ventilated area or an oven before reuse.[2]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves highly concentrated material, evacuate the laboratory and contact your institution's EHS emergency line.

  • Ventilate : Ensure the area is well-ventilated. All cleanup should occur within a chemical fume hood if the spill is contained there.

  • Containment : For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup :

    • Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

    • Carefully sweep or scoop up the absorbed material and place it into a designated container for solid hazardous waste.[3]

    • Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the solid hazardous waste container.

    • Wash the area with soap and water.

  • Disposal : Seal and label the waste container as described in the solid waste disposal section and arrange for pickup by EHS.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 cluster_1 Waste Identification & Segregation cluster_2 Disposal & Decontamination Protocol cluster_3 Final Disposition start Waste Generation (Experiment Complete) identify Identify Waste Type start->identify solid Solid Waste (Gloves, Paper, Tips) identify->solid Solid liquid Liquid Waste (Solutions, Rinsate) identify->liquid Liquid glass Contaminated Glassware identify->glass Glassware solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container decon Decontamination Protocol glass->decon storage Store Sealed Containers in Satellite Accumulation Area solid_container->storage liquid_container->storage solvent_rinse 1. Solvent Rinse (Collect as Liquid Waste) decon->solvent_rinse wash_dry 2. Wash & Dry decon->wash_dry solvent_rinse->liquid_container pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end Disposal Complete pickup->end

References

A Comprehensive Safety and Handling Guide for 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are grounded in established laboratory safety principles and data from structurally related boronic acids to ensure the well-being of laboratory personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is derived from an expert assessment of analogous compounds and general best practices for handling boronic acids.

Hazard Identification and Risk Assessment

This compound is a member of the boronic acid class of compounds. While generally considered stable, boronic acids can present several hazards that necessitate careful handling.[1] Based on data from similar phenylboronic acid derivatives, this compound should be treated as a substance that may cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3][4]

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact can cause redness, itching, and inflammation.[3]

  • Eye Irritation: Direct contact with the eyes can cause serious irritation and potential damage.[3]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[2]

A thorough risk assessment should be conducted before commencing any work with this compound to identify and mitigate potential exposure risks.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[6][7]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][8]Protects eyes from dust particles and potential splashes of the chemical.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][8]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[6][7]Minimizes the risk of respiratory tract irritation.[9][10]

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective way to minimize exposure to hazardous substances.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[7][10]

    • Avoid generating dust when transferring the solid.[10] Use appropriate tools, such as a spatula, for transfers.[6]

    • If creating solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

    • Properly doff and dispose of contaminated PPE.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and prevent decomposition. Boronic acids can be susceptible to protodeboronation and oxidation.[11]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7] Some boronic acids may require refrigeration; always consult the supplier's instructions.[12][13]

  • Incompatible Materials: Keep away from strong oxidizing agents and incompatible materials.[2][5]

  • Anhydride Formation: Be aware that boronic acids can undergo dehydration to form boroxines (cyclic trimers), which can affect stoichiometry.[11]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[8]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Emergency Exposure Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][10]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[10]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8][14]

Waste Collection
  • Solid Waste: Collect unused compound or contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, sealable, and clearly labeled "Hazardous Waste" container.[14]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[14]

Disposal Protocol
  • Segregation: Keep boronic acid waste separate from other chemical waste streams to prevent dangerous reactions.[14] Never mix with strong acids or bleach.[14][15]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[14] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air drying, deface the original label before disposal or recycling.[14]

  • Consult Regulations: Always follow your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations for hazardous waste disposal.[9][15]

Diagrams

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloids, Goggles, Lab Coat) Least_Effective Least Effective Most_Effective Most Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

PPE_Workflow Start Prepare for Handling Don_PPE Don PPE: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves Start->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator (if needed) Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Recommended workflow for donning and doffing PPE.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.